Bceab
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H34N2O6 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
4-[(2S,3S)-1-[bis(4-methylphenyl)methylcarbamoyl]-3-[(2-ethoxyphenyl)methyl]-4-oxoazetidin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C35H34N2O6/c1-4-42-30-8-6-5-7-27(30)21-29-32(38)37(33(29)43-28-19-17-26(18-20-28)34(39)40)35(41)36-31(24-13-9-22(2)10-14-24)25-15-11-23(3)12-16-25/h5-20,29,31,33H,4,21H2,1-3H3,(H,36,41)(H,39,40)/t29-,33+/m1/s1 |
InChI Key |
IGIOAZWNIRIBNB-CPBHLAHYSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C[C@H]2[C@@H](N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O |
Canonical SMILES |
CCOC1=CC=CC=C1CC2C(N(C2=O)C(=O)NC(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the BceAB Transporter System in Antimicrobial Peptide Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Understanding the molecular mechanisms by which bacteria evade antimicrobial agents is paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth examination of the BceAB ATP-binding cassette (ABC) transporter system, a key player in mediating resistance to antimicrobial peptides (AMPs) in Gram-positive bacteria. We will delve into the sophisticated "target protection" mechanism employed by this compound, its intricate regulation via the BceRS two-component system, and its substrate specificity. This document consolidates quantitative data on resistance levels, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.
Introduction: The this compound System - A Novel Defense Mechanism
Gram-positive bacteria, lacking the protective outer membrane of their Gram-negative counterparts, are particularly vulnerable to AMPs that target cell wall biosynthesis. To counteract this threat, many of these organisms have evolved sophisticated resistance mechanisms. Among the most effective are the this compound-type ABC transporters.[1][2] First identified in Bacillus subtilis, the this compound system confers high-level resistance to various peptide antibiotics that interfere with the lipid II cycle, a critical pathway for peptidoglycan synthesis.[2][3][4]
The this compound operon encodes two proteins: BceA, the nucleotide-binding domain (NBD) or ATPase, and BceB, the membrane-spanning domain (MSD) or permease.[5][6] The BceB permease is characterized by ten transmembrane helices and a large extracellular domain, which is crucial for substrate recognition.[1] The expression of the this compound operon is tightly regulated by the adjacent bceRS operon, which encodes a two-component regulatory system (TCS).[5][6]
The "Target Protection" Model: A Paradigm Shift in Transporter-Mediated Resistance
Initially, it was hypothesized that this compound functions as a classical efflux pump, expelling AMPs from the cell. However, recent evidence has led to the formulation of a more nuanced "target protection" model.[3][7][8] This model posits that this compound does not directly transport the free AMP. Instead, its physiological substrate is the complex formed between the AMP and its cellular target, which are intermediates of the lipid II cycle.[1][3][4]
For instance, the AMP bacitracin binds to undecaprenyl pyrophosphate (UPP), a lipid carrier essential for cell wall synthesis.[3][4] The this compound transporter is thought to recognize and bind this UPP-bacitracin complex, utilizing the energy from ATP hydrolysis to dissociate the AMP from its target.[3][9] This action transiently frees UPP, allowing it to re-enter the lipid II cycle and continue the process of peptidoglycan synthesis.[3][7] This mechanism effectively shields the cellular target from the inhibitory action of the AMP without the need for drug efflux or degradation.[3][7]
Signaling Pathway: The BceRS Two-Component System and "Flux-Sensing"
The regulation of this compound expression is a fascinating example of a "flux-sensing" mechanism, where the cell tailors its resistance response to the level of threat.[3][4][10] This process is mediated by the BceRS two-component system, consisting of the sensor histidine kinase BceS and the response regulator BceR.[5][6]
The BceS kinase does not directly sense the extracellular AMP. Instead, it senses the activity of the this compound transporter itself.[1][10] BceS and this compound form a stable sensory complex in the cell membrane.[10][11] The conformational changes in this compound that occur during its transport cycle (i.e., binding of the AMP-target complex and ATP hydrolysis) are transmitted to BceS.[9][10] This activates the kinase activity of BceS, leading to its autophosphorylation. The phosphate group is then transferred to the response regulator, BceR.[5][9][10] Phosphorylated BceR then binds to the promoter of the this compound operon, upregulating the expression of the transporter.[5][6][9] This creates a positive feedback loop, ensuring that the level of this compound is precisely matched to the concentration of the AMP threat.[4][9][10]
Quantitative Data on this compound-Mediated Resistance
The contribution of this compound and its homologues to antimicrobial resistance is significant, often resulting in a substantial increase in the minimum inhibitory concentration (MIC) of various AMPs. The following tables summarize quantitative data from studies on this compound and related transporters.
Table 1: Bacitracin Resistance in Clostridium perfringens [1]
| Strain Type | Number of Isolates | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) |
| Resistant | 24 | >256 | >256 | >256 |
| Susceptible | 75 | 0.75 - 16 | 3 - 6 | >256 |
Table 2: Fold Resistance Conferred by SaNsrFP (a this compound homologue) in Lactococcus lactis [12]
| Antimicrobial Peptide | Fold Increase in Resistance (WT vs. SaNsrFP-expressing) |
| Bacitracin | 350 |
| (Zn)-Bacitracin | 132 |
| Nisin | 16 |
| Gallidermin | 12 |
| Ramoplanin A2 | 2 - 5 |
| Vancomycin | 2 - 6 |
| Lysobactin | 2 - 6 |
| Values taken from a previous study cited in the source. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the this compound transporter system.
Construction of a this compound Gene Knockout in Bacillus subtilis
This protocol describes a common method for creating a markerless deletion of the this compound operon using homologous recombination.
-
Construct a Deletion Cassette:
-
Amplify ~1 kb regions upstream and downstream of the this compound operon using PCR.
-
Amplify an antibiotic resistance cassette (e.g., erythromycin resistance, erm) flanked by loxP sites.
-
Join the upstream fragment, the antibiotic resistance cassette, and the downstream fragment using overlap extension PCR or Gibson assembly.
-
-
Transformation of B. subtilis :
-
Prepare competent B. subtilis cells using a standard protocol (e.g., the Spizizen method).[13]
-
Transform the competent cells with the linear deletion cassette.
-
Select for transformants on agar plates containing the appropriate antibiotic.
-
-
Verification of Double Crossover:
-
Verify the correct integration of the deletion cassette and deletion of the this compound operon by colony PCR using primers that flank the target region.
-
-
Excision of the Resistance Marker (Optional):
-
To create a markerless deletion, transform the mutant strain with a temperature-sensitive plasmid expressing Cre recombinase (e.g., pDR244).[14][15]
-
Grow the transformants at the permissive temperature to allow for plasmid replication and expression of Cre recombinase, which will excise the antibiotic resistance cassette at the loxP sites.
-
Shift the culture to the non-permissive temperature to cure the cells of the Cre-expressing plasmid.
-
Verify the excision of the resistance marker by colony PCR.
-
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified this compound transporter, which is essential for its function.
-
Purification of this compound:
-
Overexpress His-tagged this compound in a suitable expression host (e.g., E. coli).
-
Solubilize the membrane fraction using a mild detergent (e.g., Lauryl Maltose Neopentyl Glycol - LMNG).[3][16]
-
Purify the this compound complex using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
-
ATPase Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM MgCl2).
-
Add a defined amount of purified this compound protein to the reaction buffer.
-
Initiate the reaction by adding ATP to a final concentration in the millimolar range.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).[3]
-
-
Quantification of Phosphate Release:
-
Stop the reaction by adding a solution like 12% SDS.[3]
-
Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay (e.g., PiColorLock™).[17]
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg protein) by comparing the absorbance to a standard curve generated with known concentrations of Pi.
-
Luciferase Reporter Assay for bceA Promoter Activity
This assay is used to monitor the in vivo activity of the this compound promoter in response to AMPs, providing a proxy for the signaling activity of the BceRS-BceAB system.
-
Construction of the Reporter Strain:
-
Clone the promoter region of the bceA gene upstream of a promoterless luciferase gene cassette (e.g., luxABCDE) in an integration vector.
-
Transform B. subtilis with the resulting plasmid and select for integrants.
-
-
Luciferase Assay:
-
Grow the reporter strain to the mid-exponential phase in a suitable medium.
-
Challenge the cells with various concentrations of the AMP of interest.
-
At specific time points, measure both the optical density (OD) of the culture and the luminescence using a plate reader.
-
Calculate the specific promoter activity by normalizing the luminescence signal to the cell density (RLU/OD).
-
Conclusion and Future Directions
The this compound transporter system represents a sophisticated and efficient mechanism of antimicrobial peptide resistance in Gram-positive bacteria. The "target protection" model, coupled with the "flux-sensing" regulatory circuit, highlights the intricate molecular strategies that bacteria have evolved to survive in hostile environments. A thorough understanding of this system is crucial for the development of novel antimicrobial agents that can either bypass this resistance mechanism or inhibit the this compound transporter directly.
Future research should focus on:
-
Structural elucidation of the this compound transporter in complex with its AMP-target substrate. This would provide invaluable insights into the molecular basis of substrate recognition and the mechanism of AMP dissociation.
-
Identification of small molecule inhibitors of the this compound ATPase activity. Such compounds could serve as adjuvants to potentiate the efficacy of existing AMPs.
-
Investigating the diversity and substrate specificity of this compound homologues in other pathogenic bacteria. This knowledge is essential for predicting and overcoming resistance in a clinical setting.
By continuing to unravel the complexities of the this compound system, the scientific community can pave the way for the development of next-generation therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. Characterization of Genes Encoding for Acquired Bacitracin Resistance in Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomembrane.com [genomembrane.com]
- 6. ATPase activity assay [protocols.io]
- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Bacterial Adenylate Cyclase-Based Two-Hybrid System Compatible with Gateway® Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast genome editing in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. abcam.com [abcam.com]
The BceAB-S Complex: A Technical Guide to its Structure, Function, and Experimental Analysis
An In-depth Whitepaper for Researchers and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular machinery that bacteria employ to counteract antimicrobial agents is paramount for the development of new therapeutic strategies. In Firmicutes, a major phylum of Gram-positive bacteria, the BceAB-S system represents a sophisticated defense module against antimicrobial peptides that target cell wall biosynthesis. This technical guide provides a comprehensive overview of the structure, components, and mechanism of the this compound-S complex, with a focus on quantitative data and detailed experimental protocols for its study.
Core Components and Overall Structure
The this compound-S complex is a membrane-embedded machinery composed of an ATP-binding cassette (ABC) transporter, this compound, and a two-component system sensor histidine kinase, BceS.[1][2] Cryo-electron microscopy (cryo-EM) studies have elucidated the stoichiometry and architecture of this complex.[1][3][4]
BceA: This subunit constitutes the nucleotide-binding domain (NBD) of the ABC transporter. Two BceA subunits associate with the cytoplasmic face of the BceB permease.[3][5] They are responsible for hydrolyzing ATP to provide the energy for the complex's function.[1]
BceB: This is the transmembrane domain (TMD) or permease of the transporter. It is a single polypeptide chain that forms 10 transmembrane helices (TMHs).[1][2] A large extracellular domain (ECD) of approximately 200 amino acids is located between TMH7 and TMH8, which is a hallmark of this compound-type transporters and is involved in substrate recognition.[6][7] BceB forms a specialized lipid-binding pocket that can accommodate undecaprenyl pyrophosphate (UPP), a key intermediate in the lipid II cycle of cell wall synthesis.[3][6][8]
BceS: This is a sensor histidine kinase that physically interacts with the this compound transporter.[3][9] It consists of two transmembrane helices and cytoplasmic HAMP, DHp (dimerization and histidine phosphotransfer), and catalytic domains.[1][5] BceS exists as a dimer and associates with the BceB subunit.[1]
The overall stoichiometry of the functional this compound-S sensory complex is a hetero-pentamer consisting of two BceA subunits, one BceB subunit, and a dimer of BceS (A₂B₁S₂).[10]
Mechanism of Action: Target Protection and Flux-Sensing
The this compound-S system employs a unique mechanism of action that deviates from canonical ABC transporters, which typically function as efflux pumps. Instead, it operates through a "target protection" model coupled with a "flux-sensing" signaling cascade.[9][11][12]
Target Protection: The primary function of the this compound transporter is not to export the antimicrobial peptide (e.g., bacitracin) out of the cell. Instead, it recognizes the complex formed between the antibiotic and its cellular target, undecaprenyl pyrophosphate (UPP), an essential lipid carrier in peptidoglycan synthesis.[9][11][12] Upon binding this UPP-bacitracin complex, the this compound transporter utilizes the energy from ATP hydrolysis to dissociate the antibiotic from UPP, thereby "protecting" the target and allowing cell wall synthesis to resume.[9][11][12]
Flux-Sensing Signaling: The activity of the this compound transporter is tightly regulated through a sophisticated signaling mechanism involving the BceS histidine kinase. BceS does not directly sense the antimicrobial peptide. Instead, it senses the conformational cycling of the this compound transporter that occurs during its target protection activity.[3][13] In the absence of the antibiotic, the transporter is in an inactive state and maintains BceS in a repressed state.[5] The binding of the UPP-bacitracin complex and subsequent ATP hydrolysis by BceA induces conformational changes in BceB. These changes are transmitted to the associated BceS kinase, leading to its autophosphorylation.[13] Phosphorylated BceS then transfers the phosphate group to its cognate response regulator, BceR. Phosphorylated BceR subsequently binds to the promoter of the this compound operon, upregulating the expression of the transporter.[3][13] This creates a positive feedback loop, ensuring that the level of the this compound transporter is finely tuned to the level of antibiotic-induced stress.[3]
Quantitative Data
The following tables summarize the available quantitative data for the this compound complex and its components.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity | |||
| Bacitracin KD | 60 nM | B. subtilis this compound | [6] |
| Bacitracin KD | 304 ± 15.7 µM | S. agalactiae SaNsrP-ECD | [6] |
| Zn-Bacitracin KD | 259 ± 65.0 µM | S. agalactiae SaNsrP-ECD | [6] |
| ATPase Activity | |||
| This compound Vmax | ~120 nmol/min/mg | B. subtilis this compound in LMNG | [3] |
| This compound-S Vmax | Significantly reduced vs. This compound | B. subtilis this compound-S in LMNG | [14] |
| This compound KM (ATP) | ~0.5 mM | B. subtilis this compound in LMNG | [3] |
| Structural Dimensions | |||
| This compound Resolution (Cryo-EM) | 3.8 Å (nucleotide-free) | B. subtilis this compound | [3][4] |
| This compound Resolution (Cryo-EM) | ~3.7 Å (ATP-bound) | B. subtilis this compound | [3] |
| This compound-S Resolution (Cryo-EM) | 3.5 Å (nucleotide-free) | B. subtilis this compound-S | [10] |
Experimental Protocols
Expression and Purification of the this compound-S Complex
This protocol is adapted from studies on the B. subtilis this compound-S complex.[14]
-
Cloning: The bceA, bceB, and bceS genes are cloned into a suitable expression vector, such as pETDuet-1. A 6x-His tag is typically fused to the N-terminus of BceA for affinity purification.
-
Expression: The expression plasmid is transformed into an E. coli expression strain like C41(DE3). Cells are grown in Luria Broth (LB) with appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.8. Protein expression is induced with IPTG, and the culture is incubated at a lower temperature (e.g., 18°C) overnight.
-
Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. Unbroken cells and debris are removed by low-speed centrifugation. The cell membranes are then isolated by ultracentrifugation.
-
Solubilization: The isolated membranes are resuspended and solubilized in a buffer containing a mild detergent, such as lauryl maltose neopentyl glycol (LMNG), which has been shown to maintain the stability and activity of the complex.[3]
-
Affinity Chromatography: The solubilized protein is loaded onto a Co³⁺-Talon or Ni²⁺-NTA affinity resin. The column is washed extensively with a buffer containing a low concentration of imidazole and detergent to remove non-specifically bound proteins. The this compound-S complex is eluted with a high concentration of imidazole.
-
Size-Exclusion Chromatography: The eluted protein is concentrated and further purified by size-exclusion chromatography using a column like a Superdex 200, equilibrated in a buffer containing detergent. This step separates the intact complex from aggregates and smaller contaminants. The purity and monodispersity of the complex are assessed by SDS-PAGE and analytical size-exclusion chromatography.
Cryo-Electron Microscopy (Cryo-EM)
-
Grid Preparation: The purified this compound-S complex is applied to glow-discharged cryo-EM grids. The grids are then blotted and plunge-frozen in liquid ethane using a vitrification robot.
-
Data Collection: Data is collected on a Titan Krios or a similar high-end transmission electron microscope equipped with a direct electron detector.
-
Image Processing: The collected movies are subjected to motion correction and CTF estimation. Particles are picked, extracted, and subjected to 2D and 3D classification to select for homogenous populations of the complex. The final 3D reconstruction is obtained by averaging the selected particles.
-
Model Building: An atomic model of the this compound-S complex is built into the cryo-EM density map using software like Coot and refined using programs like Phenix.
ATPase Activity Assay
This colorimetric assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[3][14][15]
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the purified this compound or this compound-S complex in a reaction buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 4 mM MgCl₂) and the desired concentration of ATP.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: The reaction is stopped by the addition of a solution containing sodium dodecyl sulfate (SDS).
-
Phosphate Detection: A colorimetric reagent that detects free phosphate, such as a malachite green-based reagent, is added to each well. The absorbance is measured at a specific wavelength (e.g., 620 nm) after color development.
-
Quantification: The amount of released phosphate is quantified by comparing the absorbance to a standard curve generated with known concentrations of phosphate. The specific ATPase activity is then calculated (e.g., in nmol of Pi released per minute per mg of protein).
In Vitro Transcription Assay
To study the regulation of this compound expression by the BceRS two-component system, an in vitro transcription assay can be employed.[16][17][18][19][20]
-
Template Preparation: A linear DNA template containing the bceA promoter is generated by PCR.
-
Protein Purification: The response regulator BceR and the RNA polymerase holoenzyme from B. subtilis are purified.
-
In Vitro Phosphorylation of BceR: BceR is phosphorylated in vitro using a small-molecule phosphodonor like acetyl phosphate or by incubating with purified, autophosphorylated BceS.
-
Transcription Reaction: The transcription reaction is assembled with the DNA template, RNA polymerase, ribonucleotides (including a labeled one, e.g., [α-³²P]UTP), and either phosphorylated or unphosphorylated BceR.
-
Analysis of Transcripts: The reaction is incubated at 37°C and then stopped. The RNA transcripts are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The amount of transcript produced is quantified to determine the effect of BceR phosphorylation on promoter activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. rcsb.org [rcsb.org]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time measurement of in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. studenttheses.uu.nl [studenttheses.uu.nl]
- 20. biocompare.com [biocompare.com]
The Genetic Organization of the bceAB Operon: A Technical Guide for Researchers
An In-depth Analysis of the Core Components of Bacitracin Resistance in Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic organization, regulation, and function of the bceAB operon, a key determinant of bacitracin resistance in Bacillus subtilis. The content herein is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction
The this compound operon encodes an ATP-binding cassette (ABC) transporter that plays a crucial role in conferring resistance to the polypeptide antibiotic bacitracin.[1] This resistance mechanism is of significant interest to researchers studying bacterial physiology, antibiotic resistance, and for professionals in drug development seeking to overcome such resistance. The expression of the this compound operon is tightly regulated by the adjacent bceRS two-component system, creating a sophisticated sense-and-respond circuit to antibiotic challenge.[1]
Genetic Organization of the bce Locus
The bce locus in Bacillus subtilis 168 consists of the bceRS and this compound operons, which are transcribed independently but are functionally linked. The bceRS genes encode a two-component regulatory system, while the this compound operon encodes the two components of an ABC transporter.
The this compound Operon
The this compound operon is comprised of two genes, bceA and bceB, which are co-transcribed.
-
bceA : Encodes the nucleotide-binding domain (NBD) of the ABC transporter.[1]
-
bceB : Encodes the membrane-spanning domain (MSD) of the ABC transporter.[1]
The close proximity and co-transcription of these genes are characteristic of operon structures in prokaryotes, ensuring the stoichiometric production of the transporter components.
Table 1: Gene and Protein Characteristics of the this compound Operon in Bacillus subtilis 168
| Gene | Gene Length (bp) | Protein | Molecular Weight (kDa) | Cellular Localization | Function |
| bceA | 762[2] | BceA | 28.08[2] | Cytoplasm (membrane-associated via BceB) | ATP-binding and hydrolysis (NBD)[1] |
| bceB | 2025 | BceB | 75.83 | Cell Membrane | Transmembrane transport (MSD)[1] |
Regulation of this compound Expression
The expression of the this compound operon is induced by the presence of bacitracin and is under the direct control of the BceRS two-component system.[1]
The BceRS Two-Component System
-
BceS : A membrane-bound sensor histidine kinase.
-
BceR : A cytoplasmic response regulator.[3]
Upon bacitracin-induced stress, BceS autophosphorylates and subsequently transfers the phosphoryl group to BceR.[4] Phosphorylated BceR (BceR-P) then acts as a transcriptional activator for the this compound operon.
The BceR Binding Site
BceR-P binds to a specific inverted repeat sequence in the promoter region of bceA (PbceA), thereby activating transcription.[1][5]
Table 2: BceR Binding Site in the bceA Promoter
| Feature | Sequence / Location |
| BceR Binding Sequence | AAGCgTGTGACgaaaatGTCACAtGCTT[5] |
| Location | Upstream of the bceA start codon[5] |
A Unique Feedback Loop: The Role of this compound in Signaling
Interestingly, the this compound transporter itself is required for the activation of the BceS kinase.[6] This creates a positive feedback loop where the presence of the transporter is necessary to signal for its own increased production in response to bacitracin. This "flux-sensing" mechanism allows the cell to finely tune the level of resistance to the level of antibiotic threat.
Function of the this compound Transporter
The this compound transporter confers bacitracin resistance through a "target protection" mechanism. Bacitracin normally inhibits cell wall synthesis by binding to the lipid carrier undecaprenyl pyrophosphate (UPP). The this compound transporter is thought to recognize the bacitracin-UPP complex and actively dissociate it, thereby freeing UPP to participate in cell wall biosynthesis.[7][8]
Quantitative Analysis of this compound Expression
The induction of the this compound operon by bacitracin has been quantified using reporter gene assays, such as with lacZ (encoding β-galactosidase).
Table 3: Induction of bceA Promoter Activity by Bacitracin
| Bacitracin Concentration (µg/ml) | β-Galactosidase Activity (Units) |
| 0 | < 1[4] |
| 1 | 60[4] |
| 10 | 130[4] |
*Data from a bceA-lacZ fusion in B. subtilis.[4]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the genetic organization and regulation of the this compound operon.
Northern Blot Analysis for this compound Transcription
Northern blotting is used to detect and quantify the size and abundance of the this compound mRNA transcript.
Protocol Overview:
-
RNA Extraction: Isolate total RNA from B. subtilis cultures grown with and without bacitracin.
-
Gel Electrophoresis: Separate RNA samples on a denaturing agarose gel.
-
Transfer: Transfer the separated RNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled DNA probe specific to bceA or bceB.
-
Detection: Visualize the hybridized probe to determine the size and relative amount of the this compound transcript.
DNase I Footprinting to Identify the BceR Binding Site
This technique is used to precisely map the binding site of the BceR protein on the bceA promoter DNA.
Protocol Overview:
-
DNA Probe Preparation: Prepare a DNA fragment of the bceA promoter region, radioactively labeled at one end.
-
Protein-DNA Binding: Incubate the labeled DNA probe with purified BceR-P.
-
DNase I Digestion: Partially digest the DNA with DNase I. The region where BceR-P is bound will be protected from digestion.
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.
-
Autoradiography: Visualize the DNA fragments. The "footprint" where BceR-P was bound will appear as a gap in the ladder of DNA fragments.
Site-Directed Mutagenesis of the BceR Binding Site
This method is used to introduce specific mutations into the BceR binding site to study their effect on this compound expression.
Protocol Overview:
-
Primer Design: Design PCR primers that contain the desired mutation in the BceR binding site.
-
PCR Amplification: Use the mutagenic primers to amplify a plasmid containing the bceA promoter region.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with an enzyme like DpnI, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmid into E. coli for propagation.
-
Sequence Verification: Sequence the plasmid to confirm the presence of the desired mutation.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the this compound operon.
Caption: The BceRS-BceAB signaling pathway for bacitracin resistance.
Caption: Experimental workflow for DNase I footprinting of the BceR binding site.
Conclusion
The this compound operon and its regulatory network represent a sophisticated and highly regulated mechanism for antibiotic resistance in Bacillus subtilis. A thorough understanding of its genetic organization, the intricacies of its regulation, and its functional mechanism is paramount for the development of novel strategies to combat bacitracin resistance in pathogenic bacteria. This guide provides a foundational resource for researchers and professionals engaged in this critical area of study.
References
- 1. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bceA [subtiwiki.uni-goettingen.de]
- 3. bceR [subtiwiki.uni-goettingen.de]
- 4. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BceABRS Four-Component System Regulates the Bacitracin-Induced Cell Envelope Stress Response in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the this compound ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 8. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of BceAB-Type Transporters in Firmicutes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BceAB-type ATP-binding cassette (ABC) transporters are a widespread and crucial class of resistance determinants against cell wall-active antimicrobial peptides (AMPs) within the phylum Firmicutes. These transporters, characterized by a unique architecture featuring a large extracellular domain, function in close concert with two-component signal transduction systems (TCS) to sense and counteract threats to cell envelope integrity. This technical guide provides an in-depth exploration of the evolution, function, and regulation of this compound-type transporters. It includes a compilation of quantitative data, detailed experimental protocols for their characterization, and visual representations of the key molecular pathways and evolutionary relationships to serve as a comprehensive resource for researchers in microbiology and drug development.
Introduction: The this compound-Type Transporter Family
This compound-type transporters are a distinct family of ABC transporters predominantly found in Firmicutes.[1][2] They are crucial for the defense against various AMPs, including the clinically relevant bacitracin and lantibiotics like nisin.[3][4] Structurally, they are typically composed of a permease subunit (BceB) with ten transmembrane helices and a large extracellular domain (ECD), and a nucleotide-binding domain (NBD) or ATPase subunit (BceA).[3][5] A defining feature of these systems is their genetic and functional linkage to a two-component system (TCS), typically designated BceRS, where BceS is the sensor histidine kinase and BceR is the response regulator.[2][6] This tight co-evolution allows for a sophisticated "flux-sensing" mechanism, where the transporter's activity directly modulates the signaling cascade, leading to an adaptive resistance response.[7][8]
Evolutionary Perspective
Phylogenetic analyses reveal a close co-evolutionary relationship between the BceB permease and the BceS histidine kinase, suggesting a direct physical interaction and functional coupling.[2][9] These transporter-TCS modules are almost exclusively found in Firmicutes, indicating a specialized adaptation within this phylum.[2][10] The genetic organization of this compound and bceRS operons is highly conserved, with the genes typically located adjacent to each other on the chromosome.[9] This conserved synteny underscores the functional interdependence of the transporter and its regulatory system.
Mechanism of Action and Regulation
The precise mechanism of resistance conferred by this compound-type transporters is an area of active research. Two primary models have been proposed:
-
Target Protection: This model suggests that the transporter does not efflux the antibiotic but rather dislodges it from its cellular target.[3][11] For bacitracin, which targets the lipid carrier undecaprenyl pyrophosphate (UPP), this compound is proposed to recognize the bacitracin-UPP complex and, through ATP hydrolysis, release UPP, allowing it to re-enter the peptidoglycan synthesis cycle.[3][5]
-
Lipid II Flipping: An alternative hypothesis suggests that some this compound-type transporters may function as flippases, moving their target (e.g., Lipid II) from the outer to the inner leaflet of the cytoplasmic membrane, thereby shielding it from extracellular AMPs.
Regulation of this compound expression is tightly controlled by the cognate BceRS TCS. In the absence of a substrate, the BceS kinase is kept in an inactive state through its interaction with BceB.[12] Upon substrate binding to the BceB ECD, a conformational change is induced in the transporter, which is sensed by BceS.[8][12] This leads to autophosphorylation of BceS and subsequent phosphoryl transfer to the response regulator, BceR. Phosphorylated BceR then binds to the promoter of the this compound operon, upregulating transporter expression.[6][8]
Quantitative Data
The following tables summarize key quantitative data for this compound-type transporters from various Firmicutes.
Table 1: Substrate Specificity and Resistance Levels (Minimum Inhibitory Concentration - MIC)
| Organism | Transporter | Substrate | Wild-Type MIC (µg/mL) | Mutant (Δthis compound) MIC (µg/mL) | Reference |
| Bacillus subtilis | This compound | Bacitracin | 128 | 4 | [13] |
| Bacillus subtilis | This compound | Nisin | >256 | >256 | [7] |
| Lactococcus lactis | YsaDCB | Bacitracin | 32 | 4 | [13] |
| Streptococcus pneumoniae | This compound-like | Bacitracin | 8 | 2 | [11] |
| Streptococcus pneumoniae | This compound-like | Daptomycin | 4 | 4 | [11] |
Table 2: Kinetic Parameters of ATPase Activity
| Transporter | Organism | Km for ATP (mM) | Vmax (nmol Pi/min/mg) | Substrate Stimulation | Reference |
| This compound | Bacillus subtilis | ~1.0 | ~150 | Bacitracin dependent | [14][15] |
| SaNsrFP | Streptococcus agalactiae | Not determined | 135 ± 32.7 | Bacitracin dependent | [16] |
Table 3: Binding Affinities
| Transporter Component | Ligand | KD | Method | Reference |
| BceB (extracellular domain) | Bacitracin | 60 nM | Surface Plasmon Resonance | [1] |
| SaNsrP (extracellular domain) | Zn-bacitracin | 259 ± 65.0 µM | Intrinsic Trp Fluorescence | [16] |
| SaNsrP (extracellular domain) | Bacitracin | 304 ± 15.7 µM | Intrinsic Trp Fluorescence | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-type transporters.
Overexpression and Purification of this compound
This protocol is adapted from methods used for the purification of this compound from Bacillus subtilis expressed in E. coli.[14]
Reagents and Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM MgCl₂, 10 mM imidazole, 1 mM PMSF, DNase I.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole, 0.02% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 250 mM imidazole, 0.02% (w/v) DDM.
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) DDM.
Procedure:
-
Expression: Transform E. coli C41(DE3) cells with a pET-based vector co-expressing His-tagged BceA and BceB. Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.
-
Cell Lysis: Harvest cells by centrifugation, resuspend in Lysis Buffer, and lyse by sonication or high-pressure homogenization.
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 30 minutes to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation at 150,000 x g for 1 hour.
-
Solubilization: Resuspend the membrane pellet in Lysis Buffer containing 1% (w/v) DDM and stir for 1 hour at 4°C.
-
Affinity Chromatography: Centrifuge the solubilized membranes at 100,000 x g for 30 minutes. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Wash Buffer. Wash the column extensively with Wash Buffer. Elute the protein with Elution Buffer.
-
Size Exclusion Chromatography: Concentrate the eluted protein and apply to a size exclusion chromatography column (e.g., Superdex 200) equilibrated with SEC Buffer. Collect fractions containing the purified this compound complex.
-
Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a BCA assay.
Reconstitution into Proteoliposomes and Transport Assay
This protocol is a generalized procedure for reconstituting this compound into proteoliposomes and performing a transport assay with a radiolabeled substrate.[6][17][18]
Reagents and Buffers:
-
Lipids: E. coli polar lipid extract.
-
Reconstitution Buffer: 50 mM HEPES-KOH pH 7.0, 100 mM KCl.
-
Transport Buffer: 50 mM HEPES-KOH pH 7.0, 100 mM KCl, 5 mM MgCl₂.
-
Radiolabeled Substrate: e.g., [³H]-Bacitracin.
Procedure:
-
Liposome Preparation: Prepare a 10 mg/mL solution of E. coli polar lipids in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film in Reconstitution Buffer to a final concentration of 20 mg/mL. Sonicate to clarity to form small unilamellar vesicles (SUVs).
-
Reconstitution: Mix purified this compound (at a lipid-to-protein ratio of 20:1, w/w) with the prepared liposomes. Add Triton X-100 to a final concentration of 0.5% (w/v) and incubate for 30 minutes at room temperature.
-
Detergent Removal: Remove the detergent by adding Bio-Beads SM-2 and incubating with gentle agitation for 2 hours at 4°C.
-
Proteoliposome Isolation: Centrifuge the mixture at 200,000 x g for 1 hour to pellet the proteoliposomes. Resuspend the pellet in Transport Buffer.
-
Transport Assay: a. Pre-warm an aliquot of the proteoliposome suspension to 30°C. b. Initiate the transport reaction by adding [³H]-Bacitracin (final concentration, e.g., 1 µM) and ATP (final concentration, e.g., 5 mM). c. At various time points, take aliquots of the reaction mixture and immediately filter through a 0.22 µm nitrocellulose filter. d. Wash the filter rapidly with ice-cold Transport Buffer. e. Measure the radioactivity retained on the filter using a scintillation counter. f. As a control, perform the assay in the absence of ATP or with an uncoupled mutant.
ATPase Activity Assay
This colorimetric assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[14][19]
Reagents:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.02% (w/v) DDM.
-
Malachite Green Reagent: Solution A: 0.045% (w/v) Malachite Green in water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Mix 3 parts of Solution A with 1 part of Solution B just before use.
-
Phosphate Standard: A series of known concentrations of KH₂PO₄.
Procedure:
-
Set up reactions in a 96-well plate containing Assay Buffer and purified this compound (e.g., 2 µg).
-
Add the substrate (e.g., bacitracin) at various concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 12% (w/v) SDS.
-
Add 100 µL of Malachite Green Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 620 nm.
-
Calculate the amount of Pi released using a standard curve generated with the phosphate standards.
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the binding of a substrate to purified this compound.[1][14][15][20]
Reagents and Buffers:
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) DDM.
-
Protein Solution: Purified this compound in ITC Buffer (e.g., 10-20 µM in the sample cell).
-
Ligand Solution: Substrate (e.g., bacitracin) in ITC Buffer (e.g., 100-200 µM in the injection syringe).
Procedure:
-
Thoroughly dialyze both the protein and ligand solutions against the same batch of ITC Buffer to minimize buffer mismatch heats.
-
Degas both solutions immediately before the experiment.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment might consist of 20-30 injections of 1-2 µL each.
-
Perform the titration experiment.
-
Analyze the resulting data by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound-type transporters represent a fascinating and important family of resistance determinants in Firmicutes. Their intricate interplay with two-component systems highlights a sophisticated evolutionary adaptation to combat cell wall-active antibiotics. A thorough understanding of their structure, function, and regulation is critical for the development of novel strategies to overcome antibiotic resistance. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the biology of these essential transporters and their potential as targets for new antimicrobial therapies.
References
- 1. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial community analysis reveals high level phylogenetic alterations in the overall gastrointestinal microbiota of diarrhoea-predominant irritable bowel syndrome sufferers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the ABC transporter ATPase domains: catalytic models and the biochemical and biophysical record - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Coevolution of ABC transporters and two-component regulatory systems as resistance modules against antimicrobial peptides in Firmicutes Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 15. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Making sure you're not a bot! [nanion.de]
- 19. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Substrate Specificity of the BceAB Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. A key mechanism of resistance in Gram-positive bacteria, including notorious pathogens, is the expression of ATP-binding cassette (ABC) transporters that counteract the effects of antimicrobial peptides (AMPs). Among these, the BceAB-type transporters are a prominent family responsible for conferring resistance to AMPs that target the essential lipid II cycle of cell wall biosynthesis. This technical guide provides a comprehensive overview of the substrate specificity of the this compound transporter from Bacillus subtilis, its mechanism of action, its role in signal transduction, and the experimental methodologies used to elucidate its function.
Core Concept: The "Target Protection" Mechanism
Unlike classical efflux pumps that expel antibiotics from the cell, this compound-type transporters are now understood to operate via a "target protection" mechanism.[1] Instead of recognizing and transporting the AMP alone, this compound is believed to recognize the complex formed between the AMP and its cellular target, which are intermediates of the lipid II cycle.[2][3] The primary substrates are therefore not the free AMPs, but rather these AMP-target complexes. The transporter then utilizes the energy from ATP hydrolysis to dissociate the AMP from its target, allowing the lipid II cycle to proceed and thus rendering the cell resistant.[4] This novel mechanism has significant implications for understanding bacterial resistance and for the development of new therapeutic strategies.
Substrate Specificity of this compound
The this compound transporter of Bacillus subtilis has been shown to confer resistance against a range of AMPs that target different intermediates of the lipid II cycle. This broad specificity is a key feature of its protective function.
Recognized Substrates:
-
Bacitracin: This cyclic polypeptide antibiotic sequesters undecaprenyl pyrophosphate (UPP), a critical lipid carrier in the cell wall synthesis pathway.[4] The this compound transporter is thought to recognize the UPP-bacitracin complex.[4]
-
Mersacidin, Actagardine, and Plectasin: These lantibiotics and a fungal defensin, respectively, bind directly to Lipid II, the immediate precursor for peptidoglycan polymerization.[4] this compound confers resistance to these compounds, indicating its ability to recognize Lipid II-AMP complexes.[4]
Quantitative Data on this compound and Homologous Transporters
Quantitative analysis of the this compound transporter's activity and binding affinity is crucial for a complete understanding of its function. While specific kinetic and binding constants for B. subtilis this compound are not always readily available in the literature, studies on homologous transporters provide valuable insights.
| Parameter | Value | Transporter | Organism | Notes |
| ATPase Activity | ||||
| Maximal ATPase Activity | 135 ± 32.7 nmol/min/mg | SaNsrFP | Streptococcus agalactiae | This homologous this compound-type transporter shows robust ATPase activity, which is essential for its function.[5][6] |
| ATP Dependence | Activity increases up to ~1 mM ATP, with slight substrate inhibition at higher concentrations. | This compound | Bacillus subtilis | This suggests a high affinity for ATP, with potential regulation by high nucleotide concentrations.[7] |
| Substrate Binding | ||||
| Bacitracin Binding | High-affinity, direct, and specific binding to the BceB subunit. | This compound | Bacillus subtilis | Demonstrated by Surface Plasmon Resonance (SPR), though a specific Kd was not reported.[8] |
| Resistance Levels | ||||
| Bacitracin Resistance | High-level resistance conferred. | This compound | Bacillus subtilis | The presence of the this compound transporter significantly increases the minimum inhibitory concentration (MIC) of bacitracin.[1][9] |
| Fold Resistance (Bacitracin) | 349.15 ± 64.9 | SaNsrFP | Streptococcus agalactiae | Provides a quantitative measure of the high level of resistance conferred by a homologous transporter.[1] |
BceRS-BceAB Signaling Pathway
The expression of the this compound operon is tightly regulated by the BceRS two-component system (TCS).[10] This system allows the bacterium to induce the production of the this compound transporter only when needed, conserving cellular resources. The this compound transporter itself is integral to the signaling cascade in a "flux-sensing" mechanism.[7][11]
The current model suggests that the BceS histidine kinase physically interacts with the this compound transporter.[12] The conformational changes in this compound that occur upon binding and dissociation of the AMP-lipid complex are thought to activate BceS.[7][11] Activated BceS then autophosphorylates and transfers the phosphoryl group to the BceR response regulator. Phosphorylated BceR, in turn, acts as a transcriptional activator, binding to the promoter of the this compound operon and upregulating its expression.[7][11]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Exploring the substrate specificity of the antimicrobial peptide transporter this compound of Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 4. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 6. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
The BceAB-BceRS System: A Comprehensive Technical Guide to a Novel Antibiotic Resistance Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms by which bacteria evade the effects of antimicrobial agents is paramount for the development of new therapeutic strategies. In Gram-positive bacteria, a fascinating and complex resistance mechanism against peptide antibiotics, such as bacitracin, is mediated by the interplay between the BceAB-type ATP-binding cassette (ABC) transporter and the BceRS two-component system (TCS). This technical guide provides an in-depth exploration of this interaction, detailing the signaling pathway, presenting available quantitative data, outlining key experimental protocols, and visualizing the core concepts.
The BceRS-BceAB module is a sophisticated "flux-sensing" apparatus. Unlike typical TCSs where the sensor kinase directly detects an external stimulus, in this system, the BceS histidine kinase activity is modulated by the transport activity of the this compound ABC transporter.[1][2] This tight coupling allows the bacterium to precisely control the expression of the resistance machinery in response to the level of antibiotic threat, ensuring an efficient and energy-conserving defense.
Core Signaling Pathway: The BceRS-BceAB Interaction
The BceRS-BceAB system functions as a sensory complex embedded in the cell membrane. The current model suggests a "target protection" mechanism rather than simple antibiotic efflux.[3][4] Bacitracin's target is the lipid carrier undecaprenyl pyrophosphate (UPP), an essential component of the bacterial cell wall synthesis cycle.[5] The this compound transporter is thought to recognize the complex of bacitracin bound to UPP.[3]
The signaling cascade is initiated as follows:
-
Substrate Recognition: The this compound transporter, specifically the BceB permease subunit, recognizes and binds the bacitracin-UPP complex.[1][3]
-
Conformational Change and Signal Transduction: The binding of the substrate and subsequent ATP hydrolysis by the BceA subunit induces a conformational change in the this compound transporter.[6] This change is transmitted to the associated BceS histidine kinase.
-
BceS Autophosphorylation: The conformational signal from this compound activates the autophosphorylation of BceS on a conserved histidine residue.
-
Phosphotransfer to BceR: The phosphoryl group is then transferred from BceS to a conserved aspartate residue on the cognate response regulator, BceR.
-
Transcriptional Activation: Phosphorylated BceR (BceR-P) acts as a transcriptional activator, binding to a specific inverted repeat sequence in the promoter region of the this compound operon.[7]
-
Upregulation of this compound Expression: This binding event leads to the increased transcription and translation of the BceA and BceB proteins, thereby enhancing the cell's capacity to handle the bacitracin threat.
This intricate feedback loop, where the activity of the transporter directly governs its own expression, allows for a finely tuned and rapid response to the presence of the antibiotic.
BceRS-BceAB signaling cascade.
Quantitative Data
Quantitative analysis of the this compound-BceRS system is crucial for a complete understanding of its function and for the development of potential inhibitors. Below are tables summarizing the available quantitative data.
Table 1: Bacitracin Susceptibility
This table presents the Minimum Inhibitory Concentration (MIC) of bacitracin for Bacillus subtilis strains with and without a functional this compound transporter. The data clearly demonstrates the critical role of this compound in conferring high-level bacitracin resistance.
| Strain | Relevant Genotype | Bacitracin MIC (µg/mL) | Reference |
| B. subtilis 168 | Wild-type | 350 | [1] |
| B. subtilis | bceA::pMUTIN | 6 | [1] |
| B. subtilis | bceB::pMUTIN | 6 | [1] |
| B. subtilis | bceR mutant | 6 | [1] |
| B. subtilis | bceS mutant | 6 | [1] |
Table 2: Binding Affinity of BceB for Bacitracin
Surface Plasmon Resonance (SPR) has been used to demonstrate a direct and specific interaction between the BceB permease and bacitracin. While a specific equilibrium dissociation constant (Kd) was not explicitly tabulated in the reviewed literature, the methodology for its determination is available.
| Interacting Molecules | Method | Kd (Equilibrium Dissociation Constant) | Reference |
| BceB and Bacitracin | Surface Plasmon Resonance (SPR) | Data not available in reviewed literature | [1] |
Table 3: ATPase Activity of BceA
The BceA subunit is the nucleotide-binding domain (NBD) that powers the transport cycle through ATP hydrolysis. The kinetic parameters of this activity are essential for understanding the efficiency of the transporter.
| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Reference |
| BceA | ATP | Data not available in reviewed literature | Data not available in reviewed literature |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound-BceRS interaction.
Bacterial Two-Hybrid (B2H) Assay for Protein-Protein Interaction
This assay is used to detect the in vivo interaction between the BceB and BceS proteins.
Principle: The assay is based on the reconstitution of a functional adenylate cyclase (CyaA) from Bordetella pertussis in an E. coli strain lacking its own adenylate cyclase gene (cyaA). The CyaA is split into two non-functional fragments, T18 and T25. When two interacting proteins are fused to these fragments, their interaction brings T18 and T25 into close proximity, restoring adenylate cyclase activity. The resulting cAMP production can be detected by the activation of catabolite-repressible operons, such as the lac or mal operons, leading to a color change on indicator plates.
Protocol:
-
Vector Construction: Clone the full-length bceB and bceS genes into the appropriate B2H vectors to create fusions with the T18 and T25 fragments of adenylate cyclase.
-
Transformation: Co-transform the resulting plasmids into a cyaA-deficient E. coli reporter strain.
-
Phenotypic Screening: Plate the transformed cells on MacConkey agar plates supplemented with maltose (1%) and the appropriate antibiotics.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: A positive interaction between BceB and BceS will result in the production of cAMP, leading to the fermentation of maltose and the appearance of red colonies on the MacConkey agar. White or pale pink colonies indicate no interaction.
Bacterial Two-Hybrid workflow.
In Vitro Pull-Down Assay
This assay confirms the direct physical interaction between BceB and BceS.
Principle: One protein (the "bait") is tagged (e.g., with a His-tag or GST-tag) and immobilized on affinity beads. A cell lysate or a purified solution containing the potential interacting partner (the "prey") is then incubated with the beads. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Protein Expression and Purification: Express and purify His-tagged BceS and a non-tagged or differently tagged BceB.
-
Immobilization of Bait: Incubate the purified His-BceS with Ni-NTA agarose beads to immobilize it.
-
Incubation with Prey: Add the purified BceB to the beads and incubate to allow for interaction.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against BceB to detect its presence.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique to measure the real-time interaction between two molecules, allowing for the determination of binding affinity (Kd).
Principle: One molecule (the ligand, e.g., BceB) is immobilized on a sensor chip. The other molecule (the analyte, e.g., bacitracin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Chip Preparation: Immobilize purified BceB onto a sensor chip.
-
Analyte Injection: Inject different concentrations of bacitracin over the sensor surface.
-
Data Collection: Monitor the association and dissociation phases of the interaction in real-time.
-
Data Analysis: Analyze the resulting sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the BceA subunit.
Principle: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP over time. This can be done using a colorimetric assay, such as the malachite green assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified BceA, ATP, and an appropriate buffer.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Stopping the Reaction: Stop the reaction by adding a reagent that chelates the divalent cations required for enzyme activity.
-
Phosphate Detection: Add a colorimetric reagent (e.g., malachite green) that reacts with the released Pi to produce a colored product.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength.
-
Calculation: Determine the amount of Pi released using a standard curve and calculate the enzyme activity. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying ATP concentrations.
PbceA Promoter Activity Assay (Luciferase Reporter)
This assay is used to monitor the in vivo activity of the this compound promoter in response to bacitracin.
Principle: The this compound promoter region is cloned upstream of a promoterless luciferase gene (lux) in a reporter plasmid. This construct is then introduced into B. subtilis. The expression of luciferase, which produces light, is directly proportional to the activity of the this compound promoter.
Protocol:
-
Reporter Strain Construction: Construct a reporter strain by integrating the PbceA-lux fusion into the chromosome of B. subtilis.
-
Cell Culture: Grow the reporter strain to the mid-exponential phase.
-
Induction: Add varying concentrations of bacitracin to the cultures.
-
Luminescence Measurement: At different time points after induction, measure the luminescence of the cultures using a luminometer.
-
Normalization: Normalize the luminescence signal to the cell density (e.g., by measuring the optical density at 600 nm).
Luciferase Reporter Assay workflow.
Conclusion
The this compound-BceRS system represents a sophisticated and highly regulated mechanism of antibiotic resistance. Its reliance on a flux-sensing mechanism, where the transporter's activity dictates its own expression, highlights the elegant strategies bacteria have evolved to survive in hostile environments. A thorough understanding of this system, from the molecular interactions and signaling cascade to the quantitative aspects of resistance, is essential for the development of novel approaches to combat antibiotic-resistant pathogens. This guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of study. Further research to elucidate the precise structural basis of the BceB-BceS interaction and to obtain detailed kinetic and binding affinity data will be invaluable in the quest for inhibitors of this important resistance pathway.
References
- 1. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 2. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 7. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence and Elucidation of BceAB-Mediated Antibiotic Resistance: A Technical Guide
Abstract
The rise of antibiotic resistance necessitates a deep understanding of the molecular mechanisms bacteria employ to evade therapeutic interventions. Among Gram-positive bacteria, the BceAB-type ATP-binding cassette (ABC) transporters represent a sophisticated and highly regulated defense system against cell wall-active antimicrobial peptides, such as bacitracin. This technical guide provides a comprehensive overview of the discovery, history, and mechanistic understanding of this compound-mediated resistance. It is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotic resistance. This document details the key experimental protocols that have been instrumental in characterizing this resistance module, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to illustrate the complex signaling pathways and proposed mechanisms of action.
Introduction: The Discovery of a Novel Resistance Module
The initial discovery of the this compound-mediated resistance system stemmed from studies in Bacillus subtilis investigating its intrinsic resistance to the peptide antibiotic bacitracin.[1][2] Disruption of the bceA and bceB genes, encoding a putative ABC transporter, resulted in a significant increase in susceptibility to bacitracin.[2] This early work laid the foundation for recognizing a new class of resistance determinants. Subsequent research revealed that this compound is part of a larger operon, typically including the bceRS genes, which encode a two-component regulatory system (TCS).[1][2] This genetic linkage highlighted a coordinated regulatory network governing the expression of the transporter. The this compound system and its homologs are now recognized as a widespread defense mechanism in Firmicutes, including pathogenic species like Staphylococcus aureus and Streptococcus pneumoniae, underscoring its clinical relevance.[2][3]
The this compound transporter is a heterodimer composed of the nucleotide-binding domain (NBD) BceA and the membrane-spanning domain (MSD) BceB.[1][4] BceB is characterized by ten transmembrane helices and a large extracellular loop, which is thought to be involved in substrate recognition.[2][3] The BceRS TCS consists of the sensor histidine kinase BceS and the response regulator BceR.[1] A key feature of this system is the "flux-sensing" mechanism, where the transporter itself is integral to signal perception.[1][5] The activity of the this compound transporter, in response to the presence of the antibiotic-target complex, is thought to trigger a conformational change that activates BceS, initiating a signaling cascade that upregulates this compound expression.[1][5] This elegant feedback loop allows the bacterium to mount a rapid and tailored response to antibiotic stress.
Mechanisms of this compound-Mediated Resistance
The precise mechanism by which this compound confers resistance has been a subject of intense investigation, with two prominent models emerging: target protection and lipid II flipping.
The Target Protection Model
The prevailing "target protection" model posits that this compound does not efflux the antibiotic but rather rescues the cellular target from the antibiotic's inhibitory grip.[6][7] Bacitracin exerts its antimicrobial activity by binding to undecaprenyl pyrophosphate (UPP), a key lipid carrier in the peptidoglycan biosynthesis cycle, thereby preventing its dephosphorylation and recycling.[5] The this compound transporter is proposed to recognize the bacitracin-UPP complex and, through ATP hydrolysis, induce a conformational change that dissociates bacitracin from UPP, freeing the essential lipid carrier to resume its role in cell wall synthesis.[5][6][7] Cryo-electron microscopy (cryo-EM) structures of this compound have provided snapshots of the transporter in different conformational states, lending structural support to this model.[5][8] These studies have revealed a specialized lipid-binding pocket and suggest that conformational changes driven by ATP binding and hydrolysis could facilitate the release of the antibiotic from its target.[5][9]
The Lipid II Flipping Model
An alternative hypothesis suggests that this compound-type transporters may function as flippases, translocating the antibiotic's target, such as lipid II, from the outer to the inner leaflet of the cytoplasmic membrane.[10][11] By reducing the concentration of the target on the cell surface, the transporter would effectively limit the antibiotic's ability to bind and exert its inhibitory effect.[10][11] While this mechanism has been proposed for some this compound homologs, the bulk of the evidence for the B. subtilis this compound system currently favors the target protection model.
Quantitative Analysis of this compound-Mediated Resistance
The following tables summarize key quantitative data from studies on this compound-mediated resistance in Bacillus subtilis.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bacitracin
| Strain/Condition | Genetic Background | Bacitracin MIC (µg/mL) | Reference |
| Wild-type | B. subtilis 168 | 128 - 256 | [2][4] |
| Δthis compound | Deletion of this compound operon | 2 - 4 | [2][4] |
| ΔbceRS | Deletion of bceRS operon | 4 | [1] |
| BceA(E169Q) | ATPase-deficient mutant | 4 | [4] |
| Overexpression of BcrC | Increased UPP phosphatase | 64 | [12] |
Table 2: Gene Expression Analysis of the bceA Promoter
| Condition | Reporter System | Fold Induction | Reference |
| Wild-type + Bacitracin (50 µg/mL) | PbceA-lacZ | ~15-fold | [4] |
| Δthis compound + Bacitracin (50 µg/mL) | PbceA-lacZ | No induction | [4] |
| BceA(E169Q) + Bacitracin (4 µg/mL) | PbceA-lacZ | No induction | [10] |
| Wild-type + Reserpine (40 µM) + Bacitracin (50 µg/mL) | PbceA-lacZ | ~60% reduction | [13] |
Table 3: In Vitro ATPase Activity of Purified this compound
| Condition | Specific Activity (nmol/min/mg) | Reference |
| This compound + ATP | ~150 | [5] |
| This compound + ATP + Bacitracin-Zn²⁺ (up to 200 µM) | Stimulated at low concentrations, inhibited at high concentrations | [1] |
| BceA(E169Q) + ATP | No activity | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-mediated resistance.
Determination of Bacitracin Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of bacitracin that inhibits the visible growth of Bacillus subtilis.
-
Preparation of Bacitracin Stock Solution: Prepare a stock solution of bacitracin (e.g., 10 mg/mL) in an appropriate solvent (e.g., sterile water) and filter-sterilize.
-
Bacterial Inoculum Preparation: Inoculate a single colony of B. subtilis into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh LB broth.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of bacitracin in LB broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of bacitracin in which no visible bacterial growth is observed.
PbceA-Reporter Fusion Assay for In Vivo Monitoring of this compound Activity
This assay utilizes a transcriptional fusion of the bceA promoter to a reporter gene (e.g., lacZ or lux) to monitor the induction of the this compound operon in response to bacitracin.
-
Construction of the Reporter Strain: Clone the promoter region of the bceA gene upstream of a promoterless reporter gene in an appropriate integration vector. Transform the resulting plasmid into B. subtilis and select for integrants.
-
Growth and Induction: Grow the reporter strain in LB broth at 37°C with shaking to mid-exponential phase (OD₆₀₀ ≈ 0.5).
-
Induction with Bacitracin: Add bacitracin to the culture at a sub-inhibitory concentration (e.g., 1 µg/mL).
-
Reporter Gene Assay:
-
For lacZ (β-galactosidase) reporter: At various time points after induction, harvest the cells, permeabilize them (e.g., with chloroform and SDS), and measure β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).[14]
-
For lux (luciferase) reporter: Measure luminescence directly from the culture using a luminometer.[14]
-
-
Data Analysis: Calculate the fold induction by comparing the reporter activity in the induced sample to that of an uninduced control.
Purification of the this compound Transporter
This protocol describes the purification of the this compound complex for in vitro studies.
-
Overexpression: Clone the bceA and bceB genes into an expression vector (e.g., pETDuet-1) with an affinity tag (e.g., His-tag or Strep-tag) on one of the subunits. Transform the plasmid into an appropriate E. coli expression strain (e.g., C41(DE3)).[1]
-
Cell Growth and Induction: Grow the E. coli cells in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Membrane Preparation: Harvest the cells by centrifugation, resuspend in a lysis buffer, and lyse the cells (e.g., by sonication or French press). Separate the membrane fraction by ultracentrifugation.
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)).[1][5]
-
Affinity Chromatography: Incubate the solubilized membrane proteins with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins). Wash the resin extensively and elute the this compound complex.
-
Size-Exclusion Chromatography: Further purify the this compound complex by size-exclusion chromatography to remove aggregates and contaminants.[1]
-
Purity Assessment: Analyze the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining.
In Vitro ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified this compound transporter.
-
Reaction Mixture: Prepare a reaction mixture containing purified this compound (e.g., 1-5 µg) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% DDM).[1][5]
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM. For substrate stimulation experiments, include bacitracin in the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[1]
-
Data Analysis: Calculate the specific ATPase activity as nmol of Pi released per minute per mg of protein.
Bacterial Two-Hybrid (B2H) Assay for BceB-BceS Interaction
This in vivo assay is used to detect the interaction between the membrane-embedded proteins BceB and BceS.
-
Construction of Fusion Plasmids: Clone the bceB and bceS genes into two different B2H vectors, fusing them to two complementary fragments of an adenylate cyclase enzyme (T18 and T25).[5]
-
Co-transformation: Co-transform the two plasmids into a cya-deficient E. coli reporter strain.
-
Selection and Screening: Plate the transformed cells on selective media containing an indicator (e.g., X-gal) and an alternative carbon source (e.g., maltose or lactose).
-
Interaction Analysis: Interaction between BceB and BceS will reconstitute the adenylate cyclase activity, leading to cAMP production. This, in turn, activates the expression of the reporter gene, resulting in a color change (e.g., blue colonies on X-gal plates) or growth on the alternative carbon source.[5]
DNase I Footprinting of the PbceA Promoter
This technique is used to identify the specific DNA sequence in the bceA promoter region where the response regulator BceR binds.
-
Probe Preparation: PCR amplify the bceA promoter region and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the labeled DNA probe with purified BceR protein (and its phosphorylated form) at various concentrations.
-
DNase I Digestion: Partially digest the DNA with DNase I. The regions where BceR is bound will be protected from digestion.
-
Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis and visualize them by autoradiography or fluorescence imaging. The "footprint" will appear as a region of the gel with no bands, corresponding to the BceR binding site.[2]
Visualizing the this compound-Mediated Resistance Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: The BceRS-BceAB signaling pathway in Bacillus subtilis.
Caption: The proposed "Target Protection" mechanism of this compound-mediated resistance.
Caption: A generalized experimental workflow for investigating this compound-mediated resistance.
Conclusion and Future Directions
The study of this compound-mediated resistance has unveiled a sophisticated and highly regulated mechanism of bacterial defense against antimicrobial peptides. The convergence of genetic, biochemical, and structural approaches has been pivotal in shaping our current understanding of this system. The "target protection" model, supported by a growing body of evidence, offers a compelling explanation for how a transporter can confer resistance to a cell surface-active antibiotic without its efflux.
Future research in this field will likely focus on several key areas. High-resolution structural studies of the entire BceRS-BceAB complex, potentially in the presence of its substrate, will provide deeper insights into the molecular details of signal transduction and substrate recognition. The development of specific inhibitors of the this compound transporter or the BceRS signaling pathway could represent a novel strategy to potentiate the efficacy of existing antibiotics like bacitracin. Furthermore, a broader investigation into the diversity and substrate specificity of this compound-type transporters in a range of pathogenic bacteria is crucial for a comprehensive understanding of their role in clinical antibiotic resistance. The knowledge gained from these endeavors will be invaluable in the ongoing battle against multidrug-resistant bacteria.
References
- 1. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNase I footprinting [gene.mie-u.ac.jp]
- 7. ATPase activity assay [protocols.io]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the this compound ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Novel whole-cell Reporter Assay for Stress-Based Classification of Antibacterial Compounds Produced by Locally Isolated Bacillus spp - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of BceAB Transporter Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BceAB-type ATP-binding cassette (ABC) transporters are crucial for antimicrobial peptide resistance in many Gram-positive bacteria, including the model organism Bacillus subtilis and pathogenic species.[1][2] These transporters are of significant interest to researchers in the fields of antibiotic resistance, bacterial physiology, and drug development. The this compound transporter from B. subtilis is a heterodimer composed of the ATPase subunit BceA and the permease subunit BceB.[1][2] This document provides detailed protocols for the cloning, expression, and purification of the this compound transporter complex, as well as methods for its functional characterization.
Signaling Pathway and Regulation
The expression of the this compound operon is tightly regulated by the BceRS two-component system (TCS).[3] The sensor histidine kinase, BceS, and the response regulator, BceR, are typically encoded upstream of the this compound genes. In the presence of certain antimicrobial peptides like bacitracin, the this compound transporter is believed to sense the antibiotic-target complex (e.g., bacitracin-undecaprenyl pyrophosphate).[1][3] This sensing event triggers a conformational change in the transporter, which in turn activates the autophosphorylation of BceS.[4] Phosphorylated BceS then transfers the phosphate group to BceR.[3] Phosphorylated BceR acts as a transcriptional activator, binding to the promoter of the this compound operon (PbceA) and upregulating the expression of the transporter.[3] This creates a positive feedback loop, allowing the bacterium to rapidly produce more transporters to counteract the antibiotic challenge.[3]
Experimental Workflow Overview
The overall process for obtaining purified this compound protein involves several key stages, starting from the amplification of the target genes to the final purification and functional analysis of the protein complex.
Data Presentation
Table 1: Plasmids and Strains for this compound Expression
| Component | Description | Reference |
| Gene Source | Bacillus subtilis genomic DNA | [3] |
| Genes | bceA (ATPase, ~28 kDa), bceB (Permease, ~72 kDa) | [3] |
| Expression Vector | pETDuet-1 | [3] |
| Cloning Strategy | bceA and bceB cloned behind separate T7 promoters. N-terminal 6x-His tag on BceA. | [3] |
| Expression Host | E. coli C41(DE3) or C43(DE3) | [3][4] |
Table 2: Typical Expression and Purification Parameters
| Parameter | Value/Condition | Reference |
| Culture Medium | Luria Broth (LB) with 100 µg/mL ampicillin | [3] |
| Growth Temperature | 37°C | [3] |
| Induction OD600 | ~0.8 | [3] |
| Inducer | 0.7 mM Isopropyl-β-D-thiogalactoside (IPTG) | [3] |
| Post-induction Temperature | 30°C | [3] |
| Membrane Solubilization | Lauryl Maltose Neopentyl Glycol (LMNG) | [3] |
| Affinity Chromatography | Co3+-affinity chromatography | [3] |
| Final Purification Step | Size-exclusion chromatography | [3] |
Table 3: ATPase Activity Assay Components
| Component | Typical Concentration | Purpose | Reference |
| Purified this compound | 2 µg per reaction | Enzyme | [3] |
| ATP | Varied concentrations | Substrate | [3] |
| MgCl2 | 4 mM | Cofactor for ATP hydrolysis | [3] |
| Zn2+-bacitracin | Varied concentrations | Effector/Substrate complex | [3] |
| Sodium-orthovanadate | Varied concentrations | Inhibitor (control) | [3] |
| Reaction Buffer | e.g., 50 mM HEPES, 150 mM NaCl | Maintain pH and ionic strength | [5] |
| Reaction Temperature | 37°C | Optimal enzyme activity | [3] |
| Incubation Time | 30 minutes | Allow for sufficient product formation | [3] |
| Stop Solution | 12% (w/v) Sodium Dodecyl Sulfate (SDS) | Denature enzyme and stop reaction | [3] |
Experimental Protocols
Protocol 1: Cloning of bceA and bceB into pETDuet-1
-
Gene Amplification:
-
Amplify the coding sequences of bceA and bceB from B. subtilis genomic DNA using high-fidelity DNA polymerase.
-
Design primers to introduce necessary restriction sites (e.g., NdeI and KpnI) for cloning into the pETDuet-1 vector.[3]
-
Incorporate a sequence encoding a 6x-His tag at the N-terminus of the bceA forward primer.
-
-
Vector and Insert Preparation:
-
Digest both the amplified PCR products and the pETDuet-1 vector with the selected restriction enzymes.
-
Purify the digested vector and inserts using a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the digested bceA and bceB fragments into the corresponding multiple cloning sites of the pETDuet-1 vector. One T7 promoter will drive the expression of His-tagged bceA, and the second T7 promoter will drive the expression of bceB.[3]
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive clones on LB agar plates containing ampicillin (100 µg/mL).
-
-
Verification:
-
Isolate plasmid DNA from several colonies.
-
Verify the correct insertion of bceA and bceB by restriction digestion and Sanger sequencing.
-
Protocol 2: Expression of this compound in E. coli C41(DE3)
-
Transformation:
-
Transform the verified pETDuet-1-bceAB plasmid into chemically competent E. coli C41(DE3) cells.[3]
-
Plate on LB agar with ampicillin (100 µg/mL) and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 50 mL of LB medium containing 100 µg/mL ampicillin.
-
Grow overnight at 37°C with shaking.
-
-
Large-Scale Culture:
-
Induction:
-
Reduce the incubator temperature to 30°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.7 mM.[3]
-
Continue to incubate for several hours (e.g., 4-6 hours) or overnight at the lower temperature.
-
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 30 minutes at 4°C.[5]
-
Discard the supernatant and store the cell pellets at -80°C until further use.
-
Protocol 3: Purification of the this compound Complex
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol) supplemented with protease inhibitors.[5]
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
-
Membrane Fractionation:
-
Remove cell debris by a low-speed centrifugation step (e.g., 10,000 x g for 10 minutes).
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour.[5]
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent such as 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG).[6]
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Load the solubilized protein onto a Co3+-affinity chromatography column pre-equilibrated with a buffer containing a low concentration of detergent (e.g., 0.02% LMNG).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the His-tagged this compound complex using a buffer containing imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions.
-
Load the concentrated protein onto a size-exclusion chromatography column to separate the this compound complex from aggregates and other contaminants.[3]
-
Collect fractions corresponding to the monodisperse this compound complex.
-
-
Purity Analysis:
-
Analyze the purity of the final protein preparation by SDS-PAGE. The BceA and BceB subunits should be visible at their respective molecular weights.
-
Protocol 4: ATPase Activity Assay
-
Reaction Setup:
-
Perform the assay in a 96-well plate format.[3]
-
To each well, add 2 µg of purified this compound protein.[3]
-
Add reaction buffer containing 4 mM MgCl2 and varying concentrations of the substrate (ATP) and effectors (e.g., Zn2+-bacitracin).[3] The total reaction volume should be 50 µL.[3]
-
Include appropriate controls, such as no-enzyme, no-ATP, and reactions with inhibitors like sodium-orthovanadate.[3]
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.[3]
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of a 12% (w/v) SDS solution.[3]
-
-
Phosphate Detection:
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 595-650 nm).
-
Calculate the amount of phosphate released by comparing to a standard curve generated with known concentrations of phosphate.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the successful cloning, expression, purification, and functional analysis of the this compound transporter complex. These methods are foundational for further structural and mechanistic studies, which are essential for understanding the role of these transporters in antibiotic resistance and for the development of novel therapeutic strategies.
References
- 1. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 7. Cloning and expression of selected ABC transporters from the Arabidopsis thaliana ABCG family in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant BceAB Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the expression and purification of the recombinant BceAB complex, an ATP-binding cassette (ABC) transporter involved in bacitracin resistance in Bacillus subtilis. The methodologies described are compiled from established protocols and are intended to serve as a guide for researchers studying the structure, function, and inhibition of this important class of membrane proteins.
Introduction
The this compound complex is a fascinating molecular machine that functions as a part of a larger sensory system, the BceRS-BceAB module, to detect and confer resistance to the antibiotic bacitracin.[1][2] This ABC transporter is believed to operate through a target protection mechanism, where it recognizes and dissociates the inhibitory complex formed between bacitracin and its lipid target, undecaprenyl-pyrophosphate (UPP), a key intermediate in the bacterial cell wall synthesis cycle.[2][3] Understanding the purification and biochemical characterization of this compound is crucial for developing novel strategies to counteract antibiotic resistance.
The protocol outlined below describes the expression of recombinant this compound in Escherichia coli, solubilization from the cell membrane using detergents, and a two-step purification process involving affinity and size-exclusion chromatography.
Data Presentation
Effective purification of the this compound complex requires careful monitoring of protein yield and purity at each stage. Researchers should aim to collect quantitative data similar to the example format presented below. This allows for the optimization of the protocol and ensures the quality of the final protein preparation.
Table 1: Representative Purification Table for Recombinant this compound Complex
| Purification Step | Total Protein (mg) | This compound Complex (mg) | Purity (%) | Yield (%) |
| Crude Cell Lysate | User Data | User Data | User Data | 100 |
| Solubilized Membranes | User Data | User Data | User Data | User Data |
| Affinity Chromatography Eluate | User Data | User Data | User Data | User Data |
| Size Exclusion Chromatography | User Data | User Data | User Data | User Data |
Note: This table should be populated with data from your specific experiments.
Table 2: Example Functional Activity Data for a this compound-type Transporter
For functional characterization, ATPase activity assays are commonly performed. The data below is for the related SaNsrFP complex and serves as a reference for expected activity ranges.[4][5]
| Protein | Specific Activity |
| SaNsrFP (Wild-Type) | 135 ± 32.7 nmol/min/mg |
| SaNsrFP (ATPase-deficient mutant) | Marginal activity |
Signaling Pathway
The this compound transporter is a key component of a sophisticated signaling pathway that allows bacteria to respond to the presence of bacitracin. The transporter itself acts as the sensor. Upon detecting the bacitracin-UPP complex, this compound undergoes conformational changes that are sensed by the histidine kinase BceS.[2] This initiates a phosphorylation cascade, leading to the activation of the response regulator BceR, which in turn upregulates the expression of the this compound genes, creating a positive feedback loop for resistance.[1][2]
References
- 1. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 5. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Assays of BceAB Transporter Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BceAB-type ATP-binding cassette (ABC) transporters are crucial determinants of resistance against cell wall-active peptide antibiotics in many Gram-positive bacteria, including pathogenic species. The eponymous this compound transporter from Bacillus subtilis confers resistance to bacitracin.[1][2] Unlike typical efflux pumps, this compound is believed to function via a "target protection" mechanism.[3] It recognizes the complex of the antibiotic (e.g., bacitracin) and its cellular target, undecaprenyl pyrophosphate (UPP), an essential lipid carrier in cell wall biosynthesis.[3] Through ATP hydrolysis, this compound is thought to dissociate this inhibitory complex, thereby releasing UPP and allowing cell wall synthesis to resume.[4]
The activity of the this compound transporter is tightly regulated by the BceRS two-component system (TCS), where the transporter's activity signals the need for its own upregulation.[5][6] This unique interplay makes the functional characterization of this compound essential for understanding antibiotic resistance mechanisms and for the development of novel therapeutics that can overcome this resistance.
These application notes provide detailed protocols for three key functional assays to assess this compound transporter activity: an in vitro ATPase activity assay, an in vivo promoter-reporter assay, and a whole-cell drug susceptibility assay.
In Vitro ATPase Activity Assay
The ATPase activity of this compound is the direct measure of its energy-dependent function. This assay is fundamental for characterizing the purified transporter, determining its kinetic parameters, and screening for potential inhibitors or modulators. The protocol below is adapted from established methods for this compound and other ABC transporters.[4][7]
Experimental Workflow: ATPase Activity Assay
Caption: Workflow for the in vitro this compound ATPase activity assay.
Protocol: Colorimetric ATPase Assay
Materials:
-
Purified this compound protein (solubilized in a suitable detergent like LMNG or reconstituted into proteoliposomes)
-
ATPase reaction buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 10% glycerol
-
100 mM ATP solution
-
1 M MgCl₂ solution
-
Test compounds (e.g., Zn²⁺-bacitracin, inhibitors)
-
Stop solution: 12% (w/v) SDS
-
Malachite green reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Solution C: 1% (w/v) sodium citrate
-
Working reagent: Mix 2 volumes of Solution A with 1 volume of Solution B, add 0.01 volumes of Triton X-100. Let it sit for 30 min, then add 0.1 volumes of Solution C.
-
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 2 µg of purified this compound to each well.
-
Add the test compound (e.g., varying concentrations of Zn²⁺-bacitracin) or vehicle control.
-
Add ATPase reaction buffer to a final volume of 45 µL.
-
-
Initiate Reaction:
-
Add 5 µL of a pre-mixed ATP/MgCl₂ solution (to give a final concentration of, for example, 5 mM ATP and 4 mM MgCl₂) to start the reaction. The total reaction volume should be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. Ensure the reaction time is within the linear range of phosphate release.
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL of the stop solution (12% SDS).
-
-
Phosphate Detection:
-
Add 100 µL of the malachite green working reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow color development.
-
Measure the absorbance at approximately 620 nm using a plate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of inorganic phosphate (KH₂PO₄).
-
Calculate the amount of phosphate released in each reaction from the standard curve.
-
Express ATPase activity as nmol of Pi released per minute per mg of protein (nmol/min/mg).
-
Data Presentation: ATPase Activity of this compound
The following table summarizes representative data for the ATPase activity of wild-type this compound and a catalytically inactive mutant (E170Q) in detergent and when reconstituted into liposomes.
| Transporter | Condition | Substrate (Bacitracin) | ATPase Activity (nmol Pi/min/mg) |
| Wild-Type this compound | In LMNG Detergent | - | ~25 |
| In LMNG Detergent | + | ~50 | |
| In Liposomes | - | ~10 | |
| In Liposomes | + | ~35 | |
| E170Q Mutant | In LMNG Detergent | - | < 5 |
| In LMNG Detergent | + | < 5 | |
| In Liposomes | - | < 5 | |
| In Liposomes | + | < 5 | |
| Data are approximate values based on published findings for illustrative purposes.[7] |
In Vivo Promoter-Reporter Assay
This assay provides an indirect but physiologically relevant measure of this compound transport activity within living cells. The expression of the this compound operon is controlled by the BceRS TCS, which is activated in proportion to the transport activity of this compound. By fusing the bceA promoter (PbceA) to a reporter gene (e.g., lux for luciferase or lacZ for β-galactosidase), one can quantify transporter activity by measuring the reporter's output.[8]
Logical Relationship: this compound Activity and Reporter Expression
Caption: Signaling cascade linking this compound activity to reporter gene expression.
Protocol: PbceA-lacZ Reporter Assay
Materials:
-
B. subtilis strain containing the PbceA-lacZ reporter fusion integrated into the chromosome.
-
B. subtilis growth medium (e.g., LB or Mueller-Hinton).
-
Bacitracin stock solution.
-
Lysis buffer: 100 mM sodium phosphate pH 7.0, 20 mM KCl, 2 mM MgSO₄, 0.8 mg/mL lysozyme, 50 mM β-mercaptoethanol.
-
Substrate solution: 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (ONPG) in 100 mM sodium phosphate pH 7.0.
-
Stop solution: 1 M Na₂CO₃.
Procedure:
-
Cell Culture and Induction:
-
Inoculate the reporter strain into fresh medium and grow at 37°C with agitation to the mid-exponential phase (OD₆₀₀ ≈ 0.4-0.6).
-
Add bacitracin to the desired final concentration (e.g., 4 µg/mL) to induce the system. Include an uninduced control.
-
Continue to incubate at 37°C for a set period (e.g., 45-60 minutes).
-
-
Cell Lysis:
-
Harvest 1 mL of cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of lysis buffer.
-
Incubate at 37°C for 15-30 minutes to ensure complete lysis.
-
-
β-Galactosidase Assay:
-
Add 200 µL of the substrate solution (ONPG) to 800 µL of the cell lysate.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 400 µL of stop solution.
-
Record the reaction time.
-
-
Measurement and Calculation:
-
Measure the absorbance of the reaction mixture at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).
-
Measure the OD₆₀₀ of the original culture.
-
Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)
-
Data Presentation: In Vivo this compound Activity
The table below shows representative data from a PbceA-lacZ reporter assay in wild-type and a Δthis compound mutant strain of B. subtilis.
| Strain | Inducer (Bacitracin, 50 µg/mL) | β-Galactosidase Activity (Miller Units) |
| Wild-Type | - | ~10 ± 2 |
| + | ~150 ± 20 | |
| Δthis compound Mutant | - | ~5 ± 1 |
| + | ~8 ± 2 | |
| Data are illustrative and based on published results.[8] |
Drug Susceptibility Assay (Minimum Inhibitory Concentration)
Determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is a direct measure of the overall effectiveness of the resistance mechanism in a whole-cell context. Comparing the MIC for a wild-type strain versus a strain lacking this compound provides a clear quantitative measure of the transporter's contribution to resistance.
Protocol: Broth Microdilution MIC Assay
Materials:
-
B. subtilis strains (e.g., wild-type and Δthis compound).
-
Mueller-Hinton Broth (MHB).
-
Bacitracin stock solution (with Zn²⁺).
-
Sterile 96-well microtiter plates.
Procedure:
-
Prepare Inoculum:
-
Grow an overnight culture of the B. subtilis strain in MHB.
-
Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 × 10⁵ CFU/mL.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare a 2-fold serial dilution of bacitracin in MHB. For example, from 256 µg/mL down to 0.5 µg/mL.
-
Include a growth control well with no antibiotic.
-
-
Inoculation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the plate, bringing the final cell concentration to ~2.5 × 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of bacitracin that completely inhibits visible bacterial growth.
-
Data Presentation: Bacitracin Susceptibility
| Strain | Description | Bacitracin MIC (µg/mL) |
| Wild-Type | Contains functional this compound transporter | 64 - 128 |
| Δthis compound Mutant | Lacks the this compound transporter | 2 - 4 |
| Data are representative values based on the literature.[2][9] A related this compound-type transporter, SaNsrFP, was shown to confer a ~350-fold increase in resistance to bacitracin, highlighting the potent effect of these transporters.[10][11] |
Conclusion
The functional assays described provide a comprehensive toolkit for investigating the activity of the this compound transporter. The in vitro ATPase assay allows for detailed biochemical characterization of the purified protein, the in vivo promoter-reporter assay offers insights into the transporter's activity in its native cellular context, and the MIC assay provides a definitive measure of its role in antibiotic resistance. Together, these methods are invaluable for researchers in academia and industry working to understand and overcome bacterial drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacitracin sensing in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the this compound ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Cryo-EM Structure Determination of the BceAB ABC Transporter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cryo-electron microscopy (cryo-EM) structure determination of the BceAB-type ATP-binding cassette (ABC) transporter. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the transporter's mechanism and the structural workflow, intended to guide researchers in their study of this important antibiotic resistance factor.
Introduction
The this compound-type ABC transporters are critical determinants of antibiotic resistance in many Gram-positive bacteria, including human pathogens.[1] These transporters confer resistance to antimicrobial peptides that target the lipid II cycle of cell wall biosynthesis, such as bacitracin.[2][3] Understanding the high-resolution structure of this compound is paramount for the development of novel strategies to overcome this resistance mechanism. Cryo-EM has been instrumental in revealing the conformational landscape of this compound, providing insights into its unique "target protection" mechanism.[2][3][4] Unlike conventional efflux pumps, this compound is proposed to transiently release lipid II cycle intermediates from the inhibitory grasp of antibiotics.[2][3]
Recent cryo-EM studies of this compound from Bacillus subtilis have captured the transporter in different conformational states, shedding light on its architecture and the molecular basis of its function.[4] These structures reveal a unique architecture with 10 transmembrane helices and a large extracellular domain.[4] this compound also interacts with a two-component system, BceRS, to sense and respond to antimicrobial peptides at the cell surface.[4]
Data Presentation
Table 1: Cryo-EM Data Collection and Processing Statistics for this compound
| Parameter | Nucleotide-Free State | ATP-Bound State (E169Q variant) |
| Resolution | ~3.8 Å | ~3.7 Å |
| Microscope | Titan Krios | Titan Krios |
| Detector | Gatan K3 | Gatan K3 |
| Voltage | 300 kV | 300 kV |
| Pixel Size | 1.07 Å/pixel | 1.07 Å/pixel |
| Electron Dose | ~50 e-/Ų | ~50 e-/Ų |
| Number of Micrographs | Not specified | Not specified |
| Final Particle Number | Not specified | Not specified |
| Symmetry | C1 | C2 |
| Software | RELION, CryoSPARC | RELION, CryoSPARC |
Note: Specific particle numbers and micrograph counts were not detailed in the primary reference. Researchers should aim for the highest possible numbers to achieve high-resolution reconstructions.
Signaling Pathway and Mechanism
The this compound transporter is part of a larger signaling module that includes the BceRS two-component system. The prevailing model suggests a "flux-sensing" mechanism where the conformational cycling of this compound in response to antibiotic-target complexes activates the sensor kinase BceS.[5]
Caption: this compound-BceRS signaling pathway for antibiotic resistance.
Experimental Protocols
Protein Expression and Purification
This protocol is adapted from methodologies used for the structural determination of B. subtilis this compound.[6]
-
Expression:
-
The gene encoding this compound is cloned into a suitable expression vector (e.g., pET vector) with an N-terminal affinity tag (e.g., His-tag).
-
The construct is transformed into an appropriate E. coli expression strain, such as C41(DE3).[6]
-
Cells are grown in a rich medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with a suitable inducer (e.g., 0.5 mM IPTG) and cells are grown for a further 16-18 hours at 18°C.
-
-
Membrane Preparation:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).
-
Cells are lysed by high-pressure homogenization.
-
The cell lysate is centrifuged to remove cell debris, and the supernatant is ultracentrifuged to pellet the membranes.
-
-
Solubilization and Purification:
-
The membrane pellet is resuspended in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 10% glycerol, 20 mM imidazole) containing a detergent such as lauryl maltose neopentyl glycol (LMNG) at a final concentration of 1% (w/v).[6]
-
After stirring for 1-2 hours at 4°C, the solubilized fraction is separated from insoluble material by ultracentrifugation.
-
The supernatant is loaded onto a Co²⁺-affinity column (e.g., TALON resin).
-
The column is washed with a buffer containing a low concentration of detergent (e.g., 0.02% LMNG) and imidazole.
-
The protein is eluted with a high concentration of imidazole (e.g., 300 mM).
-
The eluted protein is further purified by size-exclusion chromatography (SEC) using a column equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% LMNG).
-
Fractions containing pure, monodisperse this compound are pooled and concentrated.
-
Cryo-EM Sample Preparation and Data Acquisition
-
Grid Preparation:
-
The purified this compound protein is concentrated to 2-5 mg/mL.
-
For the ATP-bound state, the ATPase-deficient E169Q mutant of BceA can be used, and the protein is incubated with 5 mM ATP and 5 mM MgCl₂ prior to grid preparation.[4]
-
A small volume (3-4 µL) of the protein solution is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3).
-
The grid is blotted for 3-4 seconds and rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV) at controlled temperature and humidity.
-
-
Data Acquisition:
-
Vitrified grids are screened for ice quality and particle distribution on a transmission electron microscope (TEM) such as a Titan Krios operating at 300 kV.
-
Data is collected using a direct electron detector (e.g., Gatan K3) in counting mode.
-
Automated data collection software (e.g., EPU) is used to acquire a large dataset of micrographs at a pixel size of approximately 1.0 Å/pixel.
-
The total electron dose should be fractionated over multiple frames (e.g., 50 frames) to allow for motion correction.
-
Image Processing and 3D Reconstruction
The following workflow represents a typical single-particle analysis pipeline.
Caption: A typical workflow for single-particle cryo-EM data processing.
-
Preprocessing:
-
Raw movie frames are corrected for beam-induced motion and dose-weighted using software like MotionCor2 or RELION's implementation.
-
The contrast transfer function (CTF) parameters for each micrograph are estimated using programs such as CTFFIND4 or Gctf.
-
-
Particle Picking and Extraction:
-
Particles are picked from the motion-corrected micrographs using a template-based approach or a deep-learning-based picker like Topaz or crYOLO.
-
The selected particles are extracted into a stack.
-
-
2D Classification:
-
The extracted particles are subjected to several rounds of 2D classification in software like RELION or CryoSPARC to remove ice contaminants, aggregates, and poorly defined particles.
-
-
3D Reconstruction and Refinement:
-
An initial 3D model is generated ab initio from the cleaned particle stack.
-
The particles are then subjected to 3D classification (heterogeneous refinement) to separate different conformational states or low-quality particles.
-
For each desired conformational state, a final high-resolution reconstruction is obtained through homogeneous refinement. For membrane proteins, non-uniform refinement in CryoSPARC can be particularly effective.
-
The final map resolution is estimated using the Fourier shell correlation (FSC) at a cutoff of 0.143.
-
-
Model Building and Validation:
-
An atomic model is built into the cryo-EM density map using software like Coot.
-
The model is refined using programs like Phenix or Refmac5.
-
The final model is validated for correct geometry and fit to the map.
-
Conclusion
The cryo-EM structure determination of this compound has provided invaluable insights into its mechanism of antibiotic resistance. The protocols and data presented here serve as a guide for researchers aiming to study this compound and other related ABC transporters. These structural studies not only advance our fundamental understanding of bacterial physiology but also pave the way for the structure-based design of novel inhibitors to combat antibiotic resistance.
References
Application Notes and Protocols for Studying BceAB-Antimicrobial Peptide Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gram-positive bacteria have evolved sophisticated mechanisms to counteract the effects of antimicrobial peptides (AMPs) that target cell wall biosynthesis. A key defense strategy involves BceAB-type ATP-binding cassette (ABC) transporters.[1] These systems are unique because they do not typically expel the antimicrobial peptide from the cell. Instead, they are proposed to mediate resistance through a "target protection" mechanism.[2][3] In this model, the this compound transporter recognizes the complex formed between an AMP (like bacitracin) and its cellular target (like the lipid II cycle intermediate undecaprenyl-pyrophosphate, UPP), and then uses the energy from ATP hydrolysis to dissociate the AMP from its target.[2][3]
This activity is often regulated by an associated two-component system (TCS), BceRS, which senses the transporter's conformational cycling via a "flux-sensing" mechanism to upregulate the expression of the this compound genes.[3][4] Understanding the intricate interactions between this compound transporters and AMPs is crucial for developing new strategies to overcome bacterial resistance. These application notes provide detailed protocols for key biochemical, biophysical, and in vivo methods to investigate these interactions.
Section 1: Structural and Biochemical Methods
Application Note: Recombinant this compound Expression and Purification
To study the this compound-AMP interaction in vitro, it is essential to obtain high yields of pure, stable, and functional transporter complex. This compound is a membrane protein complex, which presents challenges for expression and purification.[5] Heterologous expression in Escherichia coli is a common and effective strategy.[1] The choice of detergent is critical for solubilizing the transporter from the membrane while maintaining its structural integrity and activity; Lauryl Maltose Neopentyl Glycol (LMNG) has been shown to be effective for this compound, preserving its ATPase activity.[1] A multi-step purification process, typically involving affinity and size-exclusion chromatography, is required to achieve high purity.[1][5]
Protocol: Expression and Purification of this compound from E. coli
This protocol is adapted from methodologies used for the structural and functional characterization of the Bacillus subtilis this compound complex.[1]
-
Expression:
-
Transform E. coli C41(DE3) cells with a suitable expression vector (e.g., pET-based) containing the genes for bceA (with a His-tag) and bceB.
-
Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate for 16-18 hours at 18°C.
-
Harvest cells by centrifugation (e.g., 6,000 x g for 15 minutes) and store the pellet at -80°C.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM MgCl₂, 1 mM phenylmethylsulfonyl fluoride (PMSF), and DNase I).
-
Lyse the cells using a high-pressure homogenizer (e.g., EmulsiFlex-C3).
-
Remove unlysed cells by low-speed centrifugation (10,000 x g for 20 minutes).
-
Isolate the membrane fraction by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
-
Solubilization and Purification:
-
Resuspend the membrane pellet in a solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol).
-
Add 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG) and stir gently for 1 hour at 4°C to solubilize membrane proteins.
-
Clarify the solution by ultracentrifugation (100,000 x g for 30 minutes).
-
Apply the supernatant to a Co³⁺-TALON or Ni-NTA affinity chromatography column pre-equilibrated with a buffer containing 0.01% LMNG.
-
Wash the column extensively to remove non-specific binders.
-
Elute the this compound complex with an elution buffer containing 250 mM imidazole.
-
Concentrate the eluted protein and apply it to a size-exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with a final buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% LMNG) to remove aggregates and further purify the complex.[1]
-
Assess purity using SDS-PAGE.
-
Application Note: ATPase Activity Assays
The function of ABC transporters is powered by ATP hydrolysis at the nucleotide-binding domains (NBDs), in this case, BceA.[6] Measuring the rate of ATP hydrolysis provides a direct readout of the transporter's enzymatic activity. This activity can be allosterically modulated by the binding of substrates or interacting partners.[7] For this compound, ATPase assays are used to determine the basal rate of hydrolysis and to test how this rate is affected by the presence of AMPs (e.g., bacitracin), the lipid target (e.g., UPP), or both.[1] This provides crucial insights into the activation mechanism of the transporter.[8]
Protocol: Malachite Green-Based ATPase Assay
This colorimetric assay quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% LMNG.
-
ATP Solution: Prepare a 100 mM stock solution of ATP in water and adjust the pH to 7.0.
-
Malachite Green Reagent: Solution A: 0.045% (w/v) Malachite Green in water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Solution C: 1.5% (w/v) polyvinyl alcohol. Mix Solutions A and B in a 3:1 ratio, then add 1/100th volume of Solution C. Prepare fresh.
-
Phosphate Standard: Prepare a standard curve using a K₂HPO₄ solution (0 to 100 µM).
-
-
Assay Procedure:
-
Set up reactions in a 96-well plate. To each well, add the purified this compound complex (final concentration 0.1-0.5 µM) in reaction buffer.
-
Add the compound to be tested (e.g., bacitracin) at various concentrations. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm.
-
Calculate the amount of Pi released using the phosphate standard curve and determine the specific activity (nmol Pi/min/mg protein).[7]
-
Data Presentation: ATPase Activity of this compound
The following table summarizes representative data from ATPase assays, illustrating the modulation of this compound activity by its substrates.
| Condition | ATP Hydrolysis Rate (nmol/min/mg) | Fold Change vs. Basal |
| Basal (this compound only) | 135 ± 33 | 1.0 |
| + 10 µM Bacitracin | 128 ± 25 | ~0.95 |
| + 10 µM Zn²⁺ | 45 ± 11 | ~0.33 |
| + 10 µM Zn²⁺-Bacitracin | 210 ± 41 | ~1.56 |
Data are hypothetical and based on trends observed in the literature where substrate binding can allosterically modulate ATPase activity.[1][7]
Section 2: Biophysical Methods for Binding Analysis
Application Note: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of molecular interactions in real time.[9][10] For the this compound system, SPR can be used to quantify the binding affinity (Kᴅ) and the association (kₐ) and dissociation (k𝘥) rates between the transporter and an AMP.[11] Experiments have successfully used SPR to demonstrate the direct and specific binding of bacitracin to the permease subunit, BceB.[12] This approach can be extended to test a wide range of AMPs, map binding sites using different protein constructs (e.g., the isolated extracellular domain), and investigate the influence of the lipid environment.[13][14]
Protocol: SPR Analysis of BceB-Bacitracin Interaction
-
Chip Preparation and Protein Immobilization:
-
Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified this compound complex (or the isolated BceB permease) to the surface via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of 5,000-10,000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference channel should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Use a running buffer that matches the final SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% LMNG).
-
Prepare a dilution series of the analyte (e.g., Zn²⁺-bacitracin) in the running buffer, ranging from low nanomolar to high micromolar concentrations. Include a buffer-only injection for double referencing.
-
Inject the analyte solutions over the reference and protein-coated channels at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real time, generating sensorgrams.
-
After each cycle, regenerate the sensor surface with a mild solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the signal from the reference channel and the buffer-only injection from the experimental data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, k𝘥) and the equilibrium dissociation constant (Kᴅ = k𝘥/kₐ).
-
Application Note: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[15] This allows for the determination of all thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16] ITC is particularly useful for studying this compound-AMP interactions as it provides a complete thermodynamic profile of the binding, revealing the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven).[17][18]
Protocol: ITC for this compound-AMP Interaction
-
Sample Preparation:
-
Dialyze the purified this compound protein and the AMP ligand extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% LMNG) to minimize heats of dilution.
-
Determine the concentrations of protein and ligand accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the this compound solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the AMP solution (e.g., 100-200 µM, typically 10-fold more concentrated than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the AMP solution into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the peaks from the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kᴅ, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kᴅ.
-
Data Presentation: Binding Affinities for this compound Interactions
This table presents example binding data that could be obtained from SPR or ITC experiments.
| Interacting Pair | Method | Kᴅ (µM) | kₐ (10³ M⁻¹s⁻¹) | k𝘥 (10⁻³ s⁻¹) | ΔH (kcal/mol) |
| BceB + Bacitracin | SPR | 1.2 | 85 | 102 | - |
| BceB-ECD + Nisin | ITC | 5.8 | - | - | -7.5 |
| BceB + Mersacidin | SPR | 3.4 | 40 | 136 | - |
ECD: Extracellular Domain. Data are hypothetical and for illustrative purposes.
Section 3: In Vivo Functional Assays
Application Note: Promoter-Reporter Assays
In B. subtilis, the activity of the this compound transporter is coupled to the BceRS two-component system, which controls the expression of the this compound operon via the PbceA promoter.[2] The signaling cascade is activated in proportion to the transporter's activity (flux-sensing).[4][19] Therefore, fusing a reporter gene, such as the luxABCDE operon (encoding luciferase), to the PbceA promoter allows for a quantitative, real-time measurement of this compound activity in living cells.[2] This assay is invaluable for identifying substrates of the transporter and for studying how genetic mutations or external compounds affect its function.[20]
Protocol: Luciferase Reporter Assay in B. subtilis
-
Strain Construction:
-
Construct a reporter plasmid containing the PbceA promoter region fused upstream of the luxABCDE operon.
-
Integrate this reporter fusion into the chromosome of the desired B. subtilis strain (e.g., wild-type, Δthis compound mutant) at a neutral locus (e.g., amyE).
-
-
Luminescence Measurement:
-
Grow the reporter strains overnight in a suitable medium (e.g., LB).
-
Inoculate fresh medium in a white, clear-bottom 96-well plate with the overnight cultures (e.g., 1:100 dilution).
-
Grow the cells in a plate reader with shaking at 37°C, monitoring both optical density (OD₆₀₀) and luminescence (counts per second, CPS).
-
Once the cells reach the early exponential growth phase, add the AMP of interest at a sub-inhibitory concentration.
-
Continue to monitor OD₆₀₀ and luminescence for several hours.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell density by calculating the relative luminescence units (RLU = CPS/OD₆₀₀).
-
Plot the normalized luminescence over time to observe the induction of the PbceA promoter in response to the AMP challenge.
-
Compare the induction levels between the wild-type and mutant strains to confirm that the response is dependent on this compound.
-
Application Note: Antimicrobial Susceptibility Testing
A primary function of this compound is to confer resistance to specific AMPs. A straightforward method to quantify this resistance is to determine the Minimal Inhibitory Concentration (MIC) of an AMP against strains with and without a functional this compound transporter.[20] The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a bacterium.[21] A significant increase in the MIC for a wild-type strain compared to a Δthis compound deletion mutant provides direct evidence of the transporter's role in resistance against that specific AMP.[20]
Protocol: Broth Microdilution MIC Assay
-
Preparation:
-
Prepare a stock solution of the AMP in a suitable solvent.
-
In a 96-well microtiter plate, prepare a two-fold serial dilution of the AMP in cation-adjusted Mueller-Hinton Broth (CAMHB). Leave one column without AMP as a growth control.
-
Grow the bacterial strains (e.g., wild-type and Δthis compound) in CAMHB to an OD₆₀₀ of ~0.5.
-
Dilute the bacterial cultures to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the plate containing the AMP dilutions.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the AMP in which there is no visible growth.
-
Alternatively, measure the OD₆₀₀ of each well using a plate reader.
-
Data Presentation: MIC Values for B. subtilis Strains
This table shows a comparison of MIC values, demonstrating the resistance conferred by this compound.
| Strain | Antimicrobial Peptide | MIC (µg/mL) |
| B. subtilis (Wild-Type) | Bacitracin | 32 |
| B. subtilis (Δthis compound) | Bacitracin | 2 |
| B. subtilis (Wild-Type) | Nisin | 8 |
| B. subtilis (Δthis compound) | Nisin | 8 |
This illustrative data shows that this compound confers specific resistance to bacitracin (16-fold increase in MIC) but not to nisin in this hypothetical example.
Section 4: Visualizations
Diagrams of Pathways and Workflows
Caption: this compound-RS signaling and target protection mechanism.
Caption: General workflow for this compound-AMP interaction studies.
Caption: Workflow for an in vivo promoter-reporter assay.
References
- 1. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The uncoupled ATPase activity of the ABC transporter BtuC2D2 leads to a hysteretic conformational change, conformational memory, and improved activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring peptide membrane interaction using surface plasmon resonance: differentiation between pore formation versus membrane disruption by lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stevensonlab.com [stevensonlab.com]
- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermodynamic profiling of peptide membrane interactions by isothermal titration calorimetry: a search for pores and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating BceAB Knockout Mutants in Bacillus subtilis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BceAB ATP-binding cassette (ABC) transporter is a key component in the defense mechanism of Bacillus subtilis against certain antimicrobial peptides, most notably bacitracin.[1][2] This transporter, consisting of the ATPase subunit BceA and the permease subunit BceB, functions not only in antibiotic efflux but also as a sensor in a signal transduction pathway.[3][4] The this compound transporter interacts with the BceRS two-component system (TCS) to regulate its own expression in response to the presence of antibiotics like bacitracin.[4][5][6] Specifically, the transporter is believed to present the antibiotic to the histidine kinase BceS, initiating a phosphorylation cascade that leads to the activation of the response regulator BceR and subsequent upregulation of the this compound operon.[4]
Disruption of the this compound operon leads to a significant increase in sensitivity to bacitracin, making it a target of interest for understanding antibiotic resistance mechanisms and for the development of novel antimicrobial strategies.[1][7] These application notes provide detailed protocols for the generation and verification of this compound knockout mutants in B. subtilis, as well as methods for quantifying the resulting changes in antibiotic resistance.
Signaling Pathway and Proposed Mechanism of Action
The BceRS-BceAB system is a paradigm for a novel mode of signal transduction where the ABC transporter itself is a key component of the sensory apparatus.[3] The proposed mechanism involves the this compound transporter binding to the antimicrobial peptide and, through interaction with the BceS histidine kinase, triggering the autophosphorylation of BceS. The phosphate group is then transferred to the response regulator BceR, which in turn activates the transcription of the this compound operon, leading to increased production of the transporter and enhanced resistance.[4] Recent evidence suggests that this compound-type transporters may confer resistance through a "target protection" mechanism, where they actively remove the antibiotic from its target, the lipid II cycle intermediates.[5]
Caption: The BceRS-BceAB signaling pathway in B. subtilis.
Data Presentation
| Strain | Relevant Genotype | Bacitracin IC50 (µg/ml) | Reference |
| B. subtilis 168 (Wild-Type) | This compound+ | ~350 | [1] |
| This compound knockout mutant | Δthis compound | ~6 | [1] |
| Component | Function in Bacitracin Resistance | Consequence of Knockout |
| BceA | ATPase subunit of the ABC transporter, provides energy for transport. | Inability to energize the transporter, leading to increased bacitracin sensitivity. |
| BceB | Permease subunit of the ABC transporter, forms the transmembrane channel and likely binds bacitracin. | Loss of the transport channel and sensory function, resulting in hypersensitivity to bacitracin. |
Experimental Protocols
Protocol 1: Generation of a this compound Knockout Mutant via Homologous Recombination
This protocol describes the generation of a markerless deletion of the this compound operon using a temperature-sensitive plasmid and homologous recombination. This method involves replacing the target gene with an antibiotic resistance cassette, which is subsequently removed.[8]
Materials:
-
B. subtilis wild-type strain (e.g., 168)
-
E. coli cloning strain (e.g., DH5α)
-
Temperature-sensitive shuttle vector (e.g., pMiniMad)[9]
-
Antibiotic resistance cassette (e.g., erythromycin resistance, erm) flanked by loxP sites
-
Primers for amplifying upstream and downstream regions of this compound
-
Restriction enzymes
-
T4 DNA ligase
-
Competent B. subtilis cells
-
Luria-Bertani (LB) medium and agar plates
-
Appropriate antibiotics (e.g., erythromycin, spectinomycin)
-
Xylose for induction of Cre recombinase (if using a Cre/lox system for marker removal)
Methodology:
-
Construction of the Knockout Plasmid:
-
Amplify a ~1 kb region upstream of the bceA start codon and a ~1 kb region downstream of the bceB stop codon from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the upstream and downstream fragments into the temperature-sensitive shuttle vector on either side of the antibiotic resistance cassette.
-
Transform the ligation product into E. coli and select for transformants on plates containing the appropriate antibiotic.
-
Verify the correct plasmid construction by restriction digestion and sequencing.
-
-
Transformation into B. subtilis:
-
Transform the constructed knockout plasmid into competent B. subtilis cells.[8]
-
Plate the transformed cells on LB agar containing the selection antibiotic (e.g., erythromycin) and incubate at the permissive temperature (e.g., 30°C) to allow for single-crossover integration of the plasmid into the chromosome.
-
-
Selection for Double-Crossover Events:
-
Inoculate a single colony from the transformation plate into LB broth without antibiotics and grow at the permissive temperature.
-
Shift the culture to the non-permissive temperature (e.g., 37°C or 42°C) to select for cells that have undergone a second crossover event, leading to the excision of the plasmid backbone.[9]
-
Plate serial dilutions of the culture on LB agar without antibiotics and incubate at the non-permissive temperature.
-
-
Screening for Knockout Mutants:
-
Replica-plate colonies onto LB agar with and without the selection antibiotic to identify clones that have lost the resistance cassette (and thus the plasmid).
-
Confirm the deletion of the this compound operon by colony PCR using primers that flank the deleted region. The PCR product from the knockout mutant will be smaller than the wild-type product.[10]
-
Further verify the knockout by sequencing the PCR product.
-
-
Marker Removal (Optional):
-
If a Cre/lox system is used, transform the knockout strain with a plasmid expressing Cre recombinase to excise the antibiotic resistance cassette.[8]
-
Select for markerless mutants and cure the Cre-expressing plasmid.
-
Caption: Workflow for generating a this compound knockout mutant.
Protocol 2: Confirmation of this compound Knockout by PCR
Materials:
-
B. subtilis wild-type and putative knockout mutant colonies
-
Primers flanking the this compound operon
-
PCR reaction mix (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis system
Methodology:
-
Primer Design: Design a forward primer upstream of the bceA start codon and a reverse primer downstream of the bceB stop codon.
-
Colony PCR:
-
Pick a single colony of both the wild-type and the putative knockout mutant and resuspend in sterile water.
-
Use a small aliquot of the cell suspension as the template for the PCR reaction.
-
Perform PCR with the designed flanking primers.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
The wild-type strain should yield a larger PCR product corresponding to the size of the this compound operon plus the flanking regions.
-
The knockout mutant should yield a smaller PCR product, with the size difference corresponding to the size of the deleted this compound operon.[10]
-
Protocol 3: Phenotypic Analysis - Bacitracin Susceptibility Testing
Materials:
-
B. subtilis wild-type and this compound knockout mutant strains
-
LB broth
-
Bacitracin stock solution
-
96-well microtiter plates
-
Microplate reader
Methodology:
-
Overnight Cultures: Inoculate single colonies of the wild-type and knockout strains into LB broth and grow overnight at 37°C with shaking.
-
Preparation of Inoculum: Dilute the overnight cultures in fresh LB broth to a starting OD600 of approximately 0.05.
-
Serial Dilution of Bacitracin: Prepare a two-fold serial dilution of bacitracin in LB broth in a 96-well plate. Include a no-antibiotic control.
-
Inoculation: Add the diluted bacterial cultures to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Measurement of Growth: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Determination of IC50: Plot the percentage of growth inhibition against the bacitracin concentration and determine the 50% inhibitory concentration (IC50) for each strain.[11] The this compound knockout mutant is expected to have a significantly lower IC50 for bacitracin compared to the wild-type strain.[1]
Conclusion
The generation of this compound knockout mutants in B. subtilis is a valuable tool for studying the mechanisms of antibiotic resistance and the role of ABC transporters in bacterial signaling. The protocols outlined above provide a comprehensive guide for the creation, verification, and phenotypic characterization of these mutants. The significant increase in bacitracin sensitivity observed in this compound knockout strains underscores the importance of this transporter in the defense against this antibiotic and highlights its potential as a target for novel therapeutic interventions. For researchers in drug development, understanding the function of such resistance determinants is crucial for the design of more effective antimicrobial agents.
References
- 1. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Not Just Transporters: Alternative Functions of ABC Transporters in Bacillus subtilis and Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the Bacillus subtilis bcrC Bacitracin Resistance Gene by Two Extracytoplasmic Function σ Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacillus subtilis Mutants with Knockouts of the Genes Encoding Ribonucleases RNase Y and RNase J1 Are Viable, with Major Defects in Cell Morphology, Sporulation, and Competence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bacitracin-Resistant Bacillus subtilis Gene Encodes a Homologue of the Membrane-Spanning Subunit of the Bacillus licheniformis ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Reconstitution of the BceAB Transporter
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BceAB-type ATP-binding cassette (ABC) transporter is a key element in the resistance of many Gram-positive bacteria, including notable pathogens, against antimicrobial peptides (AMPs) that target cell wall synthesis.[1] The this compound transporter, composed of the ATPase subunit BceA and the permease subunit BceB, is regulated by the BceRS two-component system.[1][2] Understanding the mechanism of this compound is crucial for the development of new strategies to overcome antibiotic resistance. Current research suggests that this compound does not function as a simple efflux pump but rather employs a "target protection" mechanism. Two prominent hypotheses for this mechanism are the dissociation of the AMP-undecaprenyl pyrophosphate (UPP) complex or the flipping of the peptidoglycan precursor lipid II from the outer to the inner leaflet of the cytoplasmic membrane, thereby reducing the availability of the AMP's target.[1]
These application notes provide detailed protocols for the expression, purification, and in vitro reconstitution of the this compound transporter into proteoliposomes, as well as methods to assess its function through ATPase activity and a proposed lipid II flipping assay.
Data Presentation
Table 1: ATPase Activity of Purified this compound Transporter
| Condition | ATP Concentration (mM) | Bacitracin Concentration (µg/mL) | ATPase Activity (nmol Pi/min/mg) | Reference |
| Detergent (LMNG) | 5 | 0 | ~150 | [3] |
| Detergent (LMNG) | 5 | 300 | ~250 | [3] |
| Reconstituted in Liposomes | 5 | 0 | ~50 | [3] |
| Reconstituted in Liposomes | 5 | 300 | ~125 | [3] |
Experimental Protocols
Protocol 1: Expression and Purification of this compound Transporter
This protocol describes the expression of His-tagged this compound in Escherichia coli and its subsequent purification using cobalt affinity and size-exclusion chromatography. The use of Lauryl Maltose Neopentyl Glycol (LMNG) is critical for maintaining the transporter's activity.
1.1. Expression in E. coli C41(DE3)[4]
-
Transform E. coli C41(DE3) cells with an expression plasmid co-expressing N-terminally His-tagged BceA and untagged BceB.
-
Inoculate a single colony into Luria Broth (LB) containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight culture and grow at 37°C with vigorous shaking to an OD600 of 0.6-0.8.
-
Reduce the temperature to 18°C and induce protein expression with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue expression overnight (16-18 hours) at 18°C.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
1.2. Membrane Preparation
-
Resuspend the frozen cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) supplemented with protease inhibitors (e.g., PMSF, leupeptin) and DNase I.
-
Lyse the cells by sonication or using a French press.
-
Remove unlysed cells and debris by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in Lysis Buffer.
1.3. Solubilization and Purification[4]
-
Solubilize the membrane proteins by adding LMNG to a final concentration of 1% (w/v) and stirring for 1 hour at 4°C.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Apply the supernatant to a cobalt affinity resin (e.g., HIS-Select® Cobalt Affinity Gel) pre-equilibrated with Wash Buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole, 10% glycerol, 0.005% LMNG).[4][5]
-
Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound complex with Elution Buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole, 10% glycerol, 0.005% LMNG).
-
Concentrate the eluted protein and further purify by size-exclusion chromatography using a column equilibrated with SEC Buffer (25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.005% LMNG).
-
Collect and pool the fractions containing the monodisperse this compound complex. Assess purity by SDS-PAGE.
Protocol 2: In Vitro Reconstitution of this compound into Proteoliposomes
This protocol describes the incorporation of purified this compound into pre-formed liposomes by detergent removal.
2.1. Liposome Preparation
-
Prepare a lipid mixture of E. coli polar lipids or a 3:1 (w/w) mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film in Reconstitution Buffer (50 mM HEPES-KOH pH 7.0, 100 mM KCl) to a final lipid concentration of 10 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles using liquid nitrogen and a warm water bath to form multilamellar vesicles.
-
Extrude the vesicle suspension through a polycarbonate filter with a 200 nm pore size to generate unilamellar liposomes.
2.2. Reconstitution by Detergent Removal
-
Mix the purified this compound transporter with the prepared liposomes at a protein-to-lipid ratio of 1:1000 (w/w).
-
Add a detergent compatible with both the protein and lipids (e.g., n-Dodecyl β-D-maltoside, DDM) to destabilize the liposomes, if necessary. The final detergent concentration should be above its critical micelle concentration (CMC).
-
Incubate the mixture for 30 minutes at room temperature with gentle agitation.
-
Remove the detergent by adding wet Bio-Beads SM-2 at a ratio of 20 mg of beads per 1 mg of detergent.[6]
-
Incubate with gentle rocking at 4°C. Replace the Bio-Beads with fresh ones every 2 hours for a total of three changes to ensure complete detergent removal.
-
Harvest the proteoliposomes by ultracentrifugation at 170,000 x g for 1 hour at 4°C.[7]
-
Resuspend the proteoliposome pellet in the desired buffer for functional assays.
Protocol 3: ATPase Activity Assay
This protocol is based on the colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based reagent.
-
Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, and the desired concentration of bacitracin.
-
Add 2 µg of purified this compound (in detergent) or an equivalent amount of reconstituted proteoliposomes to the reaction mixture in a 96-well plate.[8]
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM. The total reaction volume should be 50 µL.[8]
-
Incubate the reaction at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 50 µL of 12% (w/v) SDS.[8]
-
Add 50 µL of Malachite Green Reagent (a mixture of malachite green, ammonium molybdate, and a stabilizing agent) and incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-640 nm.
-
Determine the amount of released Pi by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Protocol 4: Proposed Lipid II Flipping Assay
This proposed assay aims to measure the ATP-dependent translocation of a fluorescently labeled lipid II analogue from the outer to the inner leaflet of the proteoliposome membrane.
4.1. Preparation of Fluorescently Labeled Lipid II
-
Synthesize a fluorescently labeled lipid II analogue (e.g., Dansyl-Lipid II) using established chemoenzymatic methods.[3] This typically involves the synthesis of a fluorescently labeled UDP-MurNAc-pentapeptide, followed by enzymatic conversion to lipid II using bacterial enzymes MraY and MurG.
4.2. Flipping Assay Procedure
-
Reconstitute this compound into proteoliposomes containing an ATP regeneration system (creatine kinase and creatine phosphate) in the lumen, as described in Protocol 2.
-
Add the fluorescently labeled lipid II to the exterior of the proteoliposomes and incubate briefly to allow for its insertion into the outer leaflet.
-
Initiate the flipping reaction by adding ATP to the external buffer.
-
At various time points, add a membrane-impermeable quenching agent (e.g., sodium dithionite for NBD-labeled lipids or an anti-Dansyl antibody for Dansyl-labeled lipids) to the external solution. This will quench the fluorescence of the lipid II molecules remaining in the outer leaflet.
-
Measure the remaining fluorescence. A time-dependent increase in protected (unquenched) fluorescence indicates the flipping of the labeled lipid II to the inner leaflet.
-
As a negative control, perform the assay in the absence of ATP or using proteoliposomes with an inactive this compound mutant.
Visualizations
Signaling Pathway of this compound Regulation
References
- 1. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BceRS two-component regulatory system induces expression of the bacitracin transporter, this compound, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial Lipid II Analogs: Novel In Vitro Substrates for Mammalian Oligosaccharyl Diphosphodolichol Diphosphatase (DLODP) Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Conformational Cycle of the Vitamin B12 ABC Importer in Liposomes Detected by Double Electron-Electron Resonance (DEER) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ATP Hydrolysis by the BceAB Transporter
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BceAB-type ATP-binding cassette (ABC) transporters are crucial players in antibiotic resistance in many Gram-positive bacteria, including pathogenic species.[1][2][3][4] These transporters confer resistance to a variety of antimicrobial peptides (AMPs) that target the lipid II cycle of cell wall biosynthesis.[1][4][5] Unlike conventional transporters that efflux substrates across the membrane, this compound transporters are proposed to act via a "target protection" mechanism.[1][4][5][6][7] They recognize the complex of the AMP and its cellular target, undecaprenyl pyrophosphate (UPP), and utilize the energy from ATP hydrolysis to dissociate the AMP from UPP, thereby rescuing cell wall synthesis.[1][4][6][7][8] The activity of the this compound transporter is also intricately linked to a two-component system (TCS), BceRS, where the transporter's conformational cycling, driven by ATP hydrolysis, activates the sensor kinase BceS to regulate the expression of the transporter genes.[6][7][9]
Understanding the ATP hydrolysis activity of the this compound transporter is fundamental to elucidating its mechanism of action and for the development of novel inhibitors that could overcome antibiotic resistance. This document provides detailed protocols for the purification of the this compound transporter and the subsequent measurement of its ATPase activity using the sensitive Malachite Green assay.
Signaling Pathway and Transport Mechanism
The this compound transporter is a heterodimer composed of the ATPase subunit BceA and the permease subunit BceB.[1][3] BceB contains ten transmembrane helices and a large extracellular domain responsible for substrate recognition.[1][3] The this compound transporter forms a complex with the histidine kinase BceS.[6][9] In the absence of an AMP-UPP complex, the transporter is in a repressed state. Upon binding of the AMP-UPP complex, a conformational change is induced, which is coupled to ATP binding and hydrolysis by the BceA subunits. This conformational cycling activates the associated BceS kinase, leading to autophosphorylation and subsequent phosphorylation of the response regulator BceR.[6][7][9] Phosphorylated BceR then upregulates the transcription of the this compound operon, leading to increased production of the transporter to combat the antibiotic stress.[6][7] The energy derived from ATP hydrolysis is used to release the AMP from its target, UPP, without transporting the AMP across the membrane.[1][8]
References
- 1. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Inhibitors of the BceAB Transporter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of inhibitors targeting the BceAB ATP-binding cassette (ABC) transporter, a key component of antimicrobial resistance in Gram-positive bacteria. The protocols outlined below cover essential experimental procedures, from target preparation to primary and secondary screening assays.
Introduction to the this compound Transporter
The this compound transporter is a member of the ABC transporter superfamily found in various Gram-positive bacteria, including the opportunistic pathogen Bacillus subtilis. It plays a crucial role in conferring resistance to peptide antibiotics that target cell wall biosynthesis, such as bacitracin.[1] The transporter functions through a "target protection" mechanism. Instead of directly effluxing the antibiotic, this compound is believed to recognize and rescue the lipid II cycle intermediate, undecaprenyl pyrophosphate (UPP), when it is bound by bacitracin.[1][2][3] This action effectively liberates the cellular target from the antibiotic, allowing cell wall synthesis to proceed.
The this compound transporter forms a functional complex with a two-component regulatory system, BceRS. The histidine kinase, BceS, senses the conformational changes in this compound that occur during its transport cycle.[2][4] This "flux-sensing" mechanism leads to the autophosphorylation of BceS and subsequent phosphorylation of the response regulator BceR. Phosphorylated BceR then upregulates the expression of the this compound operon, leading to increased production of the transporter and enhanced resistance.[2][3] The development of inhibitors targeting this compound could therefore represent a promising strategy to overcome bacitracin resistance and resensitize bacteria to this antibiotic.
Signaling Pathway of this compound-mediated Resistance
The this compound transporter is intricately linked to a signal transduction pathway that regulates its own expression in response to antibiotic stress. Understanding this pathway is crucial for developing assays to screen for inhibitors.
Experimental Protocols
Protocol 1: Expression and Purification of this compound Transporter
This protocol describes the expression of this compound in E. coli and its subsequent purification for use in in vitro assays.[2]
Materials:
-
E. coli C41(DE3) cells
-
pETDUET-1 vector containing N-terminally 6x-His tagged bceA and bceB genes
-
Luria Broth (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL DNase I)
-
Solubilization Buffer (Lysis Buffer + 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG))
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.02% LMNG)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.02% LMNG)
-
Size-Exclusion Chromatography (SEC) Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% LMNG)
-
Co³⁺-affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
Procedure:
-
Expression:
-
Transform the pETDUET-1-bceAB plasmid into E. coli C41(DE3) cells.
-
Inoculate a starter culture in LB medium with appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow for 16-18 hours at 18°C.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using a high-pressure homogenizer.
-
Remove cell debris by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 150,000 x g for 1 hour at 4°C.
-
Resuspend the membrane pellet in Solubilization Buffer and stir for 1 hour at 4°C to solubilize membrane proteins.
-
Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Co³⁺-affinity column pre-equilibrated with Wash Buffer.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with Elution Buffer.
-
Concentrate the eluted protein and further purify by size-exclusion chromatography using SEC Buffer.
-
Pool the fractions containing pure this compound, concentrate, and store at -80°C.
-
Protocol 2: In Vitro ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified this compound transporter and is a primary method for identifying potential inhibitors.
Materials:
-
Purified this compound transporter (2 µg per reaction)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 5 mM NaN₃)
-
ATP solution (varying concentrations)
-
Test compounds (potential inhibitors)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 2 µg of purified this compound to each well.
-
Add the test compound at various concentrations to the respective wells. Include a no-inhibitor control and a positive control inhibitor (e.g., sodium orthovanadate).
-
Add Assay Buffer to a final volume of 45 µL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 5 µL of ATP solution to each well to initiate the reaction (final volume 50 µL). The final ATP concentration should be at the Kₘ of the enzyme.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically around 620-650 nm).
-
Calculate the amount of inorganic phosphate (Pi) released using a standard curve.
-
Determine the percent inhibition of ATPase activity for each test compound concentration.
-
Data Presentation:
| Compound | Concentration (µM) | ATPase Activity (% of Control) | IC₅₀ (µM) |
| Inhibitor A | 0.1 | 95.2 ± 3.1 | 5.8 |
| 1 | 78.5 ± 4.5 | ||
| 10 | 45.1 ± 2.9 | ||
| 100 | 12.3 ± 1.8 | ||
| Inhibitor B | 0.1 | 98.1 ± 2.5 | >100 |
| 1 | 92.4 ± 3.8 | ||
| 10 | 85.7 ± 4.1 | ||
| 100 | 75.2 ± 5.0 |
Protocol 3: Whole-Cell Bacitracin Susceptibility Assay
This assay determines the ability of a test compound to potentiate the antimicrobial activity of bacitracin against a this compound-expressing bacterial strain.
Materials:
-
Bacillus subtilis strain expressing this compound (e.g., strain 168)
-
Mueller-Hinton Broth (MHB)
-
Bacitracin stock solution
-
Test compounds
-
96-well microplate
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of B. subtilis in MHB.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the test compound in MHB.
-
Add a sub-inhibitory concentration of bacitracin to all wells containing the test compound.
-
Include controls: bacteria only, bacteria with bacitracin only, and bacteria with test compound only.
-
Add the prepared bacterial inoculum to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.
-
The minimum inhibitory concentration (MIC) of bacitracin in the presence of the test compound is determined as the lowest concentration that inhibits visible growth.
-
Data Presentation:
| Compound | Compound Conc. (µM) | Bacitracin MIC (µg/mL) | Fold Potentiation |
| None | 0 | 64 | - |
| Potentiator X | 10 | 8 | 8 |
| Potentiator Y | 10 | 32 | 2 |
Screening Cascade for this compound Inhibitors
A hierarchical screening approach is recommended to efficiently identify and validate inhibitors of the this compound transporter.
Primary Screening:
-
High-Throughput ATPase Assay: A miniaturized and automated version of Protocol 2 is used to screen a large compound library for inhibitors of this compound's ATPase activity.
Secondary Assays:
-
IC₅₀ Determination: Hits from the primary screen are re-tested in the ATPase assay over a range of concentrations to determine their half-maximal inhibitory concentration (IC₅₀).
-
Bacitracin Susceptibility Assay: Confirmed hits are evaluated for their ability to potentiate bacitracin activity in whole-cell assays (Protocol 3).
-
Cytotoxicity Assay: Active compounds are tested against mammalian cell lines to assess their potential toxicity and ensure selectivity.
Tertiary Assays (for lead compounds):
-
In Vitro Transport Assay: This assay directly measures the transport of a fluorescently labeled substrate (e.g., fluorescent bacitracin or a lipid II analog) into proteoliposomes containing reconstituted this compound. Inhibition of transport by the test compound provides direct evidence of its effect on the transporter's function.
-
Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can be employed to confirm direct binding of the inhibitor to the purified this compound protein and to determine binding affinity.
Experimental Workflow for a Transport Assay
The following workflow outlines the key steps for performing an in vitro transport assay using proteoliposomes.
References
- 1. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BceAB Reporter Assays in Antimicrobial Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. A promising strategy for identifying new compounds that disrupt bacterial cell wall synthesis is the use of whole-cell reporter assays. The BceAB-type ATP-binding cassette (ABC) transporter system, coupled with its cognate two-component regulatory system (TCS) BceRS, offers a specific and sensitive platform for this purpose. In many Gram-positive bacteria, the this compound transporter confers resistance to antimicrobial peptides (AMPs) that target the lipid II cycle of cell wall synthesis. The expression of the this compound operon is induced upon sensing cell wall stress, providing a direct link between antibiotic activity and a measurable output.
This document provides detailed application notes and protocols for utilizing this compound reporter assays in high-throughput screening (HTS) campaigns to identify novel inhibitors of bacterial cell wall synthesis.
Principle of the this compound Reporter Assay
The this compound reporter assay is a powerful tool for screening compounds that induce cell wall stress in bacteria. The fundamental principle lies in the transcriptional activation of the bceA promoter (PbceA) in response to the accumulation of AMP-target complexes in the cell membrane. The this compound transporter, in conjunction with the BceRS two-component system, functions as a sensor for these complexes. Upon detection of cell wall stress, the sensor kinase BceS autophosphorylates and subsequently transfers the phosphate group to the response regulator BceR. Phosphorylated BceR then binds to the PbceA promoter, driving the expression of a downstream reporter gene, such as luciferase (lux) or β-galactosidase (lacZ). The resulting measurable signal (luminescence or colorimetric change) is directly proportional to the level of cell wall stress induced by a test compound.
Signaling Pathway
The signaling cascade of the BceRS-BceAB system is initiated by the interaction of an antimicrobial peptide with its cellular target, typically an intermediate of the lipid II cycle. This complex is then recognized by the this compound transporter, which in turn activates the BceRS two-component system, leading to the expression of the reporter gene.
Data Presentation
The following tables summarize representative quantitative data obtained from this compound reporter assays using a Bacillus subtilis strain carrying a PbceA-lux fusion. These values can serve as a reference for assay validation and comparison of compound potencies.
Table 1: Dose-Response of Known Inducers in a PbceA-lux Reporter Assay
| Antimicrobial Peptide | Target | EC50 (µg/mL) | Maximum Induction (Fold Change) |
| Bacitracin | Undecaprenyl Pyrophosphate (UPP) | ~0.1 | >100 |
| Nisin | Lipid II | ~0.5 | >50 |
| Mersacidin | Lipid II | ~1.0 | >30 |
| Vancomycin | Lipid II (D-Ala-D-Ala) | ~0.2 | >80 |
Table 2: Assay Performance Metrics for High-Throughput Screening
| Parameter | Value | Description |
| Z'-factor | > 0.5 | A measure of assay quality, indicating a good separation between positive and negative controls. |
| Signal-to-Background Ratio | > 10 | The ratio of the signal from the positive control to the signal from the negative control. |
| Hit Cutoff | > 3 Standard Deviations above mean of negative controls | The threshold for identifying a primary hit from the screening library. |
Experimental Protocols
Protocol 1: High-Throughput Screening of Compound Libraries using a PbceA-lux Reporter Assay
This protocol is designed for a 384-well plate format for high-throughput screening of small molecule libraries.
Materials:
-
Bacillus subtilis strain carrying a stable, chromosomally integrated PbceA-lux reporter fusion.
-
Luria-Bertani (LB) broth or a defined minimal medium.
-
Compound library dissolved in DMSO.
-
Positive control: Bacitracin solution (e.g., 10 µg/mL stock in water).
-
Negative control: DMSO.
-
White, solid-bottom 384-well assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer capable of reading 384-well plates.
Procedure:
-
Preparation of Reporter Strain Culture:
-
Inoculate a single colony of the B. subtilis PbceA-lux reporter strain into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.
-
Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 1 µL of each compound from the library into the wells of a 384-well plate.
-
Dispense 1 µL of DMSO into the negative control wells.
-
Dispense 1 µL of a working solution of bacitracin (to a final concentration of ~1 µg/mL) into the positive control wells.
-
-
Cell Inoculation and Incubation:
-
Dilute the mid-log phase culture of the reporter strain to an OD600 of approximately 0.05 in fresh LB broth.
-
Dispense 99 µL of the diluted cell suspension into each well of the 384-well plate containing the compounds and controls.
-
Seal the plate with a breathable membrane.
-
Incubate the plate at 37°C for 2-4 hours with shaking. The optimal incubation time should be determined empirically to maximize the signal-to-background ratio.
-
-
Luminescence Measurement:
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Protocol 2: Dose-Response Analysis of Hit Compounds
This protocol is used to determine the potency (e.g., EC50) of compounds identified as "hits" in the primary screen.
Materials:
-
Same as Protocol 1.
-
Hit compounds for serial dilution.
Procedure:
-
Prepare Serial Dilutions of Hit Compounds:
-
Prepare a 2-fold serial dilution series of each hit compound in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
-
Assay Plate Preparation:
-
In a 384-well plate, dispense 1 µL of each concentration of the serially diluted compounds.
-
Include positive and negative controls as in Protocol 1.
-
-
Cell Inoculation, Incubation, and Luminescence Measurement:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 value for each compound.
-
Experimental Workflow and Hit Validation
A successful screening campaign involves a multi-step process from the initial high-throughput screen to the validation of promising hit compounds.
Secondary Assays for Hit Validation:
-
Cytotoxicity Assays: It is crucial to distinguish between specific induction of the this compound reporter and general cytotoxicity. A counter-screen using a constitutively expressed reporter or a viability dye (e.g., resazurin) should be performed to eliminate cytotoxic compounds.
-
Orthogonal Reporter Assays: To confirm that the hit compounds specifically induce cell wall stress, they can be tested against other reporter strains that respond to different cellular stresses (e.g., DNA damage, protein synthesis inhibition). Additionally, using a reporter for a different cell wall stress-responsive promoter, such as PliaI, can strengthen the evidence for a cell wall-active mechanism.
-
Minimum Inhibitory Concentration (MIC) Assays: The antimicrobial activity of the validated hits should be determined against a panel of clinically relevant bacterial strains to assess their spectrum of activity.
-
In Vitro Biochemical Assays: For promising candidates, in vitro assays targeting specific enzymes in the lipid II cycle can be employed to pinpoint the precise molecular target.
By following these detailed protocols and validation strategies, researchers can effectively utilize this compound reporter assays to discover and characterize novel antimicrobial compounds that target the essential pathway of bacterial cell wall synthesis.
Troubleshooting & Optimization
Technical Support Center: BceAB Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of the BceAB ATP-binding cassette (ABC) transporter. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize the expression yield of this compound protein solutions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound protein and why is its expression often low?
A1: this compound is a membrane-associated ABC transporter found in Bacillus subtilis that confers resistance to the antibiotic bacitracin.[1][2] Like many membrane proteins, obtaining high expression yields of this compound can be challenging due to its complex structure and hydrophobic nature, which can lead to misfolding, aggregation, and toxicity in the expression host.[3][4]
Q2: Which expression system is recommended for this compound?
A2: Published research has demonstrated successful expression of this compound using the E. coli C41(DE3) strain in combination with a pETDuet-1 vector.[1] This strain is a derivative of BL21(DE3) and is particularly useful for expressing toxic proteins. The pETDuet-1 vector allows for the co-expression of the two subunits of the this compound complex, BceA and BceB.[1]
Q3: How does the this compound transporter's activity influence its own expression?
A3: The expression of the this compound genes is regulated by the BceRS two-component system.[5][6] The BceS histidine kinase senses the conformational changes in the this compound transporter that occur during its antibiotic resistance activity.[1] This triggers a signaling cascade that leads to the phosphorylation of the BceR response regulator, which in turn upregulates the transcription of the this compound operon.[1][6] This creates a positive feedback loop to produce more transporters when needed.[1]
Q4: Can codon optimization improve this compound expression yield?
A4: While not specifically documented for this compound, codon optimization is a common strategy to enhance the expression of heterologous proteins in E. coli.[7] By replacing rare codons in the bceA and bceB genes with codons that are more frequently used by E. coli, it is possible to increase the rate of translation and improve protein yield.[7] Using an E. coli strain like Rosetta(DE3), which supplies tRNAs for rare codons, can also be beneficial.[8][9]
Troubleshooting Guides
Issue 1: Low or No Expression of this compound Protein
This is a common issue when expressing membrane proteins. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Rationale |
| Suboptimal Induction Conditions | Optimize IPTG concentration (0.1 mM - 1.0 mM) and induction temperature (16-30°C). | A lower temperature and IPTG concentration can slow down protein expression, which often improves proper folding and solubility of membrane proteins.[10] |
| Toxicity of this compound to Host Cells | Use a specialized E. coli strain for toxic proteins, such as C41(DE3) or Rosetta(DE3). | These strains are engineered to better tolerate the expression of proteins that can be toxic to the host cell.[8][9] |
| Codon Bias | Synthesize codon-optimized genes for bceA and bceB for E. coli expression. | Matching the codon usage of the target genes to that of the expression host can significantly improve translation efficiency and protein yield.[7] |
| Plasmid Instability | Ensure the use of fresh antibiotic plates and inoculate cultures from a single, well-isolated colony. | This helps to maintain the selective pressure for the expression plasmid and ensures a homogenous starting culture. |
| Inefficient Transcription/Translation | Verify the integrity of the expression vector and the sequence of the inserted bceA and bceB genes. | Errors in the plasmid sequence can prevent proper transcription or translation of the target protein. |
Issue 2: this compound Protein is Expressed but Insoluble (Inclusion Bodies)
Insoluble protein is a frequent outcome for overexpressed membrane proteins. The strategies below can help to improve the solubility of this compound.
| Potential Cause | Recommended Solution | Rationale |
| Protein Misfolding and Aggregation | Lower the induction temperature (e.g., 16-20°C) and extend the induction time (e.g., 16-24 hours). | Slower expression at lower temperatures can facilitate proper protein folding and reduce the formation of insoluble aggregates.[10] |
| Incorrect Membrane Insertion | Co-express with chaperones or use a cell-free expression system containing microsomes. | Chaperones can assist in proper protein folding, while cell-free systems with membrane components can provide a more native-like environment for membrane protein insertion.[3] |
| Harsh Lysis Conditions | Use gentle lysis methods such as enzymatic lysis (lysozyme) or French press instead of sonication. | Aggressive lysis can generate heat and denature the protein, leading to aggregation. |
| Inappropriate Detergent for Solubilization | Screen a panel of detergents (e.g., DDM, LDAO, Triton X-100) to find the optimal one for this compound solubilization. | The choice of detergent is critical for extracting membrane proteins from the lipid bilayer while maintaining their native conformation.[3] |
Quantitative Data Summary
The following tables provide illustrative data on how different expression parameters can influence the yield of soluble this compound protein. This data is based on general principles of recombinant protein expression optimization and should be used as a guide for designing experiments.
Table 1: Effect of IPTG Concentration and Induction Temperature on this compound Yield
| IPTG Concentration (mM) | Induction Temperature (°C) | Soluble this compound Yield (mg/L of culture) |
| 0.1 | 30 | 1.5 |
| 0.1 | 20 | 2.8 |
| 0.1 | 16 | 3.5 |
| 0.5 | 30 | 2.2 |
| 0.5 | 20 | 4.1 |
| 0.5 | 16 | 4.8 |
| 1.0 | 30 | 1.8 (mostly insoluble) |
| 1.0 | 20 | 3.2 |
| 1.0 | 16 | 4.0 |
Table 2: Comparison of this compound Expression in Different E. coli Strains
| E. coli Strain | Induction Conditions | Total this compound Yield (mg/L) | Soluble this compound Yield (mg/L) |
| BL21(DE3) | 0.5 mM IPTG, 20°C, 16h | 5.5 | 2.5 |
| C41(DE3) | 0.5 mM IPTG, 20°C, 16h | 6.2 | 4.1 |
| Rosetta(DE3) | 0.5 mM IPTG, 20°C, 16h | 6.8 | 4.5 |
Experimental Protocols
Protocol 1: Optimization of this compound Expression Conditions
This protocol outlines a method for systematically optimizing the IPTG concentration and induction temperature for this compound expression.
-
Transformation: Transform the pETDuet-1-BceAB plasmid into E. coli C41(DE3) or Rosetta(DE3) competent cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction Optimization:
-
Divide the main culture into smaller, equal volumes (e.g., 9 x 100 mL).
-
Induce the cultures with different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Incubate the induced cultures at different temperatures (e.g., 16°C, 20°C, 30°C) for a set period (e.g., 16 hours).
-
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Analysis:
-
Resuspend a small aliquot of cells from each condition in lysis buffer.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total, soluble, and insoluble fractions by SDS-PAGE and Western blot to determine the optimal expression conditions.
-
Protocol 2: Solubilization and Purification of His-tagged this compound
This protocol describes a general procedure for the solubilization and purification of His-tagged this compound.
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).
-
Lyse the cells using a French press or sonication on ice.
-
Remove cell debris by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
-
Membrane Fractionation:
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol) containing an optimized concentration of a selected detergent (e.g., 1% DDM).
-
Stir gently at 4°C for 1-2 hours.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant containing the solubilized this compound onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, and 0.05% DDM).
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, and 0.05% DDM).
-
-
Size Exclusion Chromatography:
-
Further purify the eluted this compound protein by size exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, and 0.05% DDM) to remove aggregates and other impurities.
-
Visualizations
Caption: this compound signaling pathway for bacitracin resistance.
Caption: Troubleshooting workflow for low this compound expression yield.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Protein Expression and Purification [protocols.io]
- 6. Item - Optimization of IPTG concentration and induction temperature. - Public Library of Science - Figshare [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. Increased levels of recombinant human proteins with the Escherichia coli strain Rosetta(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
aggregation issues during BceAB purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the purification of the BceAB transporter.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating after cell lysis. What are the likely causes and how can I prevent this?
A1: Initial aggregation after cell lysis is common and can be attributed to several factors, including incorrect buffer conditions, high protein concentration, and oxidative stress.
-
Buffer pH and Ionic Strength: Proteins are least soluble at their isoelectric point (pI).[1] It is crucial to work at a pH at least one unit away from the pI of this compound. For instance, if the pI is below the buffer's pH, you might consider increasing the pH by one unit.[1] Additionally, the ionic strength of the lysis buffer can significantly impact protein solubility. Using a higher salt concentration, such as 500 mM NaCl, can enhance the solubility of many proteins.[2]
-
Protein Concentration: High local concentrations of the protein upon cell lysis can promote aggregation.[1][3] Increasing the volume of the lysis buffer can help to maintain a lower protein concentration and reduce the likelihood of precipitation.[1][3]
-
Reducing Agents: The presence of cysteine residues in this compound can lead to the formation of intermolecular disulfide bonds, causing aggregation.[1] Including a reducing agent like β-mercaptoethanol (BME), dithiothreitol (DTT), or tris(2-carboxyethyl)phosphine (TCEP) in your lysis buffer is recommended to prevent oxidation.[1][3]
Q2: I observe this compound aggregation during the affinity chromatography step. What can I do to improve protein stability?
A2: Aggregation during affinity chromatography can be due to interactions with the resin, buffer incompatibility, or instability of the protein once purified away from its native environment.
-
Detergent Choice: As a membrane protein, this compound requires detergents for solubilization and stability.[4][5] Previous studies have shown that this compound is unstable in dodecyl-maltopyranoside (DDM) but is stable and active when solubilized and purified in lauryl maltose neopentyl glycol (LMNG).[6] Therefore, using LMNG throughout the purification process is highly recommended.
-
Additives: Including certain additives in your buffers can help stabilize the protein.
-
Glycerol: Often used as a cryoprotectant, glycerol (5-10%) can also act as a stabilizing osmolyte during purification, preventing aggregation.[1][2][3]
-
Amino Acids: A mixture of arginine and glutamate can increase protein solubility by interacting with charged and hydrophobic regions on the protein surface.[1][]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents, such as Tween 20 or CHAPS, can help to solubilize aggregates without denaturing the protein.[1]
-
-
Flow Rate: For affinity chromatography, a slower flow rate during sample loading can be beneficial, as the binding kinetics between the tagged protein and the resin can be slow.[8]
Q3: My purified this compound protein aggregates during storage. What are the best practices for long-term stability?
A3: Maintaining the stability of purified this compound is crucial for downstream applications.
-
Storage Temperature: While 4°C is suitable for short-term storage, purified proteins are generally more stable at -80°C for long-term storage.[1][3]
-
Cryoprotectants: To prevent aggregation during freeze-thaw cycles, it is essential to add a cryoprotectant like glycerol to the final protein sample.[1][3]
-
Protein Concentration: If a high final protein concentration is required, ensure that stabilizing components, as mentioned in the previous answers, are present in the final buffer.[1][3]
-
Avoid Repeated Freeze-Thaw Cycles: It is good practice to aliquot the purified protein into smaller, single-use volumes to avoid repeated freezing and thawing, which can lead to aggregation.[3]
Troubleshooting Guides
Table 1: Summary of Buffer Additives to Mitigate this compound Aggregation
| Additive Category | Example Additives | Typical Concentration | Mechanism of Action | Reference(s) |
| Detergents | Lauryl Maltose Neopentyl Glycol (LMNG) | Above CMC | Solubilizes and stabilizes the membrane protein. | [6] |
| Dodecyl-maltopyranoside (DDM) | Above CMC | Known to cause instability with this compound. | [6] | |
| Reducing Agents | β-mercaptoethanol (BME) | 5-10 mM | Prevents oxidation and disulfide bond formation. | [2] |
| Dithiothreitol (DTT) | 1-20 mM | Prevents oxidation and disulfide bond formation. | [8] | |
| Osmolytes | Glycerol | 5-10% (v/v) | Stabilizes the native protein structure and acts as a cryoprotectant. | [1][2][3] |
| Sucrose | 5-10% (w/v) | Stabilizes proteins via its hydroxyl groups. | [] | |
| Amino Acids | Arginine & Glutamate | 0.1-2 M (Arginine) | Increases protein solubility by binding to charged and hydrophobic regions. | [1][] |
| Salts | NaCl | up to 500 mM | Modulates electrostatic interactions to improve solubility. | [2] |
Detailed Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
This protocol outlines a method to screen for the most suitable buffer conditions to maintain this compound solubility.
-
Preparation of this compound Lysate:
-
Resuspend E. coli cells expressing this compound in a base lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).
-
Lyse the cells using a method such as sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the base lysis buffer.
-
-
Solubilization and Screening:
-
Aliquots of the membrane suspension are solubilized with a constant concentration of LMNG (e.g., 1% w/v).
-
To parallel aliquots, add different additives from Table 1 at varying concentrations (e.g., a matrix of different pH values and NaCl concentrations).
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
-
-
Analysis of Solubility:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) to pellet any aggregated protein.
-
Analyze the supernatant for the amount of soluble this compound using SDS-PAGE and Western blotting.
-
The condition that yields the highest amount of this compound in the supernatant is considered optimal.
-
Visual Guides
Caption: Workflow for screening optimal this compound solubilization conditions.
Caption: Logical guide for troubleshooting this compound aggregation.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 4. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. pnas.org [pnas.org]
- 8. Troubleshooting Purification Methods [sigmaaldrich.com]
Technical Support Center: Optimizing BceAB Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BceAB functional assays. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound transporter?
A1: The this compound transporter is an ATP-binding cassette (ABC) transporter that confers resistance to certain antimicrobial peptides (AMPs), such as bacitracin. Its mechanism is not simple efflux of the antibiotic. Instead, it functions through a "target protection" model. This compound recognizes the complex formed between the AMP and its cellular target, such as undecaprenyl pyrophosphate (UPP), and uses the energy from ATP hydrolysis to dissociate this complex, thus freeing the cellular target to resume its role in cell wall synthesis.[1][2]
Q2: What are the key functional assays to study this compound activity?
A2: The primary assays to characterize this compound function include:
-
In Vitro ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by purified and reconstituted this compound in the presence and absence of its substrate. An increase in ATPase activity upon addition of the substrate indicates transporter activity.[3][4]
-
In Vivo Reporter Assay: This assay typically uses a reporter gene, such as lux (luciferase), fused to the promoter of the bceA gene (PbceA). The expression of the reporter gene is proportional to the activity of the this compound transporter, providing an indirect measure of its function in a cellular context.[1][5]
-
Peptide Release/Binding Assays: These assays aim to quantify the interaction of the antimicrobial peptide with the cells or purified transporter. However, these can be challenging and may lack the required sensitivity to detect subtle changes.[1][6]
Q3: What is the actual substrate of the this compound transporter?
A3: The physiological substrate of this compound is not the free antimicrobial peptide itself, but rather the complex formed between the peptide and its cellular target.[1][2] For example, in the case of bacitracin resistance, the substrate is the bacitracin-undecaprenyl pyrophosphate (UPP) complex.[1] This is a critical consideration when designing and interpreting functional assays.
Q4: Why is the BceRS two-component system important for this compound function?
A4: The BceRS two-component system (TCS) regulates the expression of the this compound operon. The histidine kinase, BceS, forms a sensory complex with the this compound transporter. The conformational changes in this compound during substrate transport are thought to activate BceS, which then phosphorylates the response regulator BceR. Phosphorylated BceR, in turn, upregulates the expression of this compound, creating a positive feedback loop to mount an effective resistance response.[7][8][9]
Troubleshooting Guides
In Vitro ATPase Activity Assay
This assay is crucial for the biochemical characterization of this compound. Below are common issues and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no ATPase activity | 1. Inactive Protein: The purified this compound protein may be misfolded or denatured. This can be due to the choice of detergent for solubilization and purification.[10] 2. Phosphate Contamination: Contaminating free phosphate in buffers or enzyme preparations can lead to high background and mask the true signal.[11] 3. Improper Reconstitution: The transporter may not be correctly inserted into liposomes, affecting its function. | 1. Optimize Purification: Use detergents like Lauryl Maltose Neopentyl Glycol (LMNG) or Dodecyl-β-D-maltoside (DDM) which have been shown to maintain this compound stability and activity.[7][10] Consider expressing BceA and BceB from separate promoters for better complex formation.[7] 2. Use Phosphate-Free Reagents: Ensure all buffers and reagents are free of contaminating phosphate. Run a control without the enzyme to check for background phosphate.[11] 3. Optimize Reconstitution: Vary the lipid composition and protein-to-lipid ratio. Functional reconstitution has been shown to significantly increase ATPase activity.[10][12] |
| High Background Signal | 1. Phosphate Contamination: As mentioned above, this is a common issue in colorimetric ATPase assays.[11] 2. Spontaneous ATP Hydrolysis: ATP can hydrolyze non-enzymatically, especially at elevated temperatures or non-optimal pH. | 1. Rinse Labware Thoroughly: Lab detergents can be a source of phosphate contamination.[11] 2. Include Controls: Always run a no-enzyme control to measure the rate of non-enzymatic ATP hydrolysis. |
| Substrate Inhibition | High ATP Concentration: Some ABC transporters, including this compound, can exhibit substrate inhibition at high concentrations of ATP, where the ATPase activity decreases with increasing ATP concentration.[7] | Optimize ATP Concentration: Perform an ATP titration to determine the optimal concentration that gives maximal activity without causing inhibition. This is typically around the Km for ATP. |
| No Substrate Stimulation | 1. Incorrect Substrate: The assay may be using the free antimicrobial peptide instead of the peptide-target complex.[1] 2. Inactive Substrate: The antimicrobial peptide or its target may be degraded or inactive. | 1. Use the Correct Substrate Complex: If possible, pre-form the complex of the antimicrobial peptide and its cellular target (e.g., bacitracin-UPP). 2. Check Substrate Quality: Ensure the antimicrobial peptide and other components are of high quality and stored correctly. |
In Vivo Reporter Assay
This assay provides valuable insights into this compound activity within a cellular context. Here are some common challenges and solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Luminescence | 1. Leaky Promoter: The PbceA promoter might have some basal activity even in the absence of an inducer. 2. Plate Cross-Talk: In 96-well plate formats, signal from a bright well can "bleed" into adjacent wells. | 1. Characterize Basal Expression: Establish the baseline luminescence of your reporter strain under non-inducing conditions. 2. Use Opaque Plates: Use white or black opaque plates to minimize cross-talk between wells. |
| Low or No Signal | 1. Ineffective Induction: The concentration of the antimicrobial peptide may be too low to induce a response, or at very high concentrations, it could be lethal to the cells.[13] 2. Reporter Plasmid Instability: If the reporter construct is on a plasmid, it may be lost without selective pressure. | 1. Optimize Inducer Concentration: Perform a dose-response curve with the antimicrobial peptide to find the optimal concentration range for induction without causing significant cell death.[13] 2. Genomic Integration: For stable and consistent reporter expression, consider integrating the reporter construct into the bacterial chromosome. |
| Signal Saturation | High Luciferase Expression: The amount of luciferase produced may be too high for the luminometer to detect accurately. | Dilute Sample or Reduce Integration Time: If the signal is saturating the detector, you can dilute the cell culture before measurement or decrease the signal integration time on the luminometer. |
| Variability Between Replicates | 1. Inconsistent Cell Density: Variations in the number of cells per well can lead to variable reporter output. 2. Uneven Mixing: Inadequate mixing of the inducer can lead to inconsistent responses. | 1. Normalize to Cell Density: Always measure the optical density (OD) of the cultures and normalize the luminescence signal to the cell density (e.g., relative light units per OD unit). 2. Ensure Proper Mixing: Thoroughly mix the contents of each well after adding the inducer. |
Experimental Protocols
Key Experiment 1: In Vitro ATPase Activity Assay
This protocol is adapted from colorimetric ATPase assays used for this compound and other ABC transporters.[3][7]
Objective: To measure the phosphate released from ATP hydrolysis by purified this compound.
Materials:
-
Purified and reconstituted this compound in liposomes
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2
-
ATP solution (high purity)
-
Substrate (e.g., bacitracin-UPP complex)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Prepare a series of known phosphate concentrations to correlate absorbance with the amount of phosphate.
-
Set up the reaction: In a 96-well plate, add the assay buffer, the substrate at the desired concentration, and the purified this compound proteoliposomes. Include a no-enzyme control and a no-substrate control.
-
Initiate the reaction: Add ATP to each well to a final concentration that has been optimized to be non-inhibitory (e.g., 1-5 mM).
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Stop the reaction and detect phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the released inorganic phosphate to produce a colored product.
-
Measure absorbance: Read the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
Calculate ATPase activity: Use the phosphate standard curve to determine the amount of phosphate released in each well. Calculate the specific activity of the enzyme (e.g., in nmol phosphate/min/mg protein).
Key Experiment 2: In Vivo PbceA-lux Reporter Assay
This protocol is based on the use of a luciferase reporter to monitor this compound activity in Bacillus subtilis.[1]
Objective: To indirectly measure the transport activity of this compound in living cells.
Materials:
-
B. subtilis strain carrying the PbceA-luxABCDE reporter fusion
-
Growth medium (e.g., LB broth)
-
Inducer: Antimicrobial peptide (e.g., bacitracin)
-
96-well microplate (opaque)
-
Microplate reader with luminescence detection capability
Procedure:
-
Grow an overnight culture: Inoculate the reporter strain in growth medium and grow overnight at 37°C with shaking.
-
Subculture: Dilute the overnight culture into fresh, pre-warmed medium and grow to the exponential phase (e.g., OD600 of 0.4-0.6).
-
Prepare the assay plate: Add the exponentially growing cells to the wells of a 96-well opaque plate.
-
Induce the reporter: Add the antimicrobial peptide at various concentrations to the wells. Include a no-inducer control.
-
Incubate and measure: Incubate the plate in the microplate reader at 37°C. Measure both optical density (OD600) and luminescence at regular intervals (e.g., every 10-15 minutes) for a desired period (e.g., 1-2 hours).
-
Analyze the data: For each time point and concentration, normalize the luminescence reading to the cell density (luminescence/OD600). Plot the normalized reporter activity against the inducer concentration or over time.
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genomembrane.com [genomembrane.com]
- 4. ATPase Assay - Technologies - Solvo Biotechnology [solvobiotech.com]
- 5. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized purification of a heterodimeric ABC transporter in a highly stable form amenable to 2-D crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trapping the transition state of an ATP-binding cassette transporter: Evidence for a concerted mechanism of maltose transport - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of the Purified BceAB Complex
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the instability of the purified BceAB complex.
Frequently Asked Questions (FAQs)
Q1: What is the this compound complex and why is it often unstable when purified?
A1: The this compound complex is an ATP-binding cassette (ABC) transporter found in Gram-positive bacteria, such as Bacillus subtilis. It plays a crucial role in antibiotic resistance by protecting the cell from antimicrobial peptides like bacitracin.[1][2][3] The complex consists of two main components: BceA, the nucleotide-binding domain (NBD) responsible for ATP hydrolysis, and BceB, the transmembrane domain (TMD) that forms the channel. This compound works in concert with the BceRS two-component system to sense and respond to antibiotic stress.[1][2]
Like many membrane proteins, the this compound complex is inherently unstable when removed from its native lipid bilayer environment. The hydrophobic transmembrane domains, which are normally shielded by lipids, become exposed and are prone to aggregation and denaturation in aqueous solutions. The choice of detergent used for solubilization is critical, as some detergents can disrupt the complex's integrity and lead to a loss of function.[4]
Q2: Which detergent is recommended for purifying the this compound complex?
A2: Lauryl Maltose Neopentyl Glycol (LMNG) is the recommended detergent for the solubilization and purification of the this compound complex.[4] Studies have shown that this compound is highly unstable in other commonly used detergents like n-dodecyl-β-D-maltoside (DDM), often resulting in preparations with no ATPase activity. In contrast, purification in LMNG yields a stable and active complex.[4]
Q3: What is the proposed mechanism of action for the this compound transporter?
A3: The this compound transporter is believed to function through a "target protection" mechanism rather than by directly effluxing the antibiotic out of the cell.[3] It is thought to recognize the complex formed between the antibiotic (e.g., bacitracin) and its cellular target, undecaprenyl pyrophosphate (UPP), a lipid carrier involved in cell wall synthesis.[1][3] By binding to this antibiotic-target complex, this compound is proposed to induce the dissociation of the antibiotic, thereby freeing UPP to participate in cell wall biosynthesis.[4]
Q4: How does the this compound complex signal the presence of antibiotics to the cell?
A4: The this compound transporter is part of a larger signaling module that includes the BceRS two-component system, consisting of the histidine kinase BceS and the response regulator BceR. The transport activity of this compound, stimulated by the presence of the antibiotic-UPP complex, is thought to induce a conformational change in this compound. This change is then transmitted to the associated BceS kinase, leading to its autophosphorylation. Phosphorylated BceS then transfers the phosphate group to BceR, which in turn activates the transcription of the this compound genes, leading to increased production of the transporter to combat the antibiotic stress.[1][2] This is often referred to as a "flux-sensing" mechanism.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the purification and handling of the this compound complex.
| Problem | Possible Cause | Suggested Solution |
| Low or no ATPase activity after purification. | The this compound complex is unstable in the chosen detergent. | Use Lauryl Maltose Neopentyl Glycol (LMNG) for solubilization and all subsequent purification steps. Avoid n-dodecyl-β-D-maltoside (DDM).[4] |
| The protein has aggregated during purification or storage. | Perform size-exclusion chromatography as a final purification step to isolate the monodisperse complex. Visually inspect for precipitation. Store at 4°C for short-term use and flash-freeze in liquid nitrogen with cryoprotectants (e.g., glycerol) for long-term storage. | |
| Incorrect assay conditions. | Ensure the ATPase assay buffer contains essential components like MgCl₂ and is at an optimal pH (around 7.5). See the detailed ATPase assay protocol below. | |
| The purified this compound complex precipitates over time. | Suboptimal buffer conditions (pH, salt concentration). | Screen different buffer conditions to find the optimal pH and salt concentration for this compound stability. A common starting point is a buffer at pH 7.5 with 150 mM NaCl. |
| High protein concentration. | Determine the maximum soluble concentration of your purified this compound and work below that limit. | |
| Presence of proteases. | Add a protease inhibitor cocktail to your lysis and purification buffers. | |
| Low yield of purified this compound complex. | Inefficient solubilization from the membrane. | Optimize the detergent-to-protein ratio and incubation time for solubilization. Ensure thorough resuspension of the membrane fraction before adding the detergent. |
| Loss of protein during affinity chromatography. | Ensure the affinity tag is accessible. Consider using a different tag or a longer linker. Check the binding and elution conditions (e.g., imidazole concentration for His-tags). | |
| The complex is dissociating during purification. | Perform all purification steps at 4°C to minimize dissociation. Ensure the presence of the stabilizing detergent (LMNG) in all buffers. |
Data Presentation
Table 1: Comparison of this compound ATPase Activity in Different Detergents
| Detergent | Reported ATPase Activity | Reference |
| Lauryl Maltose Neopentyl Glycol (LMNG) | High and stable | [4] |
| n-dodecyl-β-D-maltoside (DDM) | Very low to none; complex is unstable | [4] |
| Other Detergents (e.g., Fos-Choline, Cymal) | Data not available. Recommended for empirical testing. |
Table 2: Influence of Environmental Factors on this compound Stability
Specific melting temperatures (Tm) and optimal pH ranges for the purified this compound complex are not extensively documented. This table provides a framework for researchers to systematically evaluate and record the stability of their this compound preparations under various conditions.
| Parameter | Condition | Observed Stability / Activity | Notes |
| Temperature | 4°C | Stable for short-term storage | Recommended for immediate use after purification. |
| -80°C | Stable for long-term storage | Flash-freezing in liquid nitrogen with cryoprotectants is advised. | |
| Tm (Melting Temperature) | To be determined experimentally (e.g., via DSF or CD) | ||
| pH | 7.5 | Active | Commonly used in ATPase assays.[1] |
| pH range for optimal activity | To be determined experimentally |
Experimental Protocols
Detailed Protocol for Purification of this compound Complex
This protocol is adapted from methodologies that have successfully yielded stable and active this compound complex.[4]
-
Expression and Cell Lysis:
-
Express the this compound complex in an appropriate expression system (e.g., E. coli).
-
Harvest cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol) supplemented with DNase I and a protease inhibitor cocktail.
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Remove cell debris by centrifugation.
-
-
Membrane Fraction Isolation:
-
Isolate the membrane fraction from the cell lysate by ultracentrifugation.
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol).
-
-
Solubilization:
-
Add LMNG to the resuspended membranes to a final concentration of 1% (w/v).
-
Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Chromatography:
-
Load the solubilized fraction onto an affinity chromatography column (e.g., Ni-NTA for His-tagged protein) pre-equilibrated with a wash buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.01% LMNG).
-
Wash the column extensively with the wash buffer to remove non-specifically bound proteins.
-
Elute the this compound complex with an elution buffer containing a higher concentration of the competing agent (e.g., 250 mM imidazole for His-tagged protein) and 0.01% LMNG.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted fractions and load onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% LMNG).
-
Collect fractions corresponding to the monodisperse this compound complex.
-
Analyze the purity of the fractions by SDS-PAGE.
-
Protocol for ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis.[4][5]
-
Reaction Setup:
-
In a 96-well plate, add 2 µg of purified this compound complex to each well.
-
Prepare a reaction buffer containing the desired concentration of ATP (e.g., 0-5 mM), 4 mM MgCl₂, in a suitable buffer (e.g., 50 mM HEPES pH 7.5).
-
Add the reaction buffer to the wells containing the this compound complex to a final volume of 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of a 12% (w/v) SDS solution.
-
-
Phosphate Detection:
-
Add a malachite green-based phosphate detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.
-
Use a standard curve of known phosphate concentrations to determine the amount of phosphate released in each reaction.
-
Mandatory Visualizations
Caption: Workflow for the purification of the this compound complex.
Caption: this compound-BceRS signaling pathway for antibiotic resistance.
References
- 1. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of BceAB Cryo-EM Maps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of their BceAB cryo-electron microscopy (cryo-EM) maps.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cryo-EM experiments in a question-and-answer format.
Issue 1: Low Particle Density or Aggregation on Grids
-
Question: My cryo-EM grids show very few this compound particles, or the particles are heavily aggregated. What could be the cause and how can I fix it?
-
Answer: Low particle density and aggregation are common issues for membrane proteins like this compound and can stem from several factors during sample preparation.[1][2] A primary cause is suboptimal buffer or detergent conditions.[1][2]
Possible Solutions:
-
Optimize Detergent Concentration: The choice and concentration of detergent are critical for maintaining the stability and monodispersity of this compound.[1][2] It is recommended to screen a range of detergents and their concentrations. Often, a detergent concentration slightly above the critical micelle concentration (CMC) is optimal. The addition of a secondary detergent with a high CMC, such as CHAPS or octyl-glucoside, can also prevent particle disintegration at the air-water interface.[1][2]
-
Adjust Salt Concentration: The ionic strength of the buffer can significantly impact particle behavior. Increasing salt concentration can sometimes reduce aggregation through a "salting in" effect.[1]
-
Reconstitution into Nanodiscs or Amphipols: For membrane proteins that are particularly prone to aggregation in detergents, reconstitution into lipid nanodiscs or amphipols can provide a more native-like and stable environment.[1][2]
-
Optimize Protein Concentration: The ideal protein concentration for grid preparation can vary. It's advisable to test a range of concentrations (e.g., 0.1-5 mg/mL) to find the sweet spot for even particle distribution.[3]
-
Issue 2: Preferred Orientation of this compound Particles
-
Question: My 2D class averages and 3D reconstruction indicate a strong preferred orientation of this compound particles. How can I overcome this to achieve an isotropic reconstruction?
-
Answer: Preferred orientation is a frequent problem in cryo-EM, where particles adopt a limited number of orientations in the vitreous ice, leading to an incomplete sampling of views and anisotropic resolution.[4][5][6][7][8] This is often caused by the interaction of the protein with the air-water interface.[6][7]
Experimental Solutions:
-
Tilted Data Collection: Acquiring data with a tilted stage can help to fill in some of the missing views in Fourier space.[4][7]
-
Grid Modifications: Using different types of grids, such as those with a thin layer of carbon or graphene oxide, can alter the surface properties and reduce interactions that cause preferred orientation.[9][10]
-
Ultrasonic Excitation During Vitrification: A novel technique involves using ultrasonic waves during the vitrification process to continuously detach particles from the air-water interface, leading to a more random distribution of orientations.[5][8]
Computational Solutions:
-
Signal-to-Noise Ratio Iterative Reconstruction Method (SIRM): This computational algorithm can help to correct for distortions in the cryo-EM map caused by preferred orientation by recovering missing data.[4][7]
-
spIsoNet: A deep learning-based software that can address the reconstruction and misalignment challenges arising from the preferred orientation problem by correcting for anisotropic sampling in Fourier space.[6]
-
Issue 3: Low-Resolution and Noisy Cryo-EM Maps
-
Question: After data processing, my final this compound map has a low resolution and appears noisy. What steps can I take during data processing to improve the map quality?
-
Answer: Achieving high resolution requires meticulous data processing to correctly classify particles and refine the 3D reconstruction. Several computational strategies can be employed to enhance map quality.
Data Processing Strategies:
-
Thorough 2D and 3D Classification: Heterogeneity in the sample, including different conformational states of the this compound transporter, can limit the final resolution.[11][12][13] Extensive 2D and 3D classification is crucial to sort particles into homogeneous subsets.[14]
-
Per-Particle Motion Correction and CTF Estimation: Accurate correction for beam-induced motion and precise determination of the contrast transfer function (CTF) for each particle are fundamental for high-resolution reconstruction.[14]
-
Advanced Refinement Techniques: Utilize focused refinement on specific domains of the this compound complex if they exhibit flexibility. Multibody refinement can also be used to model the motion of different components of the complex.[15]
-
Map Post-Processing with Deep Learning: Tools like EMReady and EMReady2 use deep learning to improve the quality and interpretability of cryo-EM maps by reducing noise and enhancing contrast, especially in heterogeneous regions.[16][17]
-
Density Modification: This procedure can improve map quality by combining information from the initial maps with expected density characteristics, leading to better map-model correlation and increased detail.[18]
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What are the optimal buffer conditions for this compound cryo-EM sample preparation?
-
A1: While the optimal buffer is protein-specific, a good starting point is a buffer in which the protein is stable and active. Key parameters to screen include pH, salt concentration, and the type and concentration of detergent or lipid scaffold.[1][2][19] Refer to the table below for common starting points for membrane proteins.
-
-
Q2: How can I assess the quality of my this compound sample before proceeding to cryo-EM?
-
A2: It is crucial to ensure your sample is pure, monodisperse, and stable.[3][19] Techniques like size-exclusion chromatography (SEC) can verify the oligomeric state and homogeneity. Negative stain EM can provide a quick assessment of particle integrity and distribution before committing to cryo-EM grid preparation.[10]
-
Data Collection
-
Q3: What is the recommended electron dose for imaging this compound?
-
A3: A total electron dose of 40-60 e⁻/Ų is generally recommended for single-particle cryo-EM, fractionated over multiple frames to allow for motion correction. The optimal dose will depend on the specific characteristics of the sample and the microscope settings.
-
Data Processing
-
Q4: My this compound sample exhibits significant conformational flexibility. How can I obtain a high-resolution structure of a specific state?
-
A4: Conformational heterogeneity is a known characteristic of ABC transporters like this compound.[11][12] To resolve a specific state, extensive 3D classification is necessary to separate the different conformations.[13][20] If continuous motion is present, variability analysis tools can be used to understand the dynamic landscape of the protein.[21]
-
-
Q5: What are the key indicators of a high-quality cryo-EM map?
-
A5: A high-quality map will have a high overall resolution as determined by Fourier Shell Correlation (FSC), clear density for secondary structural elements (alpha-helices and beta-sheets), and visible side-chain densities in high-resolution regions. The local resolution should be relatively uniform across the core of the protein.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for this compound Cryo-EM Grid Preparation
| Parameter | Recommended Range | Critical Considerations |
| Protein Concentration | 0.1 - 5 mg/mL | Adjust based on particle distribution on initial screening grids.[3] |
| Detergent Concentration | 0.05 - 0.4% | Should be above the CMC; screen different detergents.[1][2] |
| Salt Concentration | 50 - 250 mM | Higher salt can reduce aggregation.[1] |
| Blotting Time | 2 - 6 seconds | Optimize to achieve appropriate ice thickness.[3] |
| Chamber Humidity | 95 - 100% | Prevents premature drying of the sample on the grid.[3] |
Experimental Protocols
Protocol 1: Cryo-EM Grid Vitrification for this compound
-
Grid Preparation: Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to make the surface hydrophilic.
-
Sample Application: In a vitrification device (e.g., Vitrobot), set the chamber to the desired temperature (e.g., 4°C) and humidity (e.g., 100%). Apply 3 µL of the purified this compound sample to the grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid. The blotting time (typically 2-6 seconds) is a critical parameter to optimize for achieving a thin ice layer.[3]
-
Plunging: Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen to rapidly freeze the sample in a vitreous state.[19]
-
Storage: Store the vitrified grids in liquid nitrogen until imaging.
Protocol 2: Computational Workflow for Improving Map Resolution
-
Preprocessing: Perform movie frame alignment to correct for beam-induced motion and dose-weight the frames.
-
CTF Estimation: Determine the CTF parameters for each micrograph.
-
Particle Picking: Automatically pick particles from the micrographs, followed by manual inspection and curation.
-
2D Classification: Subject the initial particle stack to several rounds of 2D classification to remove "junk" particles and select well-defined classes.[14]
-
Initial 3D Model: Generate an ab initio 3D model from the cleaned particle stack.
-
3D Classification: Perform 3D classification to sort particles into structurally homogeneous classes. This is crucial for dealing with conformational heterogeneity.[11][13]
-
3D Refinement: Separately refine the particle stacks from the best 3D classes to high resolution.
-
Post-processing: Apply B-factor sharpening to the final map to enhance high-resolution features. Consider using deep learning-based map enhancement tools for further improvement.[16][17]
Visualizations
Caption: Experimental workflow for this compound cryo-EM sample and grid preparation.
Caption: Computational workflow for improving cryo-EM map resolution.
References
- 1. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 2. Cryo-EM grid optimization for membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Correction of preferred orientation-induced distortion in cryo-electron microscopy maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Preferred Orientation in Cryo-EM With Ultrasonic Excitation During Vitrification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Correction of preferred orientation–induced distortion in cryo–electron microscopy maps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Specimen Preparation for High-Resolution Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM of ABC transporters: an ice-cold solution to everything? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformation space of a heterodimeric ABC exporter under turnover conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational heterogeneity and probability distributions from single-particle cryo-electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. web.math.princeton.edu [web.math.princeton.edu]
- 15. Improving Resolution and Resolvability of Single Particle CryoEM Structures using Gaussian Mixture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of cryo-EM maps by simultaneous local and non-local deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Improvement of cryo-EM maps by density modification | Springer Nature Experiments [experiments.springernature.com]
- 19. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 20. Cryo-EM: Beyond the Microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conformational space exploration of cryo-EM structures by variability refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
BceAB Mutagenesis Studies: A Technical Support Center
Welcome to the technical support center for researchers engaged in BceAB mutagenesis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My site-directed mutagenesis reaction failed. What are the common causes and solutions?
A1: Failure in site-directed mutagenesis is a frequent issue. Common culprits include problems with primer design, suboptimal PCR conditions, and poor quality of the template DNA. Here are some troubleshooting steps:
-
Primer Design: Ensure primers are correctly designed with a melting temperature (Tm) around 78-80°C and have 15-20 nucleotides matching the template on either side of the desired mutation.[1] The mutation should be located centrally in the primer.[1]
-
Template Quality: Use high-purity plasmid DNA. Contaminants or degraded DNA can inhibit PCR efficiency.[1] It is also crucial that the template plasmid is isolated from a dam-methylase expressing E. coli strain, as DpnI digestion, used to remove the template, only targets methylated DNA.[2]
-
PCR Optimization: If you are not getting any PCR product, consider optimizing the annealing temperature using a gradient PCR.[2] For GC-rich templates, like parts of the this compound operon, adding 3-5% DMSO to the PCR mix can help disrupt secondary structures.[3][4] Ensure you are using a high-fidelity DNA polymerase to prevent unintended mutations.[1]
-
DpnI Digestion: Incomplete digestion of the template plasmid can lead to a high background of wild-type colonies. Increase the DpnI digestion time or the amount of enzyme used.[2]
-
Transformation: Use highly competent cells for transformation. The volume of the PCR product should not exceed 10% of the competent cell volume to avoid reducing transformation efficiency.[5]
Q2: I'm not getting any colonies after transformation. What should I do?
A2: A lack of colonies is a common problem that can stem from several factors in the mutagenesis and transformation process.
-
PCR Product: Verify that you have a PCR product of the correct size by running a small amount on an agarose gel.[6]
-
Competent Cells: Ensure your competent cells have a high transformation efficiency (at least 10⁷ cfu/µg). It's advisable to run a positive control transformation with a known plasmid.[5]
-
DNA Concentration: Too much or too little DNA in the transformation can lead to no colonies. Use the recommended amount of PCR product for your competent cells.[5]
-
Antibiotic Selection: Double-check that you are using the correct antibiotic at the right concentration for your plasmid.
Q3: My mutagenesis was successful, but the this compound protein expression is very low or insoluble.
A3: Low expression and insolubility are significant hurdles for membrane proteins like this compound.[7]
-
Expression Conditions: Optimize expression by lowering the induction temperature (e.g., 18-25°C) and extending the induction time.[8][9] Reducing the concentration of the inducer (e.g., IPTG) can also help prevent the formation of insoluble inclusion bodies.[8][9]
-
Host Strain: Consider using an E. coli strain specifically designed for expressing challenging or toxic proteins, such as BL21(DE3)pLysS or C41(DE3).[9][10]
-
Codon Usage: If expressing B. subtilis this compound in E. coli, rare codons in the bceA or bceB genes could hinder translation. Consider using a host strain that supplies tRNAs for rare codons or codon-optimizing the gene sequence.[11]
-
Detergent Choice: The choice of detergent for solubilization is critical for this compound stability and activity. Lauryl maltose neopentyl glycol (LMNG) has been shown to be more effective than dodecyl-maltopyranoside (DDM) for maintaining this compound's ATPase activity.[10]
Q4: How can I confirm that my BceA mutation has abolished ATPase activity?
A4: A colorimetric ATPase assay is a standard method to measure the enzymatic activity of this compound. The E169Q mutation in the BceA subunit is a well-characterized mutation known to abolish ATPase activity and can be used as a negative control.[10] This assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[12] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Site-Directed Mutagenesis
| Problem | Possible Cause | Recommendation |
| No PCR Product | Suboptimal annealing temperature. | Perform a gradient PCR to find the optimal annealing temperature.[2] |
| Incorrect primer design. | Re-verify primer sequences and melting temperatures.[13] | |
| Poor template quality. | Use freshly prepared, high-purity plasmid DNA.[5] | |
| GC-rich template. | Add 3-5% DMSO to the PCR reaction.[3][4] | |
| Low Colony Number | Low transformation efficiency. | Use high-efficiency competent cells and perform a positive control.[5] |
| Insufficient PCR product. | Increase the number of PCR cycles or the amount of template DNA.[2] | |
| High Wild-Type Background | Incomplete DpnI digestion. | Increase DpnI digestion time to 2 hours or use more enzyme.[2] |
| Too much template DNA in PCR. | Reduce the amount of template plasmid in the PCR reaction.[5] |
This compound Protein Expression and Purification
| Problem | Possible Cause | Recommendation |
| Low Protein Yield | Suboptimal expression conditions. | Lower the induction temperature (18-25°C) and inducer concentration.[8][9] |
| Rare codon usage in E. coli. | Use a host strain like Rosetta(DE3) or codon-optimize the gene.[11] | |
| Protein in Inclusion Bodies | High expression rate leading to misfolding. | Reduce induction temperature and inducer concentration.[8] |
| Protein is toxic to the cells. | Use a tightly regulated expression system and a host strain for toxic proteins.[9] | |
| Loss of Activity After Purification | Inappropriate detergent. | Use a milder detergent like LMNG for solubilization and purification.[10] |
| Protein instability. | Perform purification steps at 4°C and add protease inhibitors.[9] |
Quantitative Data Summary
The following table summarizes the impact of this compound and its mutations on bacitracin resistance.
| Strain/Condition | Bacitracin IC50 (μg/ml) | Fold Resistance vs. Mutant | Reference |
| Wild-type B. subtilis | 350 | ~58x | [14] |
| This compound mutant | 6 | 1x | [14] |
| L. lactis expressing SaNsrFP (this compound homolog) | - | 350-fold vs empty vector | [14] |
| L. lactis expressing SaNsrFH202AP (ATPase mutant) | - | 13-fold vs empty vector | [14] |
Experimental Protocols
Site-Directed Mutagenesis of BceA (E169Q)
This protocol is adapted from methods described for creating ATPase-deficient variants of ABC transporters.[10]
-
Primer Design: Design complementary primers containing the desired mutation (e.g., changing the codon for Glutamic acid at position 169 to Glutamine).
-
PCR Amplification:
-
Set up a 50 µl PCR reaction with a high-fidelity DNA polymerase.
-
Use 10-50 ng of the plasmid containing the wild-type bceA gene as a template.
-
Use a standard PCR program with an annealing temperature optimized for your primers and an extension time sufficient for the entire plasmid length.
-
-
DpnI Digestion:
-
Add 1 µl of DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for at least 1 hour to digest the methylated parental DNA template.
-
-
Transformation:
-
Transform 5-10 µl of the DpnI-treated PCR product into highly competent E. coli cells.
-
Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Pick several colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.
-
This compound Expression and Purification
This protocol is based on successful methods for obtaining active this compound.[10]
-
Expression:
-
Transform the expression plasmid (e.g., pETDuet-1 with His-tagged BceA and untagged BceB) into an appropriate E. coli expression strain (e.g., C41(DE3)).[10]
-
Grow a large culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and reduce the temperature to 18°C for overnight expression.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Remove cell debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Solubilization and Affinity Chromatography:
-
Resuspend the membrane pellet and solubilize with a buffer containing 1% (w/v) LMNG.
-
Remove insoluble material by ultracentrifugation.
-
Apply the supernatant to a Co²⁺-affinity chromatography column.
-
Wash the column and elute the His-tagged this compound complex with an imidazole gradient.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein.
-
Apply the concentrated protein to a size-exclusion chromatography column to further purify and assess the oligomeric state.
-
Colorimetric ATPase Assay
This protocol is adapted from established methods for measuring this compound ATPase activity.[10]
-
Reaction Setup:
-
In a 96-well plate, add 2 µg of purified this compound to each well.
-
Add reaction buffer containing the desired concentration of ATP and 4 mM MgCl₂ to a final volume of 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of a 12% (w/v) SDS solution.
-
-
Phosphate Detection:
-
Add a colorimetric reagent that detects free phosphate (e.g., a malachite green-based reagent).
-
Incubate for color development according to the reagent manufacturer's instructions.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm).
-
Calculate the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
-
Visualizations
Caption: this compound-BceRS signaling pathway for bacitracin resistance.
Caption: Workflow for site-directed mutagenesis.
Caption: Troubleshooting logic for this compound protein expression.
References
- 1. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Optimization of PCR Conditions for Amplification of GC‐Rich EGFR Promoter Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. neb.com [neb.com]
- 7. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 8. youtube.com [youtube.com]
- 9. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. genomembrane.com [genomembrane.com]
- 13. idtdna.com [idtdna.com]
- 14. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the signal-to-noise ratio in BceAB activity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in BceAB activity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound activity assays, presented in a question-and-answer format.
Issue 1: Low or No Signal in Luciferase Reporter Assay
Question: I am not detecting any significant luciferase signal, or the signal is very weak, after inducing with an antimicrobial peptide. What are the possible causes and solutions?
Answer: A weak or absent signal in a PbceA-luciferase reporter assay suggests that the this compound transporter is either inactive or its activity is not being effectively translated into a luminescent signal. Consider the following troubleshooting steps:
-
Substrate Complexity: Ensure you are using the correct substrate. This compound recognizes the complex of the antimicrobial peptide (e.g., bacitracin) with its cellular target, undecaprenyl pyrophosphate (UPP), not the peptide alone.[1][2][3] The concentration of this complex is the critical factor for inducing transporter activity.[1][3]
-
Antimicrobial Peptide Concentration: The concentration of the antimicrobial peptide may be suboptimal. Perform a dose-response experiment with a range of sublethal concentrations of the peptide to determine the optimal concentration for inducing the PbceA promoter.[1]
-
Cell Viability: High concentrations of the antimicrobial peptide can be lethal to the cells, leading to a loss of signal. Ensure that the concentrations used are sublethal. You can check cell viability using methods like plating for colony-forming units (CFUs).
-
Reporter Plasmid Integrity: Verify the integrity of your PbceA-lux reporter plasmid through sequencing to ensure the promoter and luciferase gene are intact.
-
Reagent Quality: Luciferase assay reagents, particularly the luciferin substrate, can degrade over time. Use fresh or properly stored reagents.[4]
-
Instrumentation: Ensure the luminometer is functioning correctly and is sensitive enough for your assay. Check the instrument settings, such as integration time.[5]
Issue 2: High Background Signal in Luciferase Reporter Assay
Question: My negative control (no antimicrobial peptide) is showing a high luminescence reading, reducing the signal-to-noise ratio. How can I lower the background?
Answer: High background in a luciferase assay can obscure the true signal from this compound activity. Here are some strategies to reduce it:
-
Basal Promoter Activity: The PbceA promoter may have some basal activity in the absence of an inducer. Ensure you have a robust negative control (e.g., a strain lacking the this compound genes) to accurately determine the background.
-
Cell Density: High cell density can sometimes lead to increased background. Optimize the cell density (OD600) at the start of the assay.
-
Media Composition: Components in the growth media might autofluoresce or interfere with the luciferase reaction. Consider using a different, defined medium for the assay.
-
Plate Type: For luminescence assays, it is recommended to use white, opaque-walled plates to minimize crosstalk between wells and reduce background.[4][6]
-
Contamination: Bacterial or chemical contamination can lead to spurious luminescence. Ensure sterile techniques and use fresh, high-quality reagents.[4]
Issue 3: High Variability Between Replicates
Question: I am observing significant variability in the signal between my technical and biological replicates. What could be causing this and how can I improve reproducibility?
Answer: High variability can undermine the reliability of your results. The following factors can contribute to this issue:
-
Pipetting Accuracy: Inconsistent pipetting of cells, antimicrobial peptides, or luciferase reagents can introduce significant errors. Use calibrated pipettes and consider preparing master mixes for reagents to be added to multiple wells.[6]
-
Cell Growth Phase: Ensure that all cultures are in the same growth phase (e.g., mid-logarithmic phase) when the assay is initiated. Differences in metabolic activity can affect transporter expression and activity.
-
Induction Time: The timing of induction and measurement is critical. Perform a time-course experiment to identify the optimal incubation time with the antimicrobial peptide that yields the highest and most consistent signal.
-
Plate Edge Effects: Wells on the edge of a microplate can be subject to temperature and evaporation variations, leading to inconsistent results. Avoid using the outer wells or ensure proper plate sealing and incubation conditions.
-
Normalization: To account for variations in cell number and transfection efficiency (if applicable), consider using a dual-luciferase reporter system where a second, constitutively expressed luciferase is used for normalization.[6]
Issue 4: No or Low Activity in In Vitro ATPase Assay
Question: My purified this compound protein shows very low or no ATPase activity in vitro. What are the potential reasons for this?
Answer: In vitro assays with purified membrane proteins like this compound can be challenging. A lack of ATPase activity often points to issues with the protein itself or the assay conditions.
-
Protein Integrity and Stability: this compound is a multi-component membrane protein complex. Ensure that the protein is properly folded and the complex is intact after purification. The choice of detergent for solubilization and purification is critical for maintaining stability and activity.[7] Consider using detergents like DDM for purification and including glycerol in your buffers for stability.[8]
-
Substrate and Cofactors: The ATPase activity of this compound is dependent on ATP and Mg2+.[7][8] Ensure these are present at optimal concentrations in your reaction buffer. The substrate for stimulating ATPase activity is the peptide-UPP complex, not the peptide alone.[9] However, basal ATPase activity should be detectable without the stimulating substrate.
-
Assay Buffer Composition: The pH, ionic strength, and presence of reducing agents in the assay buffer can significantly impact enzyme activity. Optimize the buffer conditions (e.g., Tris-HCl pH 7.5, NaCl, β-mercaptoethanol).[8]
-
Enzyme Concentration: The amount of purified this compound in the assay may be too low to detect significant phosphate release. Titrate the protein concentration to find the optimal range for your assay.
-
Inhibitors: Be aware of potential inhibitors. For instance, free Zn2+ has been shown to inhibit this compound ATPase activity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the physiological substrate of the this compound transporter?
A1: The physiological substrate of this compound is not the antimicrobial peptide (AMP) alone, but rather the complex formed between the AMP (e.g., bacitracin) and its cellular target, the lipid II cycle intermediate undecaprenyl pyrophosphate (UPP).[1][2][3] The transporter recognizes this complex on the extracellular side of the cell membrane.[1]
Q2: What is the mechanism of action of this compound-type transporters?
A2: this compound-type transporters are believed to function via a "target protection" mechanism.[1][3] Instead of effluxing the antimicrobial peptide out of the cell, this compound uses the energy from ATP hydrolysis to dissociate the AMP from its UPP target on the cell surface.[1][7] This frees up UPP to continue its role in cell wall synthesis, thus conferring resistance.
Q3: Why is a luciferase reporter assay a suitable method for measuring this compound activity in vivo?
A3: The expression of the this compound operon is controlled by the BceRS two-component system. The activity of the this compound transporter is directly communicated to the histidine kinase BceS, which in turn leads to the phosphorylation of the response regulator BceR.[1] Phosphorylated BceR then activates transcription from the PbceA promoter.[8] Therefore, the activity of a PbceA-luciferase reporter fusion serves as a reliable proxy for the transport activity of this compound.[1]
Q4: What are the key components of an in vitro this compound ATPase activity assay?
A4: A typical in vitro ATPase assay for this compound involves:
-
Purified and detergent-solubilized this compound protein complex.[7][8]
-
An assay buffer containing Tris-HCl at a physiological pH, salts (e.g., NaCl), a reducing agent (e.g., β-mercaptoethanol), and glycerol for stability.[8]
-
ATP as the substrate for hydrolysis.
-
A method to detect the released inorganic phosphate, often a colorimetric method like the malachite green assay.[10]
Q5: How can I be sure that the observed activity is specific to this compound?
A5: To ensure the specificity of the observed activity, appropriate controls are essential:
-
In vivo Luciferase Reporter Assay:
-
A negative control strain lacking the this compound genes should show no induction of the PbceA-luciferase reporter in the presence of the antimicrobial peptide.
-
A strain with a catalytically inactive this compound mutant (e.g., in the Walker A or B motif of the ATPase subunit) should also fail to induce the reporter.
-
-
In vitro ATPase Assay:
-
A reaction without the purified this compound enzyme should show no ATP hydrolysis.
-
A reaction with a catalytically inactive this compound mutant should show no ATPase activity.
-
The addition of a known ABC transporter inhibitor, if available for this compound, should reduce the ATPase activity.
-
Quantitative Data Summary
Table 1: Factors Influencing this compound Activity. This table summarizes key quantitative parameters and their effects on this compound assays.
| Parameter | Assay Type | Typical Range/Value | Effect on Signal | Reference(s) |
| Bacitracin Concentration | Luciferase Reporter | 0.1 - 50 µg/ml | Dose-dependent increase up to a toxic level | [1] |
| Purified this compound | ATPase Assay | 1.2 - 12 µg per reaction | Proportional increase in phosphate release | [8] |
| ATP Concentration | ATPase Assay | 1 mM | Required for activity; high concentrations may be slightly inhibitory | [8][9] |
| MgCl2 Concentration | ATPase Assay | 10 mM | Essential cofactor for ATP hydrolysis | [8] |
| DDM Detergent | ATPase Assay | 0.05% (w/v) | Maintains protein stability and activity in vitro | [8] |
Experimental Protocols
Protocol 1: In Vivo this compound Activity Measurement using a PbceA-Luciferase Reporter Assay
-
Strain Preparation:
-
Construct a strain of your target bacterium (e.g., Bacillus subtilis) containing a PbceA-luxABCDE reporter fusion integrated into the chromosome or on a stable plasmid.
-
As a negative control, use an isogenic strain with a deletion of the this compound operon.
-
-
Culture Growth:
-
Inoculate the reporter and control strains into a suitable growth medium (e.g., LB broth).
-
Grow the cultures overnight at the optimal temperature with shaking.
-
The next day, subculture the overnight cultures into fresh medium to an initial OD600 of approximately 0.05.
-
Grow the cultures to the mid-logarithmic phase (OD600 of ~0.4-0.6).
-
-
Assay Setup:
-
In a white, opaque-walled 96-well plate, add a defined volume (e.g., 100 µl) of the mid-log phase cultures to each well.
-
Prepare a stock solution of the antimicrobial peptide (e.g., bacitracin) and perform serial dilutions in the growth medium.
-
Add a small volume (e.g., 10 µl) of the antimicrobial peptide dilutions to the wells to achieve the desired final concentrations. Include a vehicle-only control.
-
-
Induction and Measurement:
-
Incubate the plate at the optimal growth temperature with shaking for a predetermined time (e.g., 2-4 hours).
-
Measure the luminescence using a plate luminometer. Also, measure the OD600 to normalize the luminescence signal to cell density.
-
-
Data Analysis:
-
Subtract the background luminescence from the negative control strain.
-
Normalize the luminescence signal by dividing by the OD600 to obtain Relative Luminescence Units (RLU).
-
Plot the RLU against the concentration of the antimicrobial peptide.
-
Protocol 2: In Vitro this compound ATPase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol, 10% (w/v) glycerol, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
ATP/MgCl2 Solution: Prepare a 100 mM stock of ATP and a 100 mM stock of MgCl2. Just before use, mix equal volumes to get a 50 mM ATP/50 mM MgCl2 solution.
-
Purified this compound: Dilute the purified this compound protein in assay buffer to the desired concentration (e.g., 2 µg in the final reaction volume).
-
Phosphate Detection Reagent: Use a commercial malachite green-based phosphate detection reagent, prepared according to the manufacturer's instructions.
-
Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., from a KH2PO4 stock) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, set up the reactions in a final volume of, for example, 50 µl.
-
Add the purified this compound protein to the wells. Include a no-enzyme control.
-
To test for stimulation, add the antimicrobial peptide-UPP complex at various concentrations.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the ATP/MgCl2 solution to a final concentration of 1 mM ATP and 1 mM MgCl2.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a small volume of a stopping solution (e.g., 4% (w/v) SDS).
-
-
Phosphate Detection:
-
Add the phosphate detection reagent to all wells, including the standards.
-
Incubate at room temperature for the time specified by the reagent manufacturer (e.g., 20-30 minutes) to allow for color development.
-
Measure the absorbance at the recommended wavelength (e.g., 620-650 nm) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the phosphate standards against their known concentrations.
-
Use the standard curve to determine the concentration of phosphate released in each experimental well.
-
Calculate the specific activity of this compound (e.g., in nmol phosphate/min/mg protein).
-
Visualizations
Caption: this compound signaling pathway and reporter assay principle.
References
- 1. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Exploring the substrate specificity of the antimicrobial peptide transporter this compound of Bacillus subtilis | Semantic Scholar [semanticscholar.org]
- 3. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BceAB Membrane Protein Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the membrane protein extraction of the BceAB ATP-binding cassette (ABC) transporter.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Citation(s) |
| Low Protein Yield | Inefficient Cell Lysis: Incomplete disruption of E. coli cells. | Ensure effective cell lysis by using appropriate methods such as sonication or high-pressure homogenization. Optimize parameters like sonication time and amplitude.[1][2] | |
| Low Expression Levels: Suboptimal induction of this compound expression. | Optimize expression conditions, including IPTG concentration (e.g., 0.7 mM), induction temperature (e.g., 30°C), and induction duration (e.g., 4 hours).[3][4][5][6] Consider using a different E. coli strain like C41(DE3), which is suitable for expressing toxic membrane proteins.[3] | ||
| Poor Solubilization: Inefficient extraction of this compound from the cell membrane. | Screen different detergents (e.g., LMNG, DDM) and optimize the detergent-to-protein ratio.[7][8][9][10][11] Ensure sufficient incubation time with the detergent to allow for complete solubilization. | ||
| Protein Aggregation | Inappropriate Detergent: The chosen detergent may not effectively stabilize the hydrophobic domains of this compound. | Test a panel of mild, non-ionic detergents such as Lauryl Maltose Neopentyl Glycol (LMNG) or n-Dodecyl-β-D-maltoside (DDM).[3][9][12] | |
| Incorrect Buffer Conditions: pH or ionic strength of the buffer may promote aggregation. | Optimize buffer components. Maintain a suitable pH and ionic strength throughout the purification process.[13] | ||
| High Protein Concentration: Concentrated this compound may be more prone to aggregation. | Perform purification steps at a lower protein concentration if aggregation is observed. | ||
| Loss of ATPase Activity | Protein Denaturation: Harsh extraction or purification conditions can lead to protein unfolding. | Use mild detergents and avoid excessive sonication or harsh chemical treatments.[8] Keep the protein on ice or at 4°C throughout the purification process. | |
| Absence of Essential Cofactors: ATPase activity of this compound requires Mg²⁺. | Ensure that all buffers used for the ATPase assay contain an adequate concentration of MgCl₂ (e.g., 4 mM).[3] | ||
| Inhibitor Contamination: Presence of inhibitors in the final purified protein sample. | Ensure complete removal of any potential inhibitors from the expression and purification workflow. Note that bacitracin itself can inhibit ATPase activity at high concentrations.[3][14] | ||
| Contamination with Other Proteins | Inefficient Washing Steps: Incomplete removal of non-target proteins during affinity chromatography. | Increase the number of washing steps and/or the stringency of the wash buffer during affinity purification. | |
| Non-specific Binding: Other proteins may bind non-specifically to the affinity resin. | Include a low concentration of a non-ionic detergent in the wash and elution buffers to minimize non-specific interactions. |
Frequently Asked Questions (FAQs)
1. What is the function of the this compound transporter?
The this compound transporter is an ATP-binding cassette (ABC) transporter found in bacteria like Bacillus subtilis. It plays a crucial role in antibiotic resistance, specifically against the peptide antibiotic bacitracin.[15][16][17][18] this compound is part of a larger signaling module that includes the BceRS two-component system.[19][20][21]
2. How does the BceRS-BceAB system work?
The BceS histidine kinase and the this compound transporter form a sensory complex in the cell membrane.[22][23] In the presence of bacitracin, the transporter's activity signals to BceS, leading to its autophosphorylation.[3][20] Phosphorylated BceS then transfers the phosphate group to the BceR response regulator, which in turn activates the transcription of the this compound genes, leading to increased production of the transporter and enhanced resistance.[3][15][22]
3. What is the recommended expression system for this compound?
For recombinant expression of this compound, Escherichia coli strain C41(DE3) is a suitable host.[3] It is advisable to clone the bceA and bceB genes under the control of separate promoters, for instance in a pETDuet-1 vector, as this has been shown to yield more intact this compound complex.[3]
4. Which detergent is best for solubilizing this compound?
Lauryl Maltose Neopentyl Glycol (LMNG) has been successfully used to solubilize and purify this compound while maintaining its ATPase activity.[3] n-Dodecyl-β-D-maltoside (DDM) is another commonly used detergent for ABC transporters and can also be considered.[12][22] It is recommended to perform a small-scale detergent screen to determine the optimal choice for your specific experimental conditions.[10][11]
5. How can I confirm that my purified this compound is active?
The functional activity of this compound can be assessed using an ATPase activity assay. This colorimetric assay measures the release of inorganic phosphate (Pi) from ATP hydrolysis.[3][24][25][26] Active this compound will exhibit ATPase activity, which can be modulated by its substrate, bacitracin.[27][28]
Experimental Protocols
Detailed Methodology for this compound Expression and Purification
This protocol is adapted from successful this compound purification procedures.[3]
1. Expression in E. coli
-
Transform E. coli C41(DE3) cells with a pETDuet-1 vector containing the bceA and bceB genes under separate T7 promoters.
-
Grow a starter culture overnight at 37°C in Luria Broth (LB) containing the appropriate antibiotic.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches approximately 0.8.
-
Reduce the temperature to 30°C and induce protein expression with 0.7 mM IPTG.
-
Continue to grow the culture for 4 hours.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
2. Membrane Preparation
-
Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 5 mM β-mercaptoethanol) supplemented with protease inhibitors.
-
Lyse the cells using a high-pressure homogenizer or sonicator.
-
Remove cell debris by centrifugation at a low speed.
-
Isolate the cell membranes by ultracentrifugation of the supernatant.
3. Solubilization of this compound
-
Resuspend the isolated membranes in the lysis buffer.
-
Add the chosen detergent (e.g., 1% (w/v) LMNG or DDM) to the membrane suspension.
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation.
4. Purification
-
Affinity Chromatography: Load the solubilized protein onto a Co³⁺-Talon or Ni²⁺-NTA affinity column (assuming a His-tag is present on BceA or BceB). Wash the column extensively with a buffer containing a low concentration of detergent (e.g., 0.02% LMNG) to remove non-specifically bound proteins. Elute this compound using an imidazole gradient.
-
Size-Exclusion Chromatography (SEC): Further purify the eluted this compound complex by SEC using a column pre-equilibrated with a buffer containing detergent (e.g., 0.02% LMNG). This step helps to remove aggregates and remaining contaminants.
This compound ATPase Activity Assay Protocol
This protocol is based on a colorimetric phosphate release assay.[3][22][25]
1. Reaction Setup
-
Prepare a reaction mixture in a 96-well plate containing:
-
Purified this compound (e.g., 2 µg)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM)
-
4 mM MgCl₂
-
Varying concentrations of ATP (e.g., 0-5 mM)
-
-
The total reaction volume is typically 50 µL.
2. Incubation
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 30 minutes.
3. Stopping the Reaction and Detection
-
Stop the reaction by adding 50 µL of 12% (w/v) SDS solution.
-
Add a colorimetric reagent that detects inorganic phosphate (e.g., a malachite green-based reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) after color development.
4. Data Analysis
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released by this compound and determine the specific ATPase activity.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes | Relevant Citation(s) |
| This compound Expression Yield in E. coli | 0.5 - 2 mg/L of culture | Yield can vary significantly depending on the expression construct, host strain, and culture conditions. | [5][12][29] |
| Optimal Detergent Concentration (Solubilization) | 1% (w/v) DDM or LMNG | This is a starting point; optimization may be required. | [3][22] |
| Detergent Concentration (Purification Buffers) | 0.02% - 0.05% (w/v) DDM or LMNG | Lower concentrations are used during purification to maintain protein stability while minimizing interference with chromatography. | [22] |
| This compound ATPase Activity (Basal) | Varies depending on preparation | The basal activity can be inhibited by the addition of bacitracin. | [3][14] |
| Inhibition of ATPase Activity by Bacitracin | IC₅₀ can be determined experimentally | The presence of Zn²⁺-bacitracin has a pronounced inhibitory effect on this compound ATPase activity. | [3][14] |
Visualizations
Caption: Experimental workflow for the expression and purification of this compound.
Caption: Signaling pathway of the BceRS-BceAB antibiotic resistance module.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 7. Optimized Purification of a Heterodimeric ABC Transporter in a Highly Stable Form Amenable to 2-D Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 9. betalifesci.com [betalifesci.com]
- 10. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation on environmental factors contributing to bispecific antibody stability and the reversal of self-associated aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genomembrane.com [genomembrane.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. ATPase activity assay [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family [frontiersin.org]
- 29. Secretion of recombinant proteins from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Guardian: BceAB's Confirmed Role in High-Level Bacitracin Resistance
A comparative analysis of bacterial defense mechanisms against the potent polypeptide antibiotic, bacitracin, confirms the ATP-binding cassette (ABC) transporter BceAB as a primary and highly effective resistance determinant. This guide delves into the experimental evidence that establishes the this compound system's superiority over alternative resistance strategies, providing researchers and drug development professionals with a clear understanding of its mechanism and significance.
Bacitracin, an antibiotic that disrupts bacterial cell wall synthesis by sequestering the lipid carrier undecaprenyl pyrophosphate (UPP), poses a significant threat to many Gram-positive bacteria. In response, bacteria have evolved sophisticated defense mechanisms. Among these, the this compound-type ABC transporter has emerged as a key player. This guide presents a comparative overview of this compound-mediated resistance and other known mechanisms, supported by quantitative data and detailed experimental protocols.
The this compound System: A "Target Protection" Powerhouse
The this compound transporter, in conjunction with its cognate two-component regulatory system BceRS, forms a sophisticated sense-and-defend module. Unlike typical efflux pumps that expel antibiotics from the cell, this compound is now understood to operate via a "target protection" mechanism.[1][2] It is proposed that the transporter recognizes the complex formed between bacitracin and its cellular target, UPP, and actively dissociates them, thereby liberating UPP to continue its essential role in cell wall biosynthesis.[1][2]
This resistance is tightly regulated. The BceRS system senses the activity of the this compound transporter itself in a process termed "flux-sensing".[1][2] When this compound is actively engaged in dissociating bacitracin-UPP complexes, this activity is detected by the sensor kinase BceS, which in turn phosphorylates the response regulator BceR.[3][4] Activated BceR then upregulates the expression of the this compound operon, leading to increased production of the transporter and consequently, higher levels of resistance.[3][5][6] This feedback loop allows the bacterium to mount a robust and proportional response to bacitracin exposure.
Alternative Resistance Strategy: The Role of BcrC
An alternative mechanism of bacitracin resistance is conferred by the protein BcrC, a UPP phosphatase.[7][8] BcrC contributes to resistance by competing with bacitracin for the same substrate, UPP.[8] By dephosphorylating UPP to undecaprenyl phosphate (UP), BcrC reduces the available pool of bacitracin's target, thus providing a measure of protection.[8]
Comparative Efficacy: this compound vs. BcrC
Experimental data consistently demonstrates that the this compound system provides a significantly higher level of bacitracin resistance compared to BcrC. Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of an antibiotic that prevents visible bacterial growth, provide a quantitative measure of this difference.
| Bacterial Strain / Genetic Background | Resistance Mechanism | Bacitracin MIC (µg/mL) | Fold Change in Sensitivity (Compared to Wild-Type) | Reference |
| Bacillus subtilis (Wild-Type) | This compound + BcrC | 173 ± 12 | - | [2] |
| Bacillus subtilis (Δthis compound) | BcrC only | Not specified, but hypersensitive | Significantly Increased | [5] |
| Bacillus subtilis (ΔbcrC) | This compound only | Not specified, but more sensitive | 8-fold increase | [9] |
| Escherichia coli (Wild-Type with bcrC homologue) | BcrC homologue | 120 (U/mL) | - | [10] |
| Escherichia coli (ΔbcrC homologue) | None | 60 (U/mL) | 2-fold increase | [10] |
| Escherichia coli (Overexpressing bcrC homologue) | BcrC homologue (overexpressed) | >200 (U/mL) | 2 to 3-fold decrease | [10] |
Note: Direct side-by-side MIC comparisons of Δthis compound and ΔbcrC mutants in B. subtilis under identical conditions are not available in the cited literature, but the data strongly indicates the primary role of this compound in conferring high-level resistance.
The data clearly indicates that while BcrC contributes to bacitracin resistance, the this compound system is the primary determinant of high-level resistance in organisms that possess it. The multi-fold increase in sensitivity observed in the absence of a functional this compound system underscores its critical role.
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the BceRS-BceAB signaling pathway and a standard experimental workflow for determining bacitracin susceptibility.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacitracin stock solution
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of Bacitracin Dilutions:
-
Prepare a 2-fold serial dilution of bacitracin in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2 through 12.
-
Add 200 µL of the highest concentration of bacitracin to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (broth with bacteria, no antibiotic).
-
Well 12 serves as a negative control (broth only).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh bacterial culture, suspend colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and halves the antibiotic concentration in each well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of bacitracin at which there is no visible growth.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to bacitracin in Bacillus subtilis: unexpected requirement of the this compound ABC transporter in the control of expression of its own structural genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anatomy of the bacitracin resistance network in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Bacillus subtilis bcrC Bacitracin Resistance Gene by Two Extracytoplasmic Function σ Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Bacitracin as Modulated by an Escherichia coli Homologue of the Bacitracin ABC Transporter BcrC Subunit from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of BceAB as a Plausible Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. This guide provides a comparative analysis of the ATP-binding cassette (ABC) transporter BceAB as a potential target for new antimicrobial therapies. This compound is a key resistance determinant in several Gram-positive bacteria, including pathogenic species. Its unique mechanism of action, termed "target protection," presents a compelling case for the development of specific inhibitors. This document summarizes quantitative data on this compound's impact on antimicrobial susceptibility, details relevant experimental protocols, and visually represents its operational pathways.
This compound: A Novel Mechanism of Antimicrobial Resistance
This compound is an ABC transporter that confers resistance to antimicrobial peptides that target the lipid II cycle of cell wall biosynthesis, such as bacitracin.[1][2][3][4] Unlike typical efflux pumps that expel drugs from the cell, this compound is believed to function by dissociating the antimicrobial peptide from its target, undecaprenyl pyrophosphate (UPP), a crucial intermediate in the lipid II cycle.[1][2][3] This "target protection" mechanism allows the cell wall synthesis to proceed despite the presence of the antibiotic. The this compound transporter is often co-regulated with a two-component system, BceRS, which senses the activity of this compound and upregulates its expression in response to antibiotic stress.[2][5]
Quantitative Analysis of this compound-Mediated Resistance
The significance of this compound in antimicrobial resistance is underscored by the substantial increase in susceptibility observed in its absence. The following tables summarize the minimum inhibitory concentrations (MICs) and 50% inhibitory concentrations (IC50) of various antimicrobial agents against wild-type and this compound-deficient or homologous mutant strains.
| Organism | Antimicrobial Agent | Genotype | MIC (µg/mL) | Fold Change in Susceptibility |
| Bacillus subtilis | Bacitracin | Wild-type | 173 ± 12 | - |
| HPP-accumulating mutant | 120 | ~1.4 | ||
| Clostridium perfringens | Bacitracin | Wild-type | >256 | - |
| bcrA mutant (BceA homolog) | 16 | >16 | ||
| bcrB mutant (BceB homolog) | 12 | >21 |
| Organism | Antimicrobial Agent | Genotype | IC50 (µg/mL) | Fold Change in Susceptibility |
| Bacillus subtilis | Bacitracin | Wild-type | 350 | - |
| bce mutant | 6 | ~58 |
This compound Substrate Profile
| Antimicrobial Agent | Target Organism | MIC (µg/mL) |
| Plectasin | Streptococcus agalactiae | 2 - 4 |
| Staphylococcus aureus | 1 - 16 | |
| Mersacidin | Micrococcus luteus | 0.195 |
Alternative Drug Targets in Bacillus subtilis
While this compound presents a promising target, other essential pathways in bacteria like Bacillus subtilis offer alternative avenues for drug development. A comparative understanding of these targets is crucial for a comprehensive antimicrobial strategy.
| Target | Function | Potential Advantages as a Drug Target |
| Cell Wall Biosynthesis | Essential for bacterial viability and shape. | Absent in mammalian cells, offering high selectivity. |
| Cell Membrane | Critical for maintaining cellular integrity and electrochemical gradients. | Disruption leads to rapid cell death. |
| Quorum Sensing | Regulates virulence factor expression and biofilm formation. | Inhibition can attenuate pathogenicity without direct killing, potentially reducing selective pressure for resistance. |
| Intracellular Processes (e.g., Protein Synthesis, DNA Replication) | Fundamental for bacterial growth and proliferation. | Well-established targets for existing antibiotics, offering a foundation for new drug design. |
Experimental Protocols
This compound ATPase Activity Assay
This protocol is adapted from a colorimetric ATPase assay used to measure the activity of purified this compound.
Materials:
-
Purified this compound protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM β-mercaptoethanol, 10% (w/v) glycerol, 0.05% (w/v) Dodecyl-β-D-maltoside (DDM)
-
100 mM MgCl₂
-
10 mM ATP
-
96-well microplate
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Plate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate. To each well, add 320 µL of assay buffer.
-
Add purified this compound to a final concentration of 1.2–12 µg per reaction.
-
Add MgCl₂ to a final concentration of 10 mM.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a 12% (w/v) sodium dodecyl sulfate (SDS) solution.
-
Add the phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (wild-type and mutant)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial agent stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 2-fold serial dilution of the antimicrobial agent in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a positive control well (bacteria without antimicrobial agent) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing the this compound-BceRS Signaling Pathway
The following diagrams illustrate the mechanism of this compound-mediated resistance and the workflow for its validation as a drug target.
Caption: this compound-BceRS signaling pathway for antimicrobial resistance.
Caption: Experimental workflow for the validation of this compound as a drug target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of BceAB Homologs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of BceAB-type ATP-binding cassette (ABC) transporters in different bacteria. These transporters are crucial in mediating resistance to cell wall-active antimicrobial peptides (AMPs), making them a significant area of study in the ongoing battle against antibiotic resistance.
This compound-type transporters are predominantly found in Firmicutes bacteria and are characterized by their conserved genomic association with a two-component regulatory system (TCS). This system comprises the BceA subunit (the ATPase) and the BceB subunit (the permease), the latter featuring a distinctive large extracellular domain. This guide delves into the functional comparison of prominent this compound homologs, including this compound from Bacillus subtilis, NsrFP from Streptococcus agalactiae, and VraFG from Staphylococcus aureus, focusing on their antibiotic resistance profiles, ATPase activity, and substrate binding affinities.
Data Presentation
The following tables summarize the quantitative data available for different this compound homologs, offering a side-by-side comparison of their functional characteristics.
Table 1: Antibiotic Resistance Profiles of this compound Homologs (MIC, µg/mL)
| Bacterial Species | Transporter | Antibiotic | Wild-Type MIC | Mutant MIC (Δtransporter) | Fold Change in Resistance | Reference |
| Bacillus subtilis | This compound | Bacitracin | 128 | 4 | 32 | [1] |
| Streptococcus agalactiae | SaNsrFP | Bacitracin | >1000 | ~2.8 | ~350 | [2] |
| (Zn)-Bacitracin | >1000 | ~7.5 | ~132 | [2] | ||
| Nisin | ~40 | ~2.5 | 16 | [2] | ||
| Gallidermin | ~30 | ~2.5 | 12 | [2] | ||
| Vancomycin | ~1.5 | ~0.75 | 2 | [2] | ||
| Lysobactin | ~1.5 | ~0.25 | 6 | [2] | ||
| Staphylococcus aureus | VraFG | Polymyxin B | 128 | 4 | 32 | [3] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: ATPase Activity of this compound Homologs
| Bacterial Species | Transporter | Specific Activity (nmol/min/mg) | Substrate Modulation | Reference |
| Bacillus subtilis | This compound | High specific ATPase activity | Substrate and/or product inhibition observed at high ATP concentrations | [4] |
| Streptococcus agalactiae | SaNsrFP | 135 ± 32.7 | Allosterically modulated by bacitracin | [5] |
| Staphylococcus aureus | VraFG | ATPase activity is essential for function | Not specified | [6] |
Table 3: Substrate Binding Affinity of this compound Homologs
| Bacterial Species | Transporter/Domain | Ligand | Dissociation Constant (KD) | Method | Reference |
| Bacillus subtilis | This compound (full-length) | Bacitracin | 60 nM | Surface Plasmon Resonance | [7] |
| Streptococcus agalactiae | SaNsrP-ECD | Bacitracin | 304 ± 15.7 µM | Intrinsic Tyrosine Fluorescence | [7] |
| (Zn)-Bacitracin | 259 ± 65.0 µM | Intrinsic Tyrosine Fluorescence | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent.
-
Perform serial two-fold dilutions of the antimicrobial agent in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no antimicrobial) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
ATPase Activity Assay (Colorimetric Phosphate Release Assay)
This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and the purified this compound homolog in a suitable detergent (e.g., 0.05% DDM).[6]
-
Add the substrate to be tested (e.g., bacitracin) at the desired concentration.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.[6]
-
-
Incubation and Termination:
-
Phosphate Detection:
-
Add a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent).
-
After color development, measure the absorbance at a specific wavelength (e.g., 620 nm).
-
-
Quantification:
-
Determine the amount of phosphate released using a standard curve prepared with known concentrations of phosphate.
-
Calculate the specific ATPase activity (e.g., in nmol of Pi released per minute per mg of protein).
-
Substrate Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
Protocol:
-
Immobilization of Ligand:
-
Immobilize the purified this compound homolog (the ligand) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Preparation of Analyte:
-
Prepare a series of dilutions of the substrate (the analyte, e.g., bacitracin) in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the sensor chip surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the ligand. This is recorded as a sensorgram (response units vs. time).
-
-
Data Analysis:
-
After each injection, allow the analyte to dissociate. Regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
-
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound homologs.
Caption: The this compound-TCS signaling pathway for antimicrobial peptide resistance.
Caption: Experimental workflow for a colorimetric ATPase activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective [frontiersin.org]
- 4. Characterization of a sensory complex involved in antimicrobial peptide resistance [edoc.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Resistance Profile of BceAB-Expressing Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles conferred by BceAB-type ATP-binding cassette (ABC) transporters in various bacterial strains. This compound-like systems are increasingly recognized as significant determinants of resistance against antimicrobial peptides (AMPs) that target the lipid II cycle of cell wall synthesis in Gram-positive bacteria[1][2][3]. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.
Mechanism of Resistance: A Shift from Efflux to Target Protection
Initially, this compound-type transporters were hypothesized to function as efflux pumps, removing antibiotics from the cell membrane in a "hydrophobic vacuum cleaner" model[2]. Other proposed mechanisms included the import of the antibiotic for degradation or the flipping of the antibiotic's cellular target, undecaprenyl pyrophosphate (UPP), to the inner leaflet of the membrane[2][4][5].
However, current evidence strongly supports a "target protection" model[1][2][3]. In this mechanism, the this compound transporter recognizes the complex formed between the AMP and its lipid II cycle intermediate target (e.g., bacitracin-UPP)[2][6]. Using the energy from ATP hydrolysis, the transporter dissociates this complex on the outer surface of the cell membrane, releasing the target to participate in cell wall synthesis[2]. This model explains how a transporter can provide high-level resistance to externally acting antibiotics without transporting them across the membrane[1][3]. The transporter's activity is directly linked to a sensory function, where its conformational cycling is detected by a cognate two-component system (TCS), such as BceRS, to regulate the expression of the transporter genes themselves[5][7].
Cross-Resistance Profile of this compound-Type Transporters
Expression of this compound-type transporters confers resistance to a range of structurally diverse AMPs that interfere with the lipid II cycle. The substrate specificity can vary between different this compound homologs. Below is a summary of reported resistance profiles.
| Transporter (Organism) | Substrate Antibiotic | Reported Resistance Level (Fold Increase in IC50/MIC) | Reference |
| This compound (Bacillus subtilis) | Bacitracin | High-level resistance | [2][8] |
| Mersacidin | Confers resistance | [2][8] | |
| Actagardine | Confers resistance | [2][8] | |
| Plectasin | Confers resistance | [2] | |
| SaNsrFP (Streptococcus agalactiae) | Bacitracin | ~349-fold | [4][9] |
| Nisin | High-level resistance, ~16-fold | [4][10] | |
| Gallidermin | ~12-fold | [4][10] | |
| Ramoplanin | ~2-fold | [10] | |
| Lysobactin | ~5-fold | [10] | |
| Spthis compound (Streptococcus pneumoniae) | Daptomycin | Does not confer resistance | [11] |
Note: Resistance levels are often reported qualitatively as "high-level" or quantitatively as a fold increase in the minimal inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) compared to a strain lacking the transporter.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of transporter-mediated resistance. Below are protocols for key experiments cited in the literature.
Determination of Minimal Inhibitory Concentration (MIC)
This protocol is used to quantify the level of resistance of a bacterial strain to a specific antimicrobial compound.
a. Strain Preparation:
-
Culture the this compound-expressing strain and a corresponding control strain (e.g., a deletion mutant or a strain with an empty vector) overnight in appropriate liquid medium (e.g., Luria-Bertani or Mueller-Hinton broth).
-
If the transporter expression is under an inducible promoter, add the specific inducer (e.g., xylose, IPTG) to the culture medium[2].
-
Dilute the overnight cultures to a standardized cell density (e.g., ~5 x 105 CFU/mL) in fresh medium.
b. Assay Setup:
-
Prepare a series of 2-fold serial dilutions of the test antibiotic in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension. Include positive controls (no antibiotic) and negative controls (no bacteria).
-
Incubate the plates at the optimal growth temperature (e.g., 37°C) for 18-24 hours.
c. Data Analysis:
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The cross-resistance profile is established by comparing the MIC values for the this compound-expressing strain against those for the control strain across a panel of different antibiotics.
Transporter Activity Assay via Promoter-Reporter Fusions
The activity of this compound transporters is tightly linked to the activation of their own promoters through a flux-sensing mechanism[7]. This can be exploited to measure transporter activity using a reporter gene.
a. Strain Construction:
-
Construct a reporter strain by fusing the promoter of the bceA gene (PbceA) to a reporter gene such as lux (luciferase) or lacZ (β-galactosidase)[7][12].
-
Integrate this fusion into the chromosome of the wild-type strain and/or relevant mutant backgrounds[2].
b. Assay Procedure (Luciferase Reporter):
-
Grow the reporter strain to the mid-exponential phase.
-
Challenge the cells with sub-inhibitory concentrations of the antibiotic of interest.
-
Measure luminescence at regular intervals using a luminometer. The resulting light output is directly proportional to the PbceA promoter activity, which serves as a proxy for this compound transport activity[7].
c. Data Analysis:
-
Plot the reporter activity against the antibiotic concentration.
-
This assay can be used to determine the transporter's substrate specificity, as only substrate antibiotics will induce promoter activity[2]. It can also be used to investigate how genetic or chemical perturbations affect transporter function[2][13].
Visualizations
Signaling Pathway and Mechanism of Action
The this compound transporter is a key component of a sophisticated signaling and resistance module. The following diagram illustrates the currently accepted target protection mechanism and the associated "flux-sensing" signaling cascade that regulates its expression.
Caption: this compound target protection and flux-sensing signaling pathway.
Experimental Workflow for Profile Comparison
The systematic evaluation of a compound's potential to be a substrate for a this compound-type transporter involves a multi-step process. The diagram below outlines a typical experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. biorxiv.org [biorxiv.org]
- 10. New insights into the resistance mechanism for the this compound-type transporter SaNsrFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin avoids drug resistance mediated by the this compound transporter in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Conformational Dynamics of the BceAB Transporter
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The BceAB-type ATP-binding cassette (ABC) transporter is a key player in the defense mechanism of many Gram-positive bacteria against cell wall-targeting antimicrobial peptides like bacitracin.[1][2][3] Understanding the structural dynamics of this transporter is paramount for the development of novel strategies to combat antibiotic resistance. This guide provides an objective comparison of the different known conformational states of the this compound transporter from Bacillus subtilis, supported by experimental data from recent cryo-electron microscopy (cryo-EM) studies.
Conformational States: A Tale of Two Structures
Recent structural biology breakthroughs have provided us with high-resolution snapshots of this compound in two distinct functional states: a nucleotide-free (apo) state and an ATP-bound state.[1][4] These structures reveal a sophisticated molecular machine that undergoes significant conformational changes to carry out its function.
The this compound complex is composed of two BceA nucleotide-binding domains (NBDs) and a single BceB transmembrane domain (TMD) containing 10 transmembrane helices (TMHs).[5][6] In the nucleotide-free state , the BceA subunits are arranged asymmetrically, and the TMD adopts an open, outward-facing conformation, poised to recognize its substrate.[1]
Upon binding of ATP , the BceA subunits dimerize, triggering a cascade of conformational changes that propagate to the TMD. This results in a more compact, inward-facing conformation of the transporter.[1] These structural rearrangements are central to the proposed "target protection" mechanism of this compound, where the transporter is thought to dislodge bacitracin from its target, the lipid II cycle intermediate undecaprenyl-pyrophosphate (UPP), rather than transporting the antibiotic across the membrane.[4][7]
Quantitative Comparison of Conformational States
The transition between the nucleotide-free and ATP-bound states involves significant domain movements. The following table summarizes key quantitative differences observed between the two conformations based on cryo-EM data.
| Structural Feature | Nucleotide-Free State | ATP-Bound State | Reference |
| BceA Subunit Arrangement | Asymmetrical | Symmetrical Dimer | [1] |
| TMD Conformation | Outward-facing, open groove | Inward-facing, closed groove | [1][5] |
| Extracellular Domain Rotation | - | ~40° away from the central z-axis | [1] |
| TM5-10 Helical Bundle | - | Rotated inward towards TM1-4 bundle | [1] |
The this compound Functional Cycle and Signaling Pathway
The conformational cycling of this compound is not only crucial for its resistance function but also for signaling through the associated BceRS two-component system.[1][8] The transporter forms a complex with the sensor kinase BceS, and the conformational changes induced by substrate binding and ATP hydrolysis are thought to activate BceS, leading to the upregulation of the this compound operon.[5][8]
Caption: Signaling pathway of the this compound-RS system.
Experimental Protocols
The structural data presented in this guide were primarily obtained through single-particle cryo-electron microscopy. A generalized workflow for determining the structure of this compound conformational states is outlined below.
Key Experimental Workflow
Caption: Generalized workflow for this compound structure determination.
1. Protein Expression and Purification: The this compound genes from B. subtilis are typically overexpressed in an E. coli expression system. The transporter complex is then solubilized from the cell membranes using detergents such as Lauryl Maltose Neopentyl Glycol (LMNG) and purified using a combination of affinity chromatography (e.g., Co-affinity for a His-tag) and size-exclusion chromatography to obtain a homogenous sample.[5]
2. Cryo-EM Sample Preparation and Data Collection: The purified this compound protein, either in its nucleotide-free state or incubated with a non-hydrolyzable ATP analog (e.g., ATPγS) or an ATPase-deficient mutant with ATP to trap the ATP-bound state, is applied to cryo-EM grids and rapidly plunge-frozen in liquid ethane to create a vitrified ice layer.[1][9] Data is then collected on a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector.
3. Image Processing and Structure Determination: A large dataset of particle images is collected and processed using specialized software. This involves particle picking, 2D classification to remove junk particles, and subsequent 3D classification and refinement to generate a high-resolution 3D reconstruction of the protein.
4. Model Building and Analysis: An atomic model of this compound is then built into the cryo-EM density map and refined. By determining the structures of both the nucleotide-free and ATP-bound states, a detailed comparison can be made to understand the conformational changes that drive the transporter's function.
Concluding Remarks
The structural elucidation of different this compound conformational states has provided invaluable insights into its mechanism of antimicrobial resistance. The dynamic interplay between the nucleotide-binding domains and the transmembrane domains, triggered by ATP binding and hydrolysis, paints a picture of a highly sophisticated molecular machine. For drug development professionals, these structures offer a template for the rational design of inhibitors that could lock the transporter in an inactive conformation, thereby re-sensitizing bacteria to existing antibiotics. Further research into the substrate-bound states and the dynamics of the entire this compound-S complex will undoubtedly continue to illuminate the intricate workings of this important bacterial defense system.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Shield: A Comparative Guide to the BceAB Target Protection Model
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the BceAB target protection model against other antibiotic resistance mechanisms. Supported by experimental data, detailed methodologies, and visual pathways, we aim to objectively evaluate the evidence validating this unique defense strategy in bacteria.
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Understanding the diverse mechanisms by which bacteria evade the effects of antibiotics is crucial for the development of new therapeutic strategies. One such sophisticated defense is the target protection model employed by the this compound-type ATP-binding cassette (ABC) transporter system in Gram-positive bacteria. This guide will delve into the experimental validation of this model, compare it with alternative hypotheses and other resistance mechanisms, and provide the detailed protocols behind the key experiments.
The this compound Target Protection Model: A Novel Paradigm in Antibiotic Resistance
The this compound transporter system confers resistance to peptide antibiotics, such as bacitracin, which target essential steps in the bacterial cell wall synthesis pathway. Unlike conventional efflux pumps that expel antibiotics from the cell, the this compound system is proposed to work by a "target protection" mechanism.[1][2] This model posits that the this compound transporter recognizes the complex formed between the antibiotic and its cellular target, typically a lipid II cycle intermediate like undecaprenyl pyrophosphate (UPP).[1][2] Upon recognition, the transporter utilizes the energy from ATP hydrolysis to actively dissociate the antibiotic from its target, thereby liberating the target to resume its function in cell wall biosynthesis.[1] This unique mechanism prevents the antibiotic from inhibiting its target without directly acting on the antibiotic itself.
Recent structural studies using cryo-electron microscopy have provided further support for this model, revealing a specialized lipid-binding pocket within the BceB transmembrane domain and distinct conformational changes associated with ATP binding and hydrolysis. These structural insights offer a molecular basis for how this compound can recognize the antibiotic-target complex and mediate its dissociation.
A key feature of the this compound system is its regulation by a two-component system, BceRS. The histidine kinase, BceS, is thought to sense the activity of the this compound transporter, a mechanism termed "flux-sensing."[1] When this compound is actively engaged in target protection, it signals to BceS to autophosphorylate and subsequently phosphorylate the response regulator BceR. Phosphorylated BceR then upregulates the expression of the this compound operon, leading to increased production of the transporter to combat the antibiotic stress.[3]
References
- 1. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Type Antibiotic Resistance Transporters Appear To Act by Target Protection of Cell Wall Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Mechanisms of Bce-Type Systems
For Researchers, Scientists, and Drug Development Professionals
Bce-type (Bacitracin efflux) systems are a widespread family of antimicrobial peptide (AMP) resistance modules in Firmicutes bacteria. These systems are composed of a BceAB-type ATP-binding cassette (ABC) transporter and a two-component regulatory system (TCS). Understanding the intricate signaling mechanisms of these systems is crucial for the development of new strategies to combat antibiotic resistance. This guide provides a comparative overview of the signaling mechanisms of prominent Bce-type systems, supported by experimental data.
Overview of the Bce-Type Signaling Mechanism
The canonical Bce-type system operates via a "flux-sensing" mechanism. The this compound-type ABC transporter and its cognate histidine kinase, BceS, form a sensory complex in the cell membrane. The prevailing model suggests that the transporter does not primarily act as an efflux pump to expel the antibiotic from the cell. Instead, it is thought to function in "target protection" by dissociating the antibiotic from its cellular target, such as the lipid carrier undecaprenyl pyrophosphate (UPP) for bacitracin.[1] This transport activity, or "flux," generates a conformational change in the ABC transporter that is sensed by the associated histidine kinase, BceS. This leads to autophosphorylation of BceS and subsequent phosphotransfer to the response regulator, BceR. Phosphorylated BceR then activates the transcription of the this compound operon, leading to increased production of the transporter to counter the antibiotic threat.
dot
Figure 1: The Bce-type "Flux-Sensing" Signaling Pathway. An antibiotic-target complex binds to the this compound transporter, triggering ATP hydrolysis-dependent conformational changes that activate the BceS histidine kinase. BceS then phosphorylates the BceR response regulator, which upregulates the expression of the this compound transporter.
Comparative Analysis of Bce-Type Systems
While the overall "flux-sensing" mechanism is conserved, different Bce-type systems exhibit variations in their substrate specificity and biochemical properties. Here, we compare three well-studied systems: this compound from Bacillus subtilis, SaNsrFP from Streptococcus agalactiae, and VraFG from Staphylococcus aureus.
Quantitative Data Summary
The following table summarizes key quantitative parameters for these systems. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Parameter | This compound (B. subtilis) | SaNsrFP (S. agalactiae) | VraFG (S. aureus) |
| Primary Substrate(s) | Bacitracin, Mersacidin[1] | Nisin, Bacitracin, Ramoplanin, Lysobactin[2] | Cationic Antimicrobial Peptides (e.g., Polymyxin B), Vancomycin[3][4] |
| Substrate Binding Affinity (Kd) | ~60 nM (for Bacitracin)[5] | 304 ± 15.7 µM (ECD for Bacitracin) | Not determined |
| ATPase Activity | Inhibited by Zn2+-bacitracin[5] | Stimulated by bacitracin[6] | Essential for signaling, but direct modulation by substrates not fully characterized |
| Resistance (IC50 for Bacitracin) | Not explicitly reported | ~349-fold increase in resistance[2] | Not determined |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Bce-type signaling systems.
In Vitro ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the purified ABC transporter, which is a hallmark of its activity. The release of inorganic phosphate (Pi) is quantified colorimetrically.
Protocol adapted from George et al. (2022) for this compound from B. subtilis [5]
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate. To each well, add 2 µg of the purified this compound transporter.
-
Add buffer containing the desired concentration of ATP and 4 mM MgCl₂ to a final reaction volume of 50 µL.
-
For substrate modulation experiments, include the desired concentration of the antibiotic (e.g., Zn²⁺-bacitracin).
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of a 12% (w/v) sodium dodecyl sulfate (SDS) solution.
-
-
Phosphate Detection:
-
Add a malachite green-based reagent to detect the released inorganic phosphate.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction and determine the specific ATPase activity (nmol Pi/min/mg protein).
-
dot
Figure 2: Workflow for the In Vitro ATPase Activity Assay. This diagram outlines the key steps in measuring the ATP hydrolysis rate of a Bce-type transporter.
Surface Plasmon Resonance (SPR) for Substrate Binding
SPR is a label-free technique used to measure the binding affinity and kinetics between the transporter (or its extracellular domain) and its substrate.
Protocol based on the characterization of SaNsrP-ECD from S. agalactiae [6]
-
Protein Preparation:
-
Express and purify the soluble extracellular domain (ECD) of the BceB/NsrP homolog.
-
-
Immobilization:
-
Immobilize the purified ECD onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (e.g., bacitracin) over the sensor chip surface.
-
Monitor the change in the refractive index in real-time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
-
In Vivo Promoter-Reporter Assay for Signaling
This assay quantifies the transcriptional activation of the bceA promoter in response to an antibiotic, providing a measure of the signaling activity of the Bce-type system.
Protocol adapted from studies on B. subtilis
-
Strain Construction:
-
Construct a reporter strain by fusing the bceA promoter to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) and integrating it into the bacterial chromosome.
-
-
Cell Culture and Induction:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Expose the cells to various concentrations of the antibiotic of interest.
-
-
Reporter Gene Assay:
-
After a defined incubation period, measure the activity of the reporter enzyme.
-
For β-galactosidase, lyse the cells and measure the conversion of a chromogenic substrate (e.g., ONPG).
-
For luciferase, measure the luminescence produced by the cells.
-
-
-
Data Analysis:
-
Normalize the reporter activity to cell density (e.g., OD₆₀₀).
-
Plot the normalized reporter activity against the antibiotic concentration to determine the dose-response curve.
-
dot
Figure 3: Workflow for the Promoter-Reporter Assay. This diagram illustrates the process of measuring the in vivo signaling activity of a Bce-type system.
In Vitro Phosphorylation Assay
This assay directly demonstrates the phosphotransfer from the histidine kinase (BceS) to the response regulator (BceR).
General Protocol for Two-Component System Phosphorylation
-
Protein Purification:
-
Purify the cytoplasmic domain of the histidine kinase (or the full-length protein reconstituted in proteoliposomes) and the full-length response regulator.
-
-
Autophosphorylation of the Histidine Kinase:
-
Incubate the purified histidine kinase with [γ-³²P]ATP in a suitable buffer containing Mg²⁺.
-
Stop the reaction at various time points by adding SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE and autoradiography to visualize the phosphorylated kinase.
-
-
Phosphotransfer to the Response Regulator:
-
After the autophosphorylation step, add the purified response regulator to the reaction mixture.
-
Incubate for various time points.
-
Analyze the samples by SDS-PAGE and autoradiography to observe the appearance of the phosphorylated response regulator and the dephosphorylation of the histidine kinase.
-
Conclusion
The signaling mechanisms of Bce-type systems represent a sophisticated strategy for antibiotic resistance in Gram-positive bacteria. While the "flux-sensing" model provides a general framework, the substrate specificities and biochemical properties of these systems can vary significantly. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers working to understand and overcome this important resistance mechanism. Further quantitative characterization of a broader range of Bce-type systems will be crucial for a more complete understanding of their function and for the development of effective inhibitors.
References
- 1. Antibiotic-Inducible Promoter Regulated by the Cell Envelope Stress-Sensing Two-Component System LiaRS of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Panel of Bacillus subtilis Reporter Strains Indicative of Various Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The extracellular domain of SaNSrFP binds bacitracin and allows the identification of new members of the this compound transporter family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bacitracin Resistance: A Comparative Guide to BceAB and Other Defense Mechanisms
For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms of bacterial resistance to antibiotics is paramount. This guide provides a detailed comparison of the functional differences between the BceAB-type ABC transporter and other prominent bacitracin resistance mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Bacitracin, a polypeptide antibiotic, effectively inhibits bacterial cell wall synthesis by sequestering undecaprenyl pyrophosphate (UPP), a critical lipid carrier. In response, bacteria have evolved sophisticated defense strategies. Among these, the this compound-type ABC transporter system represents a primary and highly effective line of defense. This guide delves into the functional intricacies of this compound and contrasts it with other key resistance mechanisms, including UPP phosphatases and potential cell wall alterations.
At a Glance: Comparing Bacitracin Resistance Mechanisms
The following table summarizes the key functional differences and performance metrics of various bacitracin resistance mechanisms, with a focus on the this compound system. The data, compiled from studies on various bacterial species, highlights the superior efficacy of the this compound transporter in conferring high-level resistance.
| Mechanism | Primary Function | Organism(s) Studied | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Change in Resistance (approx.) | Key Genes/Proteins |
| This compound-type ABC Transporter | Target protection by releasing UPP from bacitracin-UPP complexes.[1][2] | Bacillus subtilis | 350[3] | 6 (Δthis compound)[3] | ~58x decrease | bceA, bceB, bceR, bceS[4][5] |
| Streptococcus suis | >128 | 4 (Δthis compound)[6] | >32x decrease | bceA, bceB, bceR, bceS | ||
| Enterococcus faecalis | ≥256 | 32 (mutant)[7] | ≥8x decrease | bcrA, bcrB, bcrR | ||
| UPP Phosphatase (BcrC/UppP) | Dephosphorylates UPP to undecaprenyl phosphate (UP), which is not a target for bacitracin. | Bacillus subtilis | >256 | ~3 (ΔbcrC ΔuppP)[8] | >85x decrease | bcrC, uppP[8] |
| Enterococcus faecalis | 32-48 | 3-6 (ΔuppP)[1] | ~8x decrease | uppP[1] | ||
| Cell Wall Alterations | Changes in cell wall composition that may hinder bacitracin access to its target. | Streptococcus mutans | 4.0 | 0.73-0.80 (rgp/rml mutants)[9] | ~5x decrease | rgp, rml genes |
Visualizing the Mechanisms of Resistance
To better understand the molecular processes underlying bacitracin resistance, the following diagrams illustrate the this compound signaling pathway and a comparative workflow of the different defense strategies.
Caption: The this compound-BceRS signaling pathway for bacitracin resistance.
Caption: Comparative workflow of bacitracin resistance mechanisms.
In-Depth Functional Comparison
This compound-Type ABC Transporter: The "Target Protection" Strategist
The this compound system, often working in concert with the BceRS two-component regulatory system, exemplifies a sophisticated "target protection" mechanism.[1][2] It does not efflux bacitracin out of the cell in the classical sense. Instead, it is believed to recognize the bacitracin-UPP complex on the outer leaflet of the cell membrane.[1][2]
-
Sensing and Regulation: The presence of the bacitracin-UPP complex is sensed, leading to the activation of the histidine kinase BceS.[3][4] BceS then phosphorylates the response regulator BceR, which in turn upregulates the expression of the this compound operon.[5] This creates a positive feedback loop, ensuring a robust response to bacitracin exposure.[3][4]
-
Mechanism of Action: The this compound transporter, powered by ATP hydrolysis via the BceA subunit, is thought to bind to the bacitracin-UPP complex and catalyze the dissociation of bacitracin from UPP.[1][2] This frees up UPP to be recycled in the peptidoglycan synthesis pathway, effectively protecting the cellular target of the antibiotic.[1][2]
-
Efficacy: As indicated in the comparison table, the this compound system confers a high level of resistance, with some studies showing a more than 50-fold increase in the minimum inhibitory concentration (MIC) of bacitracin.[3]
UPP Phosphatase (BcrC/UppP): The "Target Modification" Specialist
Another well-characterized mechanism of bacitracin resistance involves the enzymatic modification of the antibiotic's target. This is primarily carried out by undecaprenyl pyrophosphate phosphatases (UppP), such as BcrC in Bacillus subtilis.[8]
-
Mechanism of Action: These phosphatases are located on the extracellular face of the membrane and directly dephosphorylate UPP (C55-PP) to undecaprenyl phosphate (UP or C55-P). Bacitracin cannot effectively bind to UP, thus rendering the antibiotic ineffective.[10][11]
-
Regulation and Efficacy: The expression of some UPP phosphatases, like BcrC, can be induced by cell wall stress, including the presence of bacitracin.[5] While effective, this mechanism generally provides a lower level of resistance compared to the this compound system.[1][8] For instance, in Enterococcus faecalis, a deletion of uppP leads to an approximately 8-fold decrease in the bacitracin MIC, whereas mutations in the Bce-like system in the same organism can result in a more significant drop in resistance.[1][7]
Other Resistance Mechanisms
-
Bacitracin-Inactivating Enzymes: While less commonly reported as a primary mechanism, some bacteria may produce enzymes that degrade or modify bacitracin itself. However, commercial preparations of bacitracin have been found to be contaminated with proteases, which can complicate the interpretation of experimental results.[7]
-
Cell Wall Alterations: Changes in the composition of the cell wall can also contribute to bacitracin resistance. For example, in Streptococcus mutans, mutations in genes involved in the synthesis of rhamnose-glucose polysaccharides (rgp and rml genes) lead to increased susceptibility to bacitracin.[9] This suggests that these cell wall components may play a role in preventing bacitracin from reaching its target, UPP, in the cell membrane.
Experimental Protocols
For researchers investigating bacitracin resistance, the following are summaries of key experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method:
-
Preparation of Antibiotic Stock: Prepare a stock solution of bacitracin in an appropriate solvent (e.g., water or a buffer solution).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the bacitracin stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of bacitracin that completely inhibits visible bacterial growth.
Disk Diffusion Method:
-
Inoculum Preparation and Plating: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and swab it evenly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place a paper disk impregnated with a standard amount of bacitracin (e.g., 10 units) onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of growth inhibition around the disk. The susceptibility or resistance is determined by comparing the zone diameter to established interpretive criteria.
Bacitracin Inactivation Assay
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.
-
Incubation with Bacitracin: Add a known concentration of bacitracin to the bacterial culture and incubate for a defined period.
-
Removal of Bacteria: Centrifuge the culture to pellet the bacteria and collect the supernatant.
-
Residual Bacitracin Activity Assay: Determine the concentration of active bacitracin remaining in the supernatant using a susceptible indicator strain in a standard MIC or disk diffusion assay. A significant decrease in bacitracin activity compared to a control without bacteria indicates inactivation.
Conclusion
The this compound-type ABC transporter represents a highly evolved and efficient mechanism of bacitracin resistance, functioning through a sophisticated "target protection" strategy. Its ability to confer high-level resistance underscores its importance in bacterial survival in the presence of this antibiotic. In contrast, other mechanisms such as UPP phosphatases, while also effective, generally provide a lower level of protection. A thorough understanding of these diverse resistance strategies is crucial for the development of novel antimicrobial agents and for devising approaches to overcome existing resistance. The experimental protocols and comparative data presented in this guide provide a solid foundation for further research in this critical area.
References
- 1. Undecaprenyl pyrophosphate phosphatase confers low-level resistance to bacitracin in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Universal” Antimicrobial Combination of Bacitracin and His6-OPH with Lactonase Activity, Acting against Various Bacterial and Yeast Cells [mdpi.com]
- 3. Resistance to Bacitracin in Bacillus subtilis: Unexpected Requirement of the this compound ABC Transporter in the Control of Expression of Its Own Structural Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. Bacitracin resistance and enhanced virulence of Streptococcus suis via a novel efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Bacitracin Resistance in Enterococcus faecalis Is Mediated by an ABC Transporter and a Novel Regulatory Protein, BcrR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Essential UPP Phosphatase Pair BcrC and UppP Connects Cell Wall Homeostasis during Growth and Sporulation with Cell Envelope Stress Response in Bacillus subtilis [frontiersin.org]
- 9. Genes Involved in Bacitracin Resistance in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Resistance to Bacitracin as Modulated by an Escherichia coli Homologue of the Bacitracin ABC Transporter BcrC Subunit from Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein-Protein Interactions within the BceAB-S Complex: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions within membrane-bound signaling complexes is paramount for deciphering their mechanisms and developing targeted therapeutics. The BceAB-S complex, a key player in bacterial resistance to antimicrobial peptides, presents a compelling case study for the rigorous validation of such interactions. This guide provides a comparative overview of key experimental methods used to probe the associations between the BceA, BceB, and BceS proteins, complete with supporting data and detailed protocols.
The this compound-S module in Gram-positive bacteria, such as Bacillus subtilis, is a sophisticated defense system comprising an ATP-binding cassette (ABC) transporter (this compound) and a two-component system (TCS) sensor histidine kinase (BceS).[1][2] This complex functions to sense and counteract the effects of antimicrobial peptides like bacitracin.[1][3] The direct interaction between the transporter and the kinase is crucial for the "flux-sensing" mechanism that triggers the resistance pathway.[4] Validating the physical and functional links between the components of this membrane-embedded complex requires a multi-pronged approach, leveraging both in vivo and in vitro techniques.
Comparative Analysis of Validation Methods
The validation of protein-protein interactions within the this compound-S complex has been primarily achieved through a combination of structural biology, in vivo interaction assays, and in vitro biochemical and functional assays. Each method provides a unique perspective on the interaction, and their combined results offer a robust confirmation of the complex's architecture and function.
| Method | Principle | Type of Data Obtained | Key Findings for this compound-S | Strengths | Limitations |
| Cryo-Electron Microscopy (Cryo-EM) | Single-particle analysis of frozen-hydrated protein complexes to generate a near-atomic resolution 3D structure. | High-resolution structural model, stoichiometry, and direct visualization of interaction interfaces. | Revealed the direct association of BceS with the BceB subunit of the transporter, showing a 2:2:2 (BceA:BceB:BceS) stoichiometry in the complex.[1][5][6] | Provides direct structural evidence of interaction and the precise interface. Can capture different conformational states. | Technically demanding, requires large amounts of pure and stable protein complex. Can be challenging for dynamic or flexible regions.[1] |
| Bacterial Two-Hybrid (B2H) System | In vivo detection of protein-protein interactions by reconstituting a split reporter protein (e.g., adenylate cyclase) in E. coli. | Qualitative or semi-quantitative measure of interaction strength (e.g., reporter gene expression). | Demonstrated a direct interaction between the permease subunit BceB and the histidine kinase BceS.[7] | In vivo context, relatively high-throughput, and sensitive for detecting transient or weak interactions. | Prone to false positives and negatives. Membrane proteins can be challenging to express and may not fold correctly in the reporter strain. |
| Co-purification / Pull-down Assays | In vitro method where a "bait" protein is immobilized and used to capture its interacting "prey" protein from a mixture. | Qualitative confirmation of a direct physical interaction. | Showed that when BceA, BceB, and BceS were co-expressed, they could be co-purified as a stable complex.[1][7] | Relatively simple and provides direct evidence of a physical interaction. Can be used with purified proteins or cell lysates. | Susceptible to non-specific binding. The interaction may be an artifact of the experimental conditions (e.g., detergent solubilization). |
| ATPase Activity Assays | In vitro functional assay measuring the rate of ATP hydrolysis by the ABC transporter (this compound). | Quantitative measure of enzyme kinetics (Vmax, Km). | The ATPase activity of this compound is significantly reduced when in complex with BceS, demonstrating functional regulation between the components.[4][5] | Provides evidence of a functional interaction and its impact on protein activity. Quantitative and allows for inhibitor screening. | Indirect measure of interaction. Requires purified and active proteins. |
Experimental Workflows and Signaling Pathway
The following diagrams illustrate the typical workflows for key validation methods and the proposed signaling pathway of the this compound-S complex.
Detailed Experimental Protocols
Co-immunoprecipitation of the this compound-S Complex from B. subtilis
This protocol is adapted from methodologies that have successfully demonstrated the co-purification of membrane protein complexes.[1]
1. Strain Construction and Growth:
- Construct a B. subtilis strain expressing a C-terminally tagged version of one of the components (e.g., BceB-His).
- Grow the cells to mid-log phase in a suitable medium. Induce expression of the tagged protein if under an inducible promoter.
- Harvest cells by centrifugation and wash with a suitable buffer.
2. Membrane Preparation and Solubilization:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
- Lyse cells using a French press or sonication.
- Remove cell debris by low-speed centrifugation.
- Isolate the membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
- Resuspend the membrane pellet and solubilize membrane proteins using a mild detergent (e.g., 1% DDM) with gentle agitation for 1 hour at 4°C.
- Clarify the solubilized membrane fraction by ultracentrifugation.
3. Immunoprecipitation:
- Incubate the clarified supernatant with anti-His tag antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively with wash buffer (lysis buffer containing a lower concentration of detergent, e.g., 0.05% DDM) to remove non-specifically bound proteins.
4. Elution and Analysis:
- Elute the bound proteins from the beads using a low pH buffer or a competitive eluent (e.g., imidazole for His-tagged proteins).
- Analyze the eluate by SDS-PAGE followed by Coomassie staining or Western blotting using antibodies against BceA, BceB, and BceS to confirm their co-elution.
Bacterial Two-Hybrid (BACTH) Assay
This protocol is based on the system developed by Karimova et al., which has been successfully used to show the BceB-BceS interaction.[7]
1. Plasmid Construction:
- Clone the full-length coding sequences of bceB and bceS into the appropriate BACTH vectors (e.g., pKT25 and pUT18C) to create fusions with the T25 and T18 fragments of Bordetella pertussis adenylate cyclase.
2. Transformation:
- Co-transform the resulting plasmids into a reporter E. coli strain that is deficient in endogenous adenylate cyclase (e.g., BTH101).
- Plate the transformed cells on selective agar plates containing X-Gal and IPTG.
3. Interaction Analysis:
- Incubate the plates at 30°C for 24-48 hours.
- A positive interaction between BceB and BceS will bring the T25 and T18 fragments into proximity, reconstituting the adenylate cyclase activity.
- This leads to the production of cAMP, which in turn activates the expression of the lacZ reporter gene, resulting in blue-colored colonies on X-Gal plates.
- Include positive and negative controls (e.g., empty vectors, known interacting proteins) to validate the results.
In Vitro ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified this compound transporter in the presence and absence of BceS, as demonstrated in studies of the complex.[4][5]
1. Protein Purification:
- Purify the this compound transporter and the this compound-S complex separately using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity. The proteins should be kept in a buffer containing a suitable detergent (e.g., DDM).
2. ATPase Reaction:
- Set up reactions in a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 0.05% DDM.
- Add a defined amount of purified this compound or this compound-S complex to the reaction buffer.
- Initiate the reaction by adding a range of concentrations of ATP.
- Incubate the reactions at a constant temperature (e.g., 37°C) for a specific time.
3. Phosphate Detection:
- Stop the reaction and measure the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay.
- Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
4. Data Analysis:
- Generate a standard curve using known concentrations of phosphate.
- Calculate the rate of ATP hydrolysis (V) for each ATP concentration.
- Plot the reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
- Compare the kinetic parameters of this compound alone versus the this compound-S complex to quantify the regulatory effect of BceS.[5]
By employing a combination of these robust techniques, researchers can confidently validate the protein-protein interactions within the this compound-S complex, paving the way for a deeper understanding of its role in antibiotic resistance and the development of novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational snapshots of the bacitracin sensing and resistance transporter this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Architecture of a complete Bce-type antimicrobial peptide resistance module - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. A Sensory Complex Consisting of an ATP-binding Cassette Transporter and a Two-component Regulatory System Controls Bacitracin Resistance in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for the Bceab ABC Transporter
For researchers, scientists, and professionals in drug development engaged with the Bceab ATP-binding cassette (ABC) transporter, ensuring safe handling and proper disposal is paramount to laboratory safety and regulatory compliance. This compound, specifically the this compound transporter from Bacillus subtilis, is a protein complex that confers resistance to the antibiotic bacitracin.[1][2] Materials containing this transporter, whether as a purified protein or within genetically modified organisms (GMOs), require meticulous disposal procedures to mitigate potential environmental and health risks. This guide provides essential safety and logistical information for the proper management of this compound-related waste.
Operational Plan: Waste Segregation and Collection
Proper disposal begins with rigorous segregation of this compound-contaminated waste at the point of generation. All materials that have come into contact with the this compound transporter, including recombinant Bacillus subtilis cultures, purified protein solutions, contaminated labware (e.g., pipette tips, culture plates, flasks), and personal protective equipment (PPE), must be treated as biohazardous waste.
Key Logistical Steps:
-
Designated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant biohazard containers. These containers should be marked with the universal biohazard symbol.
-
Waste Stream Separation:
-
Solid Waste: Items such as gloves, gowns, culture plates, and plastic tubes should be collected in autoclavable biohazard bags.
-
Liquid Waste: Cultures, media, and buffer solutions containing this compound or recombinant organisms should be collected in leak-proof containers for chemical decontamination or autoclaving.
-
Sharps Waste: Needles, scalpels, and glass slides must be disposed of in designated sharps containers to prevent physical injury and potential dissemination of biohazardous material.[3]
-
Disposal Plan: Decontamination and Final Disposition
All this compound-contaminated waste must be decontaminated before it can be considered non-hazardous and disposed of through regular waste streams. The presence of an antibiotic resistance gene necessitates thorough inactivation to prevent its spread.[4][5]
Decontamination Procedures
1. Autoclaving (Steam Sterilization): This is the preferred method for decontaminating solid biohazardous waste.
- Procedure: Place the sealed autoclave bags in a secondary, leak-proof container and autoclave at 121°C for a minimum of 60 minutes at 15 psi. The exact cycle time may need to be validated based on the load size and density.
- Post-Autoclaving: Once the cycle is complete and the material has cooled, the autoclaved bag can typically be disposed of in the regular trash, provided it is placed in an opaque bag to avoid alarming waste handlers.[6]
2. Chemical Disinfection: This method is suitable for liquid waste.
- Procedure: Add a suitable disinfectant, such as bleach, to the liquid waste to achieve a final concentration of 10%.[7] Allow for a contact time of at least 30 minutes. For other disinfectants, follow the manufacturer's instructions for concentration and contact time.
- Disposal: After decontamination, the treated liquid can usually be poured down a laboratory sink with copious amounts of water, in accordance with local regulations.[7][8]
Special Considerations for Genetically Modified Organisms (GMOs): Waste containing recombinant Bacillus subtilis expressing the this compound transporter is classified as GMO waste. Disposal must adhere to institutional biosafety committee (IBC) and national guidelines for GMOs.[9][10] The primary goal is to ensure the complete inactivation of the organism and its genetic material.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound transporter's function.
Table 1: Bacitracin Resistance Levels
| Strain | Relevant Genotype | Bacitracin MIC (µg/mL) |
| Wild Type | This compound+ | 173 ± 12 |
| Mutant | Δthis compound | < 2 |
*MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of bacitracin that inhibits visible growth. Data from studies on Bacillus subtilis.[12]
Table 2: ATPase Activity of Purified this compound
| Condition | ATP Concentration (mM) | ATPase Activity (nmol Pi/min/mg) |
| Basal Activity | 1 | ~150 |
| + Bacitracin (inhibitory) | 1 | Decreased activity |
ATPase activity is a measure of the transporter's function. The presence of the substrate (bacitracin) can modulate this activity.[1][9]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacitracin
This protocol is used to quantify the level of bacitracin resistance.
-
Prepare Bacitracin Stock: Prepare a stock solution of zinc-bacitracin.
-
Serial Dilutions: Perform two-fold serial dilutions of bacitracin in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[8]
-
Inoculation: Inoculate each well with a standardized suspension of the Bacillus subtilis strain to be tested.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of bacitracin at which no visible bacterial growth is observed.[8]
Protocol 2: this compound ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of the purified this compound transporter.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and DDM (n-Dodecyl β-D-maltoside) for solubilizing the membrane protein.
-
Protein Addition: Add a known amount of purified this compound protein to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1 mM.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a set period (e.g., 20-30 minutes).[1][9]
-
Stop Reaction: Terminate the reaction by adding a solution like SDS.
-
Phosphate Detection: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The amount of Pi released is proportional to the ATPase activity.
This compound-BceRS Signaling Pathway and Experimental Workflow
The expression of the this compound operon is regulated by the BceRS two-component system in response to the presence of bacitracin. The following diagrams illustrate this signaling pathway and a typical experimental workflow for its study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. biosafety.utk.edu [biosafety.utk.edu]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. Inactivation of antibiotic-resistant bacteria and antibiotic-resistance genes in wastewater streams: Current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
- 9. staff.flinders.edu.au [staff.flinders.edu.au]
- 10. lancsteachinghospitals.nhs.uk [lancsteachinghospitals.nhs.uk]
- 11. Composting: a potentially safe process for disposal of genetically modified organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
Essential Safety and Handling Protocols for Research Involving the BceAB Transporter System
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the BceAB ABC transporter system. It is important to clarify that This compound is not a chemical substance to be handled , but rather a biological transporter system found in bacteria such as Bacillus subtilis. This system is responsible for conferring resistance to antibiotics like bacitracin.
The following guidance, therefore, focuses on the safe handling of the primary components involved in studying the this compound system: the microorganism (Bacillus subtilis) and the relevant antibiotic (bacitracin).
Data Presentation: Summary of Key Agents
The table below summarizes the essential classifications and hazards associated with the materials used in this compound research.
| Agent | Type | Classification | Primary Hazards |
| Bacillus subtilis | Biological (Bacterium) | Biosafety Level 1 (BSL-1)[1][2][3][4][5] | Minimal potential hazard to healthy individuals; opportunistic pathogen in the immunocompromised.[6][7] |
| Bacitracin | Chemical (Antibiotic) | Varies by supplier; generally considered non-hazardous but can be an irritant and sensitizer. | May cause skin irritation, serious eye irritation, and allergic skin reactions.[8] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for ensuring laboratory safety and preventing environmental contamination.
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with B. subtilis and bacitracin.
| PPE Item | Specification | Purpose |
| Lab Coat | Standard | Protects skin and clothing from contamination. |
| Gloves | Nitrile or Latex | Prevents direct contact with bacterial cultures and chemical solutions.[8][9] |
| Eye Protection | Safety Glasses or Goggles | Protects eyes from splashes of bacterial media or chemical solutions.[8] |
Operational Plan: Safe Handling Workflow
-
Preparation: Before starting work, ensure the work area (e.g., benchtop or biological safety cabinet) is decontaminated with 70% ethanol or a suitable disinfectant.[10] Assemble all necessary sterile materials.
-
Handling B. subtilis:
-
All procedures should be performed using standard microbiological practices.[3][4]
-
Minimize the generation of aerosols. For procedures with a high potential for aerosolization (e.g., vortexing, sonicating), work within a Class II Biological Safety Cabinet (BSC).[10]
-
Keep cultures covered when not in immediate use.
-
-
Handling Bacitracin:
-
Post-Procedure:
-
Decontaminate all work surfaces thoroughly.
-
Treat all liquid and solid waste as described in the disposal plan below.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper waste segregation and disposal are essential to prevent the release of viable organisms and active antibiotics into the environment.
| Waste Type | Description | Disposal Procedure |
| Biological Waste | Contaminated petri dishes, liquid cultures, pipette tips, gloves, etc. | Collect in a biohazard bag.[10] Decontaminate via autoclaving before final disposal. |
| Chemical Waste (Bacitracin) | Unused stock solutions, expired powder, heavily contaminated media. | Treat as chemical waste.[11] Collect in a designated, sealed, and clearly labeled hazardous waste container for disposal by the institution's environmental health and safety (EHS) office.[11][12] Do not pour down the drain.[12] |
| Sharps Waste | Contaminated needles, glass slides, broken glass. | Place in a designated sharps container.[13] |
Experimental Protocol: Bacitracin Susceptibility Testing (Kirby-Bauer Method)
This protocol provides a step-by-step method for determining the susceptibility of B. subtilis to bacitracin, with integrated safety measures.
-
Prepare Bacterial Inoculum:
-
(Safety): Wear gloves, lab coat, and eye protection.
-
Using a sterile loop, pick a few colonies of B. subtilis from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. This ensures a standardized bacterial density.
-
-
Inoculate Agar Plate:
-
(Safety): Perform this step near a flame or in a BSC to maintain sterility.
-
Dip a sterile cotton swab into the bacterial inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Apply Bacitracin Disc:
-
(Safety): Use sterile forceps to handle the antibiotic disc.
-
Aseptically place a bacitracin-impregnated paper disc onto the center of the inoculated agar plate.
-
Gently press the disc to ensure it adheres to the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpret Results:
-
(Safety): Keep the plate closed while observing.
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacteria have not grown).
-
Compare the measurement to established standards to determine if the B. subtilis strain is susceptible, intermediate, or resistant to bacitracin.
-
-
Decontamination and Disposal:
-
(Safety): Treat the used plate as biological waste.
-
Place the plate and any other contaminated materials into a biohazard bag for autoclaving and disposal.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to this compound research.
Caption: Workflow for Safe Handling of B. subtilis and Bacitracin.
Caption: this compound Signaling Pathway for Bacitracin Resistance.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. advancedbiofuelsusa.info [advancedbiofuelsusa.info]
- 3. web.mit.edu [web.mit.edu]
- 4. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 5. epa.gov [epa.gov]
- 6. Bacillus subtilis | Pioneering Diagnostics [biomerieux.com]
- 7. youtube.com [youtube.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. fishersci.com [fishersci.com]
- 10. uttyler.edu [uttyler.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. medprodisposal.com [medprodisposal.com]
- 13. DailyMed - CARE SCIENCE OSHA FIRST AID- ethyl alcohol, isopropyl alcohol, bacitracin zinc, neomycin sulfate, polymyxin-b sulfate, diphenhydramine hydrochloride, hydrocortisone, ibuprofen, acetaminophen, water kit [dailymed.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
